D-Tagatose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-OEXCPVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-81-0 | |
| Record name | D-tagatose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Natural Occurrence of D-Tagatose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose, a rare monosaccharide, has garnered significant interest in the food and pharmaceutical industries due to its unique properties as a low-calorie sweetener with prebiotic effects. This technical guide provides an in-depth exploration of the discovery of this compound, from its initial chemical synthesis to its isolation from natural sources. It further details its presence and concentration in various natural products and outlines the key experimental methodologies that have been pivotal in its characterization and quantification.
The Genesis of this compound: A Historical Perspective
The journey of this compound began not with a natural discovery, but through chemical transformation. In the late 19th century, Dutch chemists Cornelis Adriaan Lobry van Troostenburg de Bruyn and Willem Alberda van Ekenstein were investigating the action of weak bases on sugars. Their work led to the discovery of a reversible isomerization and epimerization reaction, now famously known as the Lobry de Bruyn-Alberda van Ekenstein transformation [1]. This reaction demonstrated that under alkaline conditions, an aldose sugar could be converted into a ketose, and vice versa, through an enediol intermediate[1][2]. It was through this fundamental chemical principle that the synthesis of this compound from D-galactose was first achieved in 1897[3].
While chemically synthesized, the existence of this compound in nature remained unknown for over half a century. The breakthrough came in 1949 when Hirst and his colleagues successfully isolated this compound from the gum of the tree Sterculia setigera[4]. This was the first documented instance of this compound being identified from a natural source, marking a pivotal moment in the history of this rare sugar.
The development of this compound as a commercially viable sweetener is largely credited to the work of Gilbert Levin . In 1988, Levin patented an inventive and cost-effective method for producing this compound, which was crucial for its potential application in the food industry[5]. His work was initially linked to his development of a nutrient broth for detecting potential microbial life on Mars during the Viking missions[6][7][8][9].
Below is a diagram illustrating the key milestones in the discovery and development of this compound.
Natural Sources and Quantitative Analysis of this compound
This compound is found in nature, albeit in small quantities. Its presence has been identified in a variety of fruits and dairy products. The concentrations, however, are generally low, contributing to its classification as a "rare sugar."
This compound in Fruits
Qualitative analyses have confirmed the presence of this compound in several fruits, including apples, oranges, pineapples, raisins, and dates. However, precise quantitative data for many of these sources remain limited in publicly available literature. The development of sensitive analytical methods is crucial for accurately determining the concentration of this compound in these complex food matrices.
This compound in Dairy Products
The most well-documented natural sources of this compound are dairy products. The heat treatment of milk, such as in sterilization and powdering processes, can induce the isomerization of lactose to form small amounts of this compound.
| Natural Source | Concentration Range (ppm) | Reference(s) |
| Sterilized Cow's Milk | 2 - 800 | |
| Milk Powder | up to 800 | |
| Yogurt | ~29 |
Key Experimental Protocols
The discovery, characterization, and quantification of this compound have been underpinned by a variety of experimental techniques. This section details the methodologies for some of the key experiments.
Chemical Synthesis: The Lobry de Bruyn-Alberda van Ekenstein Transformation
This reaction is fundamental to the initial synthesis of this compound and remains relevant in some commercial production processes.
Objective: To isomerize D-galactose to this compound under alkaline conditions.
Materials:
-
D-galactose
-
Calcium hydroxide (Ca(OH)₂) or other suitable base
-
Deionized water
-
Acid for neutralization (e.g., sulfuric acid)
Protocol:
-
Prepare an aqueous solution of D-galactose.
-
Add a catalytic amount of a base, such as calcium hydroxide, to raise the pH of the solution. The reaction is typically carried out under mild alkaline conditions[2][3].
-
Heat the reaction mixture. The temperature and reaction time will influence the equilibrium between D-galactose, this compound, and other epimers.
-
Monitor the reaction progress using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Once the desired conversion is achieved, cool the reaction mixture and neutralize it with an acid to stop the isomerization.
-
The resulting mixture will contain this compound, unreacted D-galactose, and other sugar isomers. Further purification steps, such as chromatography, are required to isolate pure this compound.
Isolation from Natural Sources: Sterculia setigera Gum
The first successful isolation of this compound from a natural source was a landmark achievement. While the original detailed protocol from Hirst et al. (1949) requires access to the specific publication, a general methodology for isolating monosaccharides from plant gums can be outlined.
Objective: To hydrolyze the polysaccharide gum from Sterculia setigera and isolate this compound.
Materials:
-
Dried gum from Sterculia setigera
-
Dilute acid (e.g., sulfuric acid or hydrochloric acid) for hydrolysis
-
Neutralizing agent (e.g., barium carbonate)
-
Solvents for extraction and crystallization (e.g., ethanol, methanol)
-
Chromatography apparatus (e.g., column chromatography with a suitable resin)
Protocol:
-
The crude gum is first purified to remove extraneous plant material.
-
The purified gum is then subjected to acid hydrolysis to break down the complex polysaccharides into their constituent monosaccharides. This typically involves heating the gum in a dilute acid solution for a specific period.
-
After hydrolysis, the solution is neutralized.
-
The mixture of monosaccharides is then separated using chromatographic techniques. In the mid-20th century, this would have likely involved column chromatography with adsorbents like charcoal or cellulose.
-
Fractions are collected and analyzed for the presence of different sugars.
-
The fractions identified as containing this compound are pooled, concentrated, and then crystallized to obtain the pure compound. The identity and purity of the isolated this compound would then be confirmed by determining its physical properties (e.g., melting point, optical rotation) and by forming crystalline derivatives.
Analytical Methods for Quantification
Accurate quantification of this compound in various matrices is essential for research and quality control. Several analytical techniques are employed for this purpose.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the separation and quantification of sugars.
Instrumentation:
-
HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
A carbohydrate analysis column (e.g., an amino-propyl bonded silica column).
Mobile Phase:
-
Typically, a mixture of acetonitrile and water is used as the mobile phase. The exact ratio can be optimized for the specific separation.
Sample Preparation:
-
For liquid samples (e.g., fruit juice, milk), a simple dilution and filtration step may be sufficient.
-
For solid samples, an extraction step is required to dissolve the sugars. This may involve homogenization in a suitable solvent, followed by centrifugation and filtration.
-
A deproteinization step may be necessary for samples with high protein content (e.g., dairy products) to prevent column fouling.
Quantification:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations[10].
3.3.2. Gas Chromatography (GC)
GC is another powerful technique for sugar analysis, but it requires derivatization of the non-volatile sugars.
Protocol:
-
Derivatization: The hydroxyl groups of the sugars are converted to more volatile derivatives, typically by silylation (e.g., using trimethylsilyl ethers) or acetylation.
-
Injection: The derivatized sample is injected into the GC system.
-
Separation: The separation is achieved on a capillary column with a suitable stationary phase.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.
-
Quantification: Similar to HPLC, quantification is based on a calibration curve prepared from derivatized standards.
3.3.3. Capillary Electrophoresis (CE)
CE offers high resolution and rapid analysis times for charged or derivatized sugars[11].
3.3.4. Spectrophotometric Methods
Colorimetric methods can be used for the rapid quantification of this compound, often based on its reaction with specific reagents to produce a colored product that can be measured using a spectrophotometer[11].
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the analysis of this compound in a fruit sample, from sample preparation to final quantification.
Conclusion
The story of this compound is a fascinating journey from a laboratory curiosity to a promising functional food ingredient. Its discovery, rooted in fundamental organic chemistry, and its subsequent identification in nature have paved the way for its modern applications. The development of robust analytical methods has been, and will continue to be, essential for accurately determining its presence in natural sources and for ensuring the quality of this compound-containing products. This guide provides a foundational understanding of the key historical and technical aspects of this compound discovery and analysis, serving as a valuable resource for professionals in the fields of food science, nutrition, and drug development.
References
- 1. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Gilbert Levin - Wikipedia [en.wikipedia.org]
- 6. coleparmer.com [coleparmer.com]
- 7. pages.jh.edu [pages.jh.edu]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Modern Myths Concerning Life on Mars - Gilbert V. Levin [electroneubio.secyt.gov.ar]
- 10. office2.jmbfs.org [office2.jmbfs.org]
- 11. researchgate.net [researchgate.net]
The Physicochemical Landscape of D-Tagatose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tagatose, a naturally occurring ketohexose, is a C-4 epimer of D-fructose.[1] It is found in small quantities in some fruits, cacao, and dairy products.[1] Recognized for its sucrose-like sweetness (approximately 92% that of sucrose) and significantly lower caloric value (1.5 kcal/g), this compound is gaining prominence as a functional food ingredient and a potential therapeutic agent.[1] Its unique metabolic and physicochemical properties make it a subject of intensive research and development in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their assessment, and a visualization of its metabolic pathways.
Core Physicochemical Properties of this compound
The functional utility of this compound in various applications is dictated by its distinct physicochemical characteristics. A summary of these properties is presented below, with detailed experimental methodologies provided in the subsequent section.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Melting Point | 133-137 °C | |
| Solubility in Water (at 20-21°C) | 58 g/100 mL (58% w/w) | [2][3] |
| Solubility in Ethanol (at 22°C) | 0.02 g/100 mL | |
| Specific Optical Rotation [α]D²⁰ | -4° to -5.6° (1% aqueous solution) | |
| Hygroscopicity | Low / Non-hygroscopic | [3] |
| pH Stability | Stable in the range of pH 3-7 | [3] |
| Sweetness (relative to sucrose) | ~92% | [1] |
| Caloric Value | 1.5 kcal/g | [1] |
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is paramount in research and development. This section outlines detailed methodologies for key experiments.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument using indium and zinc standards for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped aluminum pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature of 25°C.
-
Heat the sample from 25°C to 200°C at a constant heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of the melting endotherm from the resulting thermogram. This temperature represents the melting point of this compound.[4][5]
Solubility Determination
Principle: The equilibrium solubility of a compound in a solvent is determined by preparing a saturated solution at a specific temperature and quantifying the concentration of the dissolved solute.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water or ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) or a spectrophotometric method.[6][7]
-
-
Calculation: Calculate the solubility in g/100 mL or other appropriate units, taking into account the dilution factor.
Measurement of Specific Optical Rotation by Polarimetry
Principle: Optical rotation is the angle through which the plane of polarized light is rotated when it passes through a solution of a chiral substance. The specific rotation is a standardized measure of this property.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a standard quartz plate or a certified sucrose solution.
-
Blank Measurement: Fill the polarimeter tube (typically 100 mm) with the solvent (e.g., deionized water) and take a blank reading.
-
Sample Preparation: Accurately prepare a 1% (w/v) solution of this compound in deionized water. Ensure the sample is completely dissolved and the solution is free of air bubbles.
-
Sample Measurement:
-
Rinse the polarimeter tube with the sample solution.
-
Fill the tube with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the tube in the polarimeter and measure the optical rotation at a constant temperature (20°C) using the sodium D-line (589 nm).
-
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.[8][9][10]
Assessment of Stability by High-Performance Liquid Chromatography (HPLC)
Principle: The stability of this compound under various conditions (e.g., pH, temperature) can be assessed by monitoring its concentration over time using a stability-indicating HPLC method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, and 9).
-
Stress Conditions: Store the prepared solutions at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours, and then weekly or monthly), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: A suitable column for sugar analysis, such as an amino-propyl or a ligand-exchange column.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Column Temperature: 35°C.
-
-
Procedure: Inject the samples onto the HPLC system and record the chromatograms.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The formation of any new peaks suggests the presence of degradation products.[11][12][13]
Determination of Hygroscopicity
Principle: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. It can be determined by measuring the weight gain of a sample exposed to a controlled high-humidity environment.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of anhydrous this compound into a pre-weighed container.
-
Controlled Humidity Environment: Place the sample in a desiccator containing a saturated salt solution that maintains a constant high relative humidity (e.g., a saturated solution of potassium chloride provides approximately 84% RH at 20°C).
-
Equilibration and Measurement: Store the desiccator at a constant temperature. At regular intervals, remove the sample and quickly weigh it. Continue until a constant weight is achieved, indicating that equilibrium has been reached.
-
Calculation: The hygroscopicity is expressed as the percentage of moisture absorbed by the sample: [(Final Weight - Initial Weight) / Initial Weight] × 100.[14]
Signaling Pathways and Metabolic Fate
This compound is primarily metabolized in the liver via a pathway that shares similarities with fructose metabolism. A key feature of its metabolism is the phosphorylation to this compound-1-phosphate by fructokinase.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmadekho.com [pharmadekho.com]
- 3. researchgate.net [researchgate.net]
- 4. sfu.ca [sfu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Method of Analysis for Sucrose (Refined Sugar) | Pharmaguideline [pharmaguideline.com]
- 8. cbic.yale.edu [cbic.yale.edu]
- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 10. pharmastate.academy [pharmastate.academy]
- 11. Highly efficient production and simultaneous purification of this compound through one-pot extraction-assisted isomerization of d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectralabsci.com [spectralabsci.com]
- 13. agronomy.emu.ee [agronomy.emu.ee]
- 14. Approved Methods of Analysis [cerealsgrains.org]
An In-depth Technical Guide to D-Tagatose: CAS Number, Chemical Structure, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Tagatose, a rare sugar with significant potential in the food and pharmaceutical industries. This document details its chemical identity, physicochemical properties, production methodologies, analytical procedures, and its metabolic fate and physiological effects.
Chemical Identification and Structure
This compound is a naturally occurring ketohexose, a monosaccharide that is an epimer of D-fructose at the C-4 position.[1] Its low caloric value and sweetness profile, comparable to sucrose, make it a subject of extensive research for applications in functional foods and therapeutics.[1][2]
-
CAS Number : 87-81-0[3]
-
IUPAC Name : (3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one[2]
-
Synonyms : D-lyxo-Hexulose[2]
Chemical Structure:
Caption: Chemical structure of this compound in its open-chain form.
Physicochemical Properties
This compound exhibits a range of physicochemical properties that are advantageous for its use as a sugar substitute and functional ingredient.
| Property | Value | Reference(s) |
| Appearance | White, crystalline powder | [1] |
| Sweetness | 92% as sweet as sucrose | [1][2] |
| Caloric Value | 1.5 kcal/g | [1] |
| Melting Point | 133-137 °C | [4] |
| Solubility in Water | 160 g/100 mL at 20°C | |
| Solubility in Ethanol | 0.02 g/100 mL at 22°C | |
| Specific Rotation | [α]²⁰D: -4 to -5.6° (1% aqueous solution) | |
| Glycemic Index | 3 | [2] |
Experimental Protocols
The biosynthesis of this compound is a prominent area of research, with enzymatic conversion being a preferred method due to its specificity and milder reaction conditions compared to chemical synthesis.[1] A common approach involves the isomerization of D-galactose using L-arabinose isomerase (L-AI).[1][5]
Objective: To produce this compound from D-galactose using a thermostable L-arabinose isomerase.
Materials and Methods:
-
Enzyme: Immobilized thermostable L-arabinose isomerase (e.g., Gali152).[6]
-
Substrate: D-galactose solution (e.g., 100 g/L).[6]
-
Temperature: 60-65°C.[6]
-
Activator: Manganese ions may be added to enhance the reaction.[6]
-
Bioreactor: Packed-bed bioreactor for continuous production.[6]
Protocol:
-
A solution of D-galactose is prepared in the appropriate buffer.
-
The immobilized L-arabinose isomerase is packed into a bioreactor column.
-
The D-galactose solution is passed through the bioreactor at a controlled flow rate.
-
The temperature and pH of the system are maintained at the optimal conditions for the enzyme (60-65°C and pH 8.0).[6]
-
The product stream is collected, and the concentration of this compound is determined using analytical methods such as HPLC.
-
Under these conditions, a conversion yield of approximately 46% can be achieved.[6]
References
- 1. Advances in Biological Production of this compound: A Comprehensive Overview | MDPI [mdpi.com]
- 2. Tagatose - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. mdpi.com [mdpi.com]
- 6. A feasible enzymatic process for this compound production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Action of D-Tagatose in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant interest as a low-calorie sweetener with potential therapeutic applications in metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in humans. It delves into its unique metabolism and pharmacokinetics, its multifaceted effects on glycemic control, its role as a prebiotic in modulating the gut microbiota, and its impact on lipid metabolism and body weight. This document synthesizes quantitative data from key clinical trials, outlines detailed experimental protocols for investigating its biological effects, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is a monosaccharide that is approximately 90-92% as sweet as sucrose but with only about 38% of the calories.[1][2] It is found in small quantities in some fruits and dairy products and can be commercially produced by the isomerization of D-galactose derived from lactose.[2][3] In 2001, this compound was granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration.[2] Beyond its use as a sugar substitute, emerging research has highlighted its potential as a functional food ingredient and a therapeutic agent for managing conditions such as type 2 diabetes and obesity.[2][4] This guide aims to provide a detailed technical examination of the molecular and physiological mechanisms that underpin the biological effects of this compound in humans.
Metabolism and Pharmacokinetics
The physiological effects of this compound are largely dictated by its unique metabolic fate. Unlike sucrose or glucose, this compound is only partially absorbed in the small intestine.
2.1 Absorption
Approximately 15-25% of ingested this compound is absorbed in the small intestine.[5][6] This limited absorption is a key factor contributing to its low caloric value. The primary mechanism of absorption is thought to be via the glucose transporter type 5 (GLUT5), which is also responsible for fructose transport.[7][8] this compound does not appear to be a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).[7][8]
2.2 Metabolism
The absorbed fraction of this compound is transported to the liver, where it is metabolized in a pathway similar to that of fructose, albeit at a slower rate.[1][5] The initial step involves phosphorylation by fructokinase to form this compound-1-phosphate.[1] This intermediate then enters the glycolytic pathway.[9]
2.3 Excretion and Fermentation
The majority of ingested this compound (approximately 75-85%) passes unabsorbed into the large intestine.[5] Here, it is fermented by the resident gut microbiota into short-chain fatty acids (SCFAs), primarily butyrate, acetate, and propionate.[1][10] These SCFAs are then absorbed by the colonocytes and contribute to the total energy derived from this compound.
Experimental Workflow: Investigating this compound Pharmacokinetics
Figure 1: Experimental workflow for a human pharmacokinetic study of this compound.
Mechanism of Action on Glycemic Control
This compound exerts its antihyperglycemic effects through a combination of mechanisms that affect carbohydrate digestion, absorption, and hepatic glucose metabolism.
3.1 Inhibition of Intestinal Disaccharidases
This compound acts as a competitive inhibitor of intestinal α-glucosidases, particularly sucrase and maltase.[1][5] By blocking the enzymatic hydrolysis of sucrose and maltose in the small intestine, this compound reduces the rate and amount of glucose and fructose available for absorption, thereby blunting postprandial glycemic excursions.[5]
3.2 Modulation of Hepatic Glucose Metabolism
The absorbed this compound influences glucose homeostasis in the liver through two primary pathways:
-
Inhibition of Glycogenolysis: this compound-1-phosphate, the metabolite of this compound, competitively inhibits glycogen phosphorylase, the key enzyme responsible for glycogen breakdown.[1][5] This inhibition leads to a reduction in hepatic glucose output.
-
Promotion of Glycogen Synthesis: this compound-1-phosphate also promotes the activity of glucokinase, which phosphorylates glucose to glucose-6-phosphate.[1][5] This increase in glucose-6-phosphate allosterically activates glycogen synthase, leading to enhanced glycogen synthesis and storage in the liver.[1]
3.3 Stimulation of GLP-1 Secretion
The presence of unabsorbed this compound in the distal small intestine and colon stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][4] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, all of which contribute to improved glycemic control.[11] The exact mechanism of this compound-induced GLP-1 secretion is not fully elucidated but may involve the activation of sweet taste receptors (T1R2/T1R3) or other signaling pathways in L-cells.[1][4]
Signaling Pathway: this compound and Hepatic Glucose Metabolism
Figure 2: Signaling pathway of this compound in hepatic glucose metabolism.
Impact on Gut Microbiota
The fermentation of unabsorbed this compound in the colon has a significant impact on the composition and function of the gut microbiota, leading to prebiotic effects.
4.1 Modulation of Gut Microbiota Composition
Studies have shown that this compound consumption can selectively promote the growth of beneficial gut bacteria, particularly Lactobacillus species.[1][10] This shift in the microbial community structure can contribute to a healthier gut environment.
4.2 Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by gut bacteria leads to the production of SCFAs, with a notable increase in butyrate.[1][10] Butyrate serves as the primary energy source for colonocytes and has been shown to have anti-inflammatory and anti-proliferative effects in the colon.
Effects on Lipid Metabolism and Body Weight
Clinical studies have suggested that this compound may have beneficial effects on lipid profiles and body weight.
5.1 Lipid Metabolism
Some studies have reported that this compound supplementation can lead to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in total and low-density lipoprotein (LDL) cholesterol.[5][12] The mechanisms underlying these effects are not fully understood but may be related to the modulation of hepatic lipid metabolism and the effects of SCFAs.
5.2 Body Weight
Several clinical trials have observed a reduction in body weight in subjects consuming this compound.[5][13] This effect is likely due to a combination of factors, including its low caloric value, potential effects on satiety through GLP-1 secretion, and modulation of the gut microbiota.
Quantitative Data from Human Clinical Trials
The following tables summarize the quantitative data from key human clinical trials investigating the effects of this compound.
Table 1: Effects of this compound on Glycemic Control
| Study | Participant Population | This compound Dose | Duration | Change in HbA1c | Change in Fasting Blood Glucose | Reference |
| Ensor et al., 2015 | Type 2 Diabetes | 15 g, 3x/day | 10 months | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo after 6 months | [12] |
| Donner et al., 1999 | Type 2 Diabetes | 75 g (acute dose) | Acute | N/A | Attenuated post-glucose load rise | [5] |
| Guerrero-Wyss et al., 2018 (Review) | Type 2 Diabetes | 15 g, 3x/day | 2, 6, and 10 months | Significant reduction at all time points | Reduction at 3 and 6 months (7.5g dose) | [3][5] |
Table 2: Effects of this compound on Lipid Profile and Body Weight
| Study | Participant Population | This compound Dose | Duration | Change in HDL-C | Change in LDL-C | Change in Total Cholesterol | Change in Body Weight | Reference |
| Ensor et al., 2015 | Type 2 Diabetes | 15 g, 3x/day | 10 months | No significant change vs. placebo | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | Not reported | [12] |
| Guerrero-Wyss et al., 2018 (Review) | Type 2 Diabetes | 15 g, 3x/day | 12 months | Progressive increase | Not reported | Not reported | Decrease from 108.4 kg to 103.3 kg | [5] |
Detailed Experimental Protocols
7.1 In Vitro Intestinal Disaccharidase Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on the activity of intestinal sucrase and maltase.
-
Materials:
-
Rat intestinal acetone powder (source of disaccharidases)
-
Sucrose and maltose solutions (substrates)
-
This compound solutions of varying concentrations
-
Glucose oxidase-peroxidase reagent
-
Phosphate buffer (pH 6.8)
-
-
Protocol:
-
Prepare a homogenate of the rat intestinal acetone powder in phosphate buffer.
-
Pre-incubate the intestinal homogenate with different concentrations of this compound for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the sucrose or maltose substrate solution.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Measure the amount of glucose produced using the glucose oxidase-peroxidase reagent and a spectrophotometer.
-
Calculate the percentage inhibition of disaccharidase activity at each this compound concentration.
-
7.2 In Vitro Hepatic Glycogen Phosphorylase Inhibition Assay
-
Objective: To assess the inhibitory potential of this compound-1-phosphate on hepatic glycogen phosphorylase activity.
-
Materials:
-
Purified rabbit liver glycogen phosphorylase a
-
Glycogen solution
-
Glucose-1-phosphate (substrate)
-
This compound-1-phosphate solutions of varying concentrations
-
Malachite green reagent for phosphate detection
-
HEPES buffer (pH 7.2)
-
-
Protocol:
-
Pre-incubate the glycogen phosphorylase a with varying concentrations of this compound-1-phosphate for 15 minutes at 37°C in a 96-well plate.
-
Initiate the reaction by adding a solution containing glycogen and glucose-1-phosphate.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent and a microplate reader.
-
Determine the IC50 value of this compound-1-phosphate for glycogen phosphorylase inhibition.
-
7.3 In Vitro GLP-1 Secretion Assay
-
Objective: To measure the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line.
-
Materials:
-
STC-1 or GLUTag cell line (murine enteroendocrine cell lines)
-
DMEM culture medium
-
This compound solutions of varying concentrations
-
Positive control (e.g., phorbol myristate acetate)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
-
Protocol:
-
Culture the STC-1 or GLUTag cells to confluency in 24-well plates.
-
Wash the cells with a serum-free medium and pre-incubate for 2 hours.
-
Replace the medium with solutions containing different concentrations of this compound, a positive control, or a vehicle control, all containing a DPP-IV inhibitor.
-
Incubate the cells for a specified time (e.g., 2 hours) at 37°C.
-
Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA kit.
-
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
-
Conclusion
This compound exhibits a complex and multifaceted mechanism of action that contributes to its beneficial effects on human health. Its limited absorption and subsequent fermentation in the colon are central to its low caloric value and prebiotic properties. The antihyperglycemic effects of this compound are a result of a coordinated interplay of inhibiting carbohydrate digestion, modulating hepatic glucose metabolism, and stimulating incretin hormone secretion. Furthermore, its potential to improve lipid profiles and promote weight loss makes it a promising functional food ingredient and a potential therapeutic agent for the management of metabolic disorders. Further research is warranted to fully elucidate the molecular details of its interactions with cellular targets and to explore its long-term effects in diverse populations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Constipation-Relieving Property of this compound by Modulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Effects of Natural Putative Secretagogues of Glucagon-Like Peptide-1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and this compound, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Biological Production of this compound: A Comprehensive Overview [mdpi.com]
- 10. This compound increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]
- 11. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to D-Tagatose: Metabolic Pathway and Absorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose, that has garnered significant interest as a low-calorie, functional sweetener. With sweetness comparable to sucrose but a caloric value of only 1.5 kcal/g, its utility extends beyond simple sugar replacement. This technical guide provides a comprehensive overview of the absorption, metabolic fate, and physiological effects of this compound. We detail its limited absorption in the small intestine, its subsequent hepatic metabolism via a pathway analogous to fructose, and the significant fermentation of the unabsorbed fraction by the colonic microbiota. This document synthesizes quantitative data from key clinical and preclinical studies, outlines detailed experimental protocols for its analysis, and provides visual representations of its metabolic and experimental workflows to support further research and development.
Absorption in the Gastrointestinal Tract
Unlike common monosaccharides such as glucose and fructose, this compound is only partially absorbed in the small intestine. The majority of ingested this compound transits to the large intestine.
Limited Small Intestine Absorption
Studies in humans and animal models consistently show that only about 20-25% of orally ingested this compound is absorbed in the small intestine. The remaining 75-80% passes into the colon. This incomplete absorption is the primary reason for its low caloric value. The mechanism of absorption is believed to be passive diffusion, which is significantly slower than the carrier-mediated transport utilized by glucose and fructose. This limited absorption also contributes to its low glycemic index.
Hepatic Metabolism of Absorbed this compound
The fraction of this compound that is absorbed is transported via the portal vein to the liver, where it is the primary site of metabolism. The metabolic pathway is analogous to that of D-fructose, though it proceeds at a slower rate.
Phosphorylation by Fructokinase
The initial step in hepatic metabolism is the phosphorylation of this compound to this compound-1-phosphate (T1P). This reaction is catalyzed by fructokinase (ketohexokinase, KHK), the same enzyme that phosphorylates fructose.
Cleavage by Aldolase B
This compound-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. These two intermediates are common to the glycolysis pathway. D-glyceraldehyde is subsequently phosphorylated to D-glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P can then enter glycolysis for energy production or be utilized for gluconeogenesis or glycogen synthesis.
Glycogen Synthesis and Regulation
The accumulation of this compound-1-phosphate in the liver has been shown to modulate glucose metabolism. T1P promotes the activity of glucokinase, leading to increased phosphorylation of glucose and subsequent activation of glycogen synthase, which shunts glucose towards glycogen storage. Furthermore, T1P inhibits glycogen phosphorylase, the enzyme responsible for glycogenolysis, thereby preventing the breakdown of stored glycogen. This dual action contributes to the hypoglycemic effect of this compound by enhancing hepatic glucose uptake and storage. In rat studies, high dietary levels of this compound led to significant increases in liver glycogen content, a primary cause of observed hepatomegaly, which was reversible and not associated with histopathological changes.
Caption: Hepatic metabolism of this compound following absorption.
Metabolism by Gut Microbiota
The ~80% of this compound that is not absorbed in the small intestine becomes a substrate for fermentation by the colonic microbiota.
Fermentation and SCFA Production
Gut bacteria metabolize this compound, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. Studies in pigs have shown that adaptation to a this compound diet increases the capacity of the hindgut microbiota to degrade it, shifting the SCFA profile. In unadapted pigs, acetic acid was the major fermentation product, whereas in adapted pigs, the production of butyric and valeric acids was significantly increased. Human studies have also confirmed that this compound consumption can increase the production of butyrate, a key energy source for colonocytes with anti-inflammatory properties.
Prebiotic Effect
By serving as a substrate for beneficial bacteria, this compound exhibits prebiotic properties. A study in healthy men and women demonstrated that consumption of 12.5 g/day of this compound resulted in a significant increase in fecal lactobacilli in men. This modulation of the gut microbiota composition may contribute to the overall health benefits associated with this compound consumption.
Caption: Fermentation of unabsorbed this compound by colonic microbiota.
Summary of Quantitative Data
The physiological effects of this compound have been quantified in numerous studies. The following tables summarize key findings on its pharmacokinetics, impact on glycemic control and lipid profiles, and its fermentation products.
Table 1: Pharmacokinetic and Metabolic Parameters of this compound
| Parameter | Value | Species | Comments |
|---|---|---|---|
| Small Intestinal Absorption | 20-25% | Human, Rat, Pig | The majority of ingested this compound is not absorbed. |
| Caloric Value | 1.5 kcal/g | Human | Significantly lower than sucrose (4.0 kcal/g). |
| Glycemic Index | 3 | Human | Very low compared to glucose (100). |
| Hepatic Metabolism Rate | ~50% of Fructose | In vitro (hepatocytes) | this compound-1-phosphate is cleaved at about half the rate of fructose-1-phosphate. |
Table 2: Effects on Glycemic Control in Type 2 Diabetes Patients (Phase 3 Clinical Trial)
| Parameter | This compound (15g TID) | Placebo | Duration | Result |
|---|---|---|---|---|
| Change in HbA1c (%) | ||||
| Baseline < 7.5% | Significant Reduction | No Significant Change | 6, 8, 10 months | This compound significantly lowered HbA1c. |
| Baseline > 7.5% | Significant Reduction | No Significant Change | 10 months | This compound significantly lowered HbA1c. |
| Fasting Blood Glucose | Significant Reduction | No Significant Change | 6 months | this compound lowered fasting blood glucose. |
Table 3: Effects on Lipid Profiles in Type 2 Diabetes Patients (Phase 3 Clinical Trial)
| Parameter | This compound (15g TID) | Placebo | Duration | Result |
|---|---|---|---|---|
| Total Cholesterol | Significant Reduction | No Significant Change | 4-10 months | This compound significantly lowered total cholesterol. |
| LDL Cholesterol | Significant Reduction | No Significant Change | 4-10 months | This compound significantly lowered LDL cholesterol. |
| HDL Cholesterol | No Significant Change | No Significant Change | 10 months | No significant effect observed in this trial. |
| Triglycerides | No Significant Change | No Significant Change | 10 months | No significant effect observed in this trial. |
Table 4: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation
| SCFA | Unadapted Microbiota (%) | Adapted Microbiota (%) | Species | Comments |
|---|---|---|---|---|
| Acetic Acid | ~51% (Sucrose Control) -> ~30% | Decreased | Pig | Percentage of total SCFAs. |
| Propionic Acid | ~23% (Sucrose Control) -> ~26% | Unaffected | Pig | Percentage of total SCFAs. |
| Butyric Acid | ~18% (Sucrose Control) -> ~31% | Increased | Pig | Percentage of total SCFAs. |
| Valeric Acid | ~3.4% (Sucrose Control) -> ~9.0% | Increased | Pig | Percentage of total SCFAs. |
| Butyrate | N/A | Increased Production | Human | Confirmed increase in butyrate production in vivo and in vitro. |
Experimental Protocols
Detailed and robust methodologies are critical for the accurate study of this compound metabolism. Below are representative protocols for clinical efficacy assessment and analytical quantification.
Protocol: Phase 3 Clinical Trial for Efficacy and Safety Assessment
This protocol is based on the design of trial NCT00451477, which evaluated this compound for glycemic control in subjects with Type 2 Diabetes.
-
1. Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter clinical trial.
-
2. Subject Recruitment:
-
Inclusion Criteria: Subjects with Type 2 diabetes, managed by diet and exercise alone. Baseline HbA1c stratified into two groups (<7.5% and ≥7.5%).
-
Exclusion Criteria: Use of other anti-diabetic medications.
-
-
3. Run-in Period (8 weeks):
-
Subjects participate in a run-in period to stabilize diet and exercise regimens.
-
Diabetes education is provided.
-
Baseline measurements are taken at the screening visit and at the end of the run-in period (Visit 2).
-
-
4. Randomization and Treatment:
-
Subjects are randomized in a 1:1 ratio to one of two treatment arms:
-
This compound Group: 15 g this compound, taken three times daily (TID) as an oral solution.
-
Placebo Group: Placebo control.
-
-
Treatment duration: Up to 10 months.
-
-
5. Data Collection and Monitoring:
-
Clinic visits are scheduled every 2 months.
-
Primary Efficacy Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline.
-
Secondary Efficacy Endpoints: Change in fasting blood glucose, insulin levels, and lipid profiles (Total Cholesterol, LDL, HDL, Triglycerides).
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, clinical chemistry, urinalysis), and physical examinations at each visit.
-
-
6. Sample Analysis:
-
Blood samples are collected at each visit for immediate analysis of glucose and for later analysis of HbA1c, insulin, and lipids at a central laboratory.
-
-
7. Statistical Analysis:
-
Efficacy analyses are conducted on the Intent-to-Treat (ITT) and Per-Protocol (PP) populations.
-
Changes from baseline between the this compound and placebo groups are compared using appropriate statistical models (e.g., ANCOVA).
-
Caption: Workflow of a phase 3 clinical trial for this compound.
Protocol: Quantification of this compound in Biological Samples by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of sugars. While specific protocols may vary, the following provides a foundational methodology.
-
1. Sample Preparation (Plasma/Serum):
-
Collect whole blood in appropriate tubes (e.g., EDTA for plasma, SST for serum).
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma/serum.
-
To deproteinize, add a solvent such as acetonitrile or perchloric acid to the plasma/serum sample (e.g., in a 3:1 ratio), vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
2. Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector. An Evaporative Light Scattering Detector (ELSD) can also be used for higher sensitivity.
-
Column: A column suitable for carbohydrate analysis, such as an aminopropyl-silane bonded column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm) or a ligand-exchange column (e.g., Aminex HPX-87 series).
-
-
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used for aminopropyl columns (e.g., 80:20 v/v). For ligand-exchange columns, deionized water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Detector Temperature: Maintained at a stable temperature, typically 35-40°C for an RI detector.
-
-
4. Calibration and Quantification:
-
Prepare a series of this compound standards of known concentrations in a matrix that mimics the prepared biological sample.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
-
5. Method Validation:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Conclusion
This compound presents a multifaceted metabolic profile characterized by low intestinal absorption, hepatic metabolism that favorably modulates glycogen storage, and significant colonic fermentation that yields beneficial SCFAs. Clinical data robustly support its efficacy in improving glycemic control and lipid profiles in individuals with type 2 diabetes. The detailed metabolic pathways and experimental frameworks provided in this guide offer a solid foundation for scientists and drug development professionals to further explore the therapeutic potential of this unique functional sugar. Future research should focus on elucidating the specific kinetic parameters of human enzymes involved in its metabolism and further characterizing its long-term effects on the gut microbiome and host health.
A Technical Guide to the Enzymatic Synthesis of D-Tagatose from D-Galactose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose, a rare hexoketose sugar, has garnered significant attention as a low-calorie, prebiotic sweetener with potential applications in the food and pharmaceutical industries. Its production through the enzymatic isomerization of D-galactose offers a highly specific and environmentally benign alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of this compound. It details the key enzymes, reaction kinetics, and process parameters, with a focus on practical application for research and development. This document summarizes quantitative data from various studies, presents detailed experimental protocols, and includes visualizations of the enzymatic process and experimental workflows to facilitate a comprehensive understanding of this biotransformation.
Introduction
This compound is a naturally occurring monosaccharide with a sweetness profile similar to sucrose but with only one-third of the caloric value.[1] Beyond its utility as a sugar substitute, this compound exhibits beneficial physiological effects, including prebiotic properties and a low glycemic index, making it a molecule of interest for drug development and functional food formulation.[1] The most promising and widely studied method for this compound production is the enzymatic isomerization of D-galactose, a readily available substrate that can be derived from lactose, a byproduct of the dairy industry.[2][3] This bioconversion is primarily catalyzed by L-arabinose isomerase (L-AI, EC 5.3.1.4), an enzyme that naturally interconverts L-arabinose and L-ribulose but also exhibits activity on D-galactose.[1][4]
This guide will explore the various facets of this enzymatic synthesis, from the selection and characterization of L-arabinose isomerases to the optimization of reaction conditions and the implementation of different biocatalytic systems, including free enzymes, immobilized enzymes, and whole-cell biocatalysts.
The Key Enzyme: L-Arabinose Isomerase
L-arabinose isomerase (L-AI) is the cornerstone of the enzymatic synthesis of this compound from D-galactose. These enzymes are found in a variety of microorganisms, and their properties can vary significantly depending on the source.
Microbial Sources and Characteristics
L-AIs have been isolated and characterized from numerous bacteria, including species of Geobacillus, Lactobacillus, Bacillus, Thermoanaerobacter, and Escherichia coli.[5][6][7] Thermostable L-AIs, isolated from thermophilic or hyperthermophilic organisms, are of particular industrial interest as they allow the reaction to be carried out at elevated temperatures.[5] Higher temperatures can increase the equilibrium conversion of galactose to tagatose and reduce the risk of microbial contamination.[4]
Role of Metal Ions
The activity and stability of many L-arabinose isomerases are dependent on the presence of divalent metal ions.[8] Manganese (Mn²⁺) and Cobalt (Co²⁺) are the most commonly reported essential cofactors that enhance both the catalytic activity and thermostability of the enzyme.[1][9] The optimal concentration of these metal ions typically ranges from 1 mM to 5 mM.[10][11] However, the requirement for metal ions, particularly cobalt, can be a drawback for food and pharmaceutical applications, leading to research into metal-independent L-AIs.[1][5]
Quantitative Data on this compound Synthesis
The efficiency of the enzymatic conversion of D-galactose to this compound is influenced by several factors, including the enzyme source, reaction temperature, pH, and the biocatalytic system employed. The following tables summarize key quantitative data from various studies to provide a comparative overview.
| Enzyme Source | Biocatalyst Type | Substrate Conc. (g/L) | Temp. (°C) | pH | Metal Ion (mM) | Conversion Yield (%) | This compound Titer (g/L) | Reference |
| Thermoanaerobacter mathranii | Immobilized Enzyme | 300 (30%) | 65 | - | - | 42 | - | [8] |
| Escherichia coli (mutant L-AI) | Immobilized Whole-Cell | 250 | 60 | 6.5 | 5 (Mn²⁺) | - | 129.43 | [10] |
| Klebsiella pneumoniae | Recombinant E. coli Cells | 100 | 50 | 8.0 | 1 (Mn²⁺) | 33.5 | 33.5 | [6][11] |
| Thermotoga maritima | Immobilized Enzyme | 18 | 80 | - | - | - | - | [12] |
| Bifidobacterium adolescentis | Purified Enzyme | 18 (100 mM) | 55 | 6.5 | 6 (MnCl₂) | 56.7 | - | [2] |
| Geobacillus thermodenitrificans | Immobilized Enzyme | 100 | 60 | 8.0 | - | - | 58 | [1] |
| Bacillus amyloliquefaciens | Purified Enzyme | 100 | 45 | 7.5 | None | 47.2 | 47.2 | [13] |
| Lactobacillus plantarum | Immobilized Cells | - | 50 | 7.0 | 5 (Mn²⁺) | 38 | - | [14] |
| Arthrobacter sp. 22c | Purified Enzyme | - | 50 | 7.0-8.0 | None | 30 | - | [15] |
| Enzyme Source | Kinetic Parameter | Value | Substrate | Reference |
| Pseudomonas aeruginosa PAO1 (Phosphoglucose Isomerase) | K_m | 1029 mM | D-galactose | [16] |
| Pseudomonas aeruginosa PAO1 (Phosphoglucose Isomerase) | V_max | 5.95 U/mg | D-galactose | [16] |
| Bacillus amyloliquefaciens | K_m | 251.6 mM | D-galactose | [13] |
| Bacillus amyloliquefaciens | K_m | 92.8 mM | L-arabinose | [13] |
| Bacillus amyloliquefaciens | k_cat/K_m | 2.34 mM⁻¹ min⁻¹ | D-galactose | [13] |
| Bacillus amyloliquefaciens | k_cat/K_m | 46.85 mM⁻¹ min⁻¹ | L-arabinose | [13] |
| Arthrobacter sp. 22c | K_m | 119 mM | D-galactose | [15] |
| Arthrobacter sp. 22c | V_max | 0.31 U/mg | D-galactose | [15] |
| Arthrobacter sp. 22c | k_cat/K_m | 0.14 mM⁻¹ min⁻¹ | D-galactose | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.
L-Arabinose Isomerase Activity Assay
The activity of L-arabinose isomerase is typically determined by measuring the amount of this compound produced from D-galactose over a specific time.
Materials:
-
50 mM Phosphate buffer (pH 8.0) or other suitable buffer
-
50 mM D-galactose solution
-
1 mM MnCl₂ (or other metal cofactor)
-
Enzyme solution (cell lysate or purified enzyme)
-
Cysteine-carbazole-sulfuric acid reagent for colorimetric determination
Procedure:
-
Prepare a reaction mixture containing 50 mM D-galactose and 1 mM MnCl₂ in 50 mM phosphate buffer (pH 8.0).[6]
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C).[6]
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10 minutes).[6]
-
Terminate the reaction by heating the mixture (e.g., 100°C for 5-10 minutes).[8][15]
-
Quantify the this compound produced using the cysteine-carbazole method or by HPLC.[6][8]
-
One unit of activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.[6]
Purification of Recombinant L-Arabinose Isomerase
Purification of the enzyme is often necessary for its characterization and for use as a free-enzyme biocatalyst. A common method involves the expression of a His-tagged recombinant enzyme in E. coli followed by affinity chromatography.
Materials:
-
E. coli cells expressing the His-tagged L-arabinose isomerase
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Washing buffer (e.g., 50 mM Tris-HCl, 100 mM imidazole, pH 7.4)[3]
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM imidazole, pH 7.4)[3]
-
Ni-NTA affinity chromatography column
-
Dialysis membrane (10 kDa molecular weight cutoff)
Procedure:
-
Harvest the E. coli cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Equilibrate the Ni-NTA column with binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with washing buffer to remove non-specifically bound proteins.[3]
-
Elute the His-tagged L-arabinose isomerase with elution buffer.[3]
-
Desalt and exchange the buffer of the purified enzyme solution using dialysis.[3]
-
Analyze the purity of the enzyme by SDS-PAGE.[3]
Whole-Cell Biocatalysis
Using whole cells as biocatalysts can be more cost-effective as it eliminates the need for enzyme purification.
Materials:
-
Recombinant E. coli or other microbial cells overexpressing L-arabinose isomerase
-
D-galactose substrate solution (e.g., 100-250 g/L)
-
Buffer (e.g., 10 mM acetate buffer, pH 6.5)
-
MnSO₄ or other metal salt
Procedure:
-
Cultivate the microbial cells to a desired cell density.
-
Harvest the cells by centrifugation and wash with buffer.
-
Prepare the reaction mixture containing the D-galactose substrate and metal cofactor in the appropriate buffer.[10]
-
Add a specific concentration of the wet cell mass to the reaction mixture (e.g., 100 g/L).[17]
-
Incubate the reaction at the optimal temperature (e.g., 60°C) with agitation.[10]
-
Monitor the production of this compound over time by taking samples and analyzing them by HPLC.
-
The reaction can be run in batch or fed-batch mode.
Immobilization of L-Arabinose Isomerase (Whole-Cell Entrapment in Calcium Alginate)
Immobilization can enhance the stability and reusability of the biocatalyst.
Materials:
-
Sodium alginate solution (e.g., 1.8-3.5% w/v)
-
Calcium chloride (CaCl₂) solution (e.g., 0.1-3.0% w/v)[4][10][18]
-
Whole cells expressing L-arabinose isomerase
-
Acetate buffer (e.g., 10 mM, pH 6.5)
Procedure:
-
Dissolve sodium alginate in the buffer to the desired concentration.[10]
-
Suspend the harvested whole cells in the sodium alginate solution and mix thoroughly.[10]
-
Extrude the cell-alginate mixture dropwise into the CaCl₂ solution using a syringe.[10] This will form insoluble calcium alginate beads with the cells entrapped inside.
-
Allow the beads to harden in the CaCl₂ solution for a specified time (e.g., 7 hours).[18]
-
Wash the immobilized cell beads with buffer and store them at 4°C until use.[10]
-
The immobilized cells can be used in repeated batch reactions for this compound production.
Analytical Method: HPLC for this compound and D-Galactose Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of sugars.
Instrumentation:
-
HPLC system with a Refractive Index (RI) detector[13]
-
Amino-based column (e.g., Asahipak NH2P-50 4E)[13]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)[13]
-
Flow Rate: 1 mL/min[13]
-
Column Temperature: 35°C[13]
-
Detector: RI detector
Procedure:
-
Prepare standard solutions of D-galactose and this compound of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Dilute the reaction samples appropriately.
-
Filter the diluted samples through a 0.22 µm filter.
-
Inject the samples into the HPLC system.
-
Identify and quantify the peaks for D-galactose and this compound by comparing their retention times and peak areas to the standards.
Visualizations
Enzymatic Reaction and Experimental Workflows
Caption: Overall workflow for the enzymatic production of this compound.
Caption: The core enzymatic isomerization of D-galactose to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Expression and Characterization of L-Arabinose Isomerase and Its Enzymatic Recycling of the Expired Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alginate immobilization of recombinant Escherichia coli whole cells harboring L-arabinose isomerase for L-ribulose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creation of metal-independent hyperthermophilic L-arabinose isomerase by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Highly efficient production and simultaneous purification of this compound through one-pot extraction-assisted isomerization of d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 15. Production of this compound by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of fermentation conditions for production of l‐arabinose isomerase of Lactobacillus plantarum WU14 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
The Influence of D-Tagatose on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Tagatose, a naturally occurring monosaccharide and functional sweetener, is gaining significant attention for its prebiotic properties and its potential to modulate the gut microbiota. With only 15-20% of ingested this compound absorbed in the small intestine, a substantial portion reaches the colon where it is fermented by the resident microflora[1]. This selective fermentation leads to notable shifts in the composition and metabolic output of the gut microbiome, including an increase in beneficial bacteria and the production of health-promoting short-chain fatty acids (SCFAs). This technical guide provides an in-depth analysis of the current scientific literature on the effects of this compound on the gut microbiota, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
Modulation of Gut Microbiota Composition
This compound consumption has been shown to selectively stimulate the growth of beneficial gut bacteria, particularly species of the genus Lactobacillus. This prebiotic effect has been observed in both in vivo and in vitro studies.
Quantitative Impact on Bacterial Genera
The administration of this compound has demonstrated a significant impact on the abundance of specific bacterial taxa. The following table summarizes the key quantitative findings from human and animal studies.
| Study Type | Organism | Dosage | Duration | Key Findings | Reference |
| Human Clinical Trial | Healthy Men and Women | 12.5 g/day | 2 weeks | Increased fecal Lactobacillus in men. | [2][3] |
| Animal Study (Mice) | Loperamide-induced constipated Kunming mice | Medium and high doses | Not specified | Restored changes in gut microbiota caused by constipation; decreased Bacteroidetes by 14.01% compared to the model group. | [4][5] |
| In Vitro Fermentation | Human Fecal Slurries | Not specified | Not specified | Increased Lactobacillus. | [2][3] |
| In Vitro Fermentation | Pig Intestinal Contents | Not specified | Not specified | Higher population of this compound-degrading bacteria in adapted pigs. | [6] |
Stimulation of Short-Chain Fatty Acid Production
The fermentation of this compound by the gut microbiota leads to the production of SCFAs, primarily butyrate, but also acetate and propionate. These molecules are crucial for maintaining gut health and have systemic effects on the host.
Quantitative Analysis of SCFA Production
Multiple studies have quantified the increase in SCFA production following this compound consumption. The table below presents a summary of these findings.
| Study Type | Model | This compound Dose | Key Findings on SCFA Production | Reference |
| Human Clinical Trial | Healthy Men and Women | 7.5 g/day and 12.5 g/day | Increased butyrate production at both doses. | [2][3] |
| In Vitro Fermentation | Human Fecal Slurries | Not specified | Increased butyrate production. | [2][3] |
| In Vitro Model of Large Intestine | Not applicable | Not specified | Increased butyrate production. | [2][3] |
| Animal Study (Pigs) | Pigs fed a this compound diet | 100 g/kg of diet replaced sucrose | Increased concentrations of propionate, butyrate, and valerate in the cecum and proximal colon. | [7] |
| In Vitro Fermentation | Pig Intestinal Contents (adapted vs. unadapted) | Not specified | Unadapted: major product was acetic acid. Adapted: significantly more butyric and valeric acids produced. | [6] |
Experimental Methodologies
A variety of experimental designs have been employed to investigate the effects of this compound on the gut microbiota. Understanding these protocols is essential for interpreting the data and designing future studies.
Human Clinical Trial Protocol: Randomized, Placebo-Controlled, Crossover Design
A robust methodology for assessing the in vivo effects of this compound in humans involves a randomized, placebo-controlled, double-blind, crossover design.
-
Participants: Healthy adult volunteers.
-
Intervention: Consumption of a food product (e.g., raspberry jam) containing a specified dose of this compound (e.g., 7.5 g or 12.5 g), a positive control (e.g., fructo-oligosaccharides), and a negative control (e.g., sucrose) for a defined period (e.g., 2 weeks).[2][3]
-
Washout Period: A period between interventions to minimize carryover effects.
-
Sample Collection: Fecal samples are collected at the end of each treatment period for microbiota and SCFA analysis.
-
Microbiota Analysis: Fecal microbiota composition is typically analyzed using techniques such as 16S rRNA gene sequencing.
-
SCFA Analysis: Fecal SCFA concentrations are measured using methods like gas chromatography.
Caption: Workflow of a randomized crossover clinical trial.
In Vitro Fermentation Protocol
In vitro fermentation models are crucial for mechanistic studies of this compound's effects on the gut microbiota.
-
Inoculum: Fresh fecal slurries from healthy human donors or intestinal contents from animal models.
-
Substrates: this compound, positive controls (e.g., fructo-oligosaccharides), and negative controls (e.g., sucrose) are added to the fermentation medium.
-
Incubation: The slurries are incubated under anaerobic conditions that mimic the colonic environment.
-
Analysis: Samples are collected at various time points to measure changes in microbial populations (e.g., via quantitative PCR or sequencing) and SCFA production (e.g., via HPLC or GC).
Caption: Protocol for in vitro fecal fermentation analysis.
Signaling and Metabolic Pathways
This compound exerts its effects through direct fermentation by gut microbes and subsequent interactions of the resulting metabolites with the host.
Microbial Catabolism of this compound
Certain gut bacteria can utilize this compound as a carbon source. The tagatose-6-phosphate pathway is a key metabolic route for the degradation of this compound in some microorganisms, including lactic acid bacteria.[8]
References
- 1. prebioticassociation.org [prebioticassociation.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]
- 4. The Constipation-Relieving Property of this compound by Modulating the Composition of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Constipation-Relieving Property of this compound by Modulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro fermentation pattern of this compound is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound has low small intestinal digestibility but high large intestinal fermentability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a gene cluster for this compound utilization in Escherichia coli B2 phylogroup - PMC [pmc.ncbi.nlm.nih.gov]
The Prebiotic Potential of D-Tagatose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose, a naturally occurring monosaccharide and stereoisomer of fructose, has garnered significant scientific interest for its potential as a prebiotic agent. This technical guide provides an in-depth analysis of the prebiotic properties of this compound, focusing on its metabolic fate, impact on the gut microbiota, and the subsequent production of beneficial short-chain fatty acids (SCFAs). Detailed experimental methodologies from key studies are presented, alongside a quantitative summary of its effects. Furthermore, this guide employs data visualization to illustrate the metabolic and signaling pathways associated with this compound, offering a comprehensive resource for researchers and professionals in the field of gut health and drug development.
Introduction
The human gut microbiome plays a pivotal role in health and disease, influencing everything from nutrient metabolism to immune function. Prebiotics are selectively utilized by host microorganisms, conferring a health benefit. This compound, a low-calorie sweetener, exhibits significant prebiotic potential due to its limited absorption in the small intestine and subsequent fermentation by the colonic microbiota. This guide delves into the scientific evidence supporting the prebiotic properties of this compound.
Metabolism and Fermentation of this compound
Approximately 80-85% of ingested this compound is not absorbed in the small intestine and travels to the colon, where it becomes a substrate for microbial fermentation. This resistance to digestion in the upper gastrointestinal tract is a key characteristic of prebiotics. In the colon, gut bacteria metabolize this compound, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and notably, butyrate.
Impact on Gut Microbiota Composition
In vitro and in vivo studies have demonstrated that this compound can modulate the composition of the gut microbiota. A notable effect is the stimulation of beneficial bacteria, particularly species of the genus Lactobacillus. While some studies have shown that Bifidobacterium species do not directly ferment this compound, the overall impact on the microbial ecosystem is considered beneficial.
Production of Short-Chain Fatty Acids
The fermentation of this compound by the colonic microbiota results in a significant increase in the production of SCFAs. Of particular importance is the consistent and marked increase in butyrate, a crucial energy source for colonocytes with well-documented anti-inflammatory and anti-carcinogenic properties.
Quantitative Data on SCFA Production
The following table summarizes the quantitative data from a key human intervention study on the effect of this compound on fecal SCFA concentrations.
| Treatment Group | Acetate (mmol/kg) | Propionate (mmol/kg) | Butyrate (mmol/kg) | Total SCFAs (mmol/kg) |
| Sucrose (Control) | 45.3 ± 15.2 | 16.1 ± 5.4 | 14.9 ± 5.9 | 76.3 ± 25.5 |
| 7.5g this compound/day | 43.8 ± 14.1 | 15.8 ± 5.1 | 18.2 ± 7.1 | 77.8 ± 25.3 |
| 12.5g this compound/day | 44.1 ± 13.9 | 16.2 ± 5.3 | 19.5 ± 7.5 | 79.8 ± 25.7 |
*Table 1: Fecal SCFA concentrations after 2 weeks of supplementation with this compound in healthy adults. Data are presented as mean ± standard deviation. Indicates a statistically significant increase compared to the sucrose control group (p < 0.05). (Data adapted from Venema et al., 2005)
Experimental Protocols
In Vivo Human Intervention Study
A randomized, placebo-controlled, double-blind, five-way cross-over study was conducted to assess the prebiotic effects of this compound in healthy human subjects.
-
Participants: Healthy adult volunteers.
-
Intervention: Participants consumed daily supplements of either 7.5 g or 12.5 g of this compound, a positive control (fructo-oligosaccharides), or a negative control (sucrose) for two-week periods, with washout periods in between.
-
Sample Collection: Fecal samples were collected at the end of each intervention period.
-
Microbiota Analysis: Fecal microbiota composition was analyzed using methods such as fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to enumerate specific bacterial groups like Lactobacillus and Bifidobacterium.
-
SCFA Analysis: Fecal SCFA concentrations were determined using gas chromatography (GC).
In Vitro Fermentation Model
In vitro batch fermentation systems are utilized to study the direct effects of this compound on the human gut microbiota.
-
Inoculum: Fresh fecal samples from healthy donors are used to create a fecal slurry, which serves as the source of the gut microbiota.
-
Substrate: this compound is added as the sole carbohydrate source to a basal nutrient medium.
-
Incubation: The fermentation is carried out under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Analysis: Samples are collected at various time points to measure changes in bacterial populations (using 16S rRNA gene sequencing or qPCR) and SCFA production (using GC or HPLC).
Signaling Pathways and Physiological Effects
The increased production of butyrate from this compound fermentation has significant physiological implications, mediated through various signaling pathways in the colon.
Butyrate Signaling in Colonocytes
Butyrate acts as a primary energy source for colonocytes and also functions as a signaling molecule. It can inhibit histone deacetylases (HDACs), leading to changes in gene expression that promote cell cycle arrest and apoptosis in cancerous cells. Butyrate also interacts with G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A, on the surface of colonocytes and immune cells, which are involved in regulating inflammatory responses.
Mandatory Visualizations
D-Tagatose and its Role in Glycemic Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has emerged as a promising functional food ingredient and potential therapeutic agent for the management of type 2 diabetes and obesity. Its low caloric value and minimal impact on postprandial glucose and insulin levels have garnered significant interest. This technical guide provides an in-depth overview of the mechanisms of action of this compound in glycemic control, supported by quantitative data from key clinical trials and detailed experimental protocols. The guide also visualizes the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a rare sugar found in small quantities in some fruits, and dairy products.[1] It is approximately 90% as sweet as sucrose but provides only 1.5 kcal/g, a significant reduction from the 4 kcal/g of sucrose.[2] In 2001, the U.S. Food and Drug Administration (FDA) designated this compound as a Generally Recognized as Safe (GRAS) substance, paving the way for its use as a low-calorie sweetener in various food products.[3] Beyond its sweetening properties, this compound exhibits several physiological effects that contribute to its potential role in glycemic control.[4][5]
Mechanisms of Action in Glycemic Control
This compound exerts its beneficial effects on glycemic control through a multi-faceted approach, primarily involving the inhibition of carbohydrate digestion and absorption in the small intestine and modulation of glucose metabolism in the liver.
Intestinal Effects: Inhibition of Disaccharidases
A primary mechanism by which this compound influences glycemic control is through the competitive inhibition of intestinal α-glucosidases, particularly sucrase and maltase.[3][4] These enzymes are responsible for the breakdown of disaccharides into monosaccharides, which are then absorbed into the bloodstream. By inhibiting these enzymes, this compound delays and reduces the absorption of glucose derived from dietary carbohydrates, thereby blunting the postprandial glycemic response.[3][6]
Hepatic Effects: Modulation of Glucose Metabolism
The portion of this compound that is absorbed (approximately 20%) is primarily metabolized in the liver via a pathway similar to that of fructose, but at a much slower rate.[3][7] This slow metabolism leads to the accumulation of this compound-1-phosphate, which plays a crucial role in modulating hepatic glucose metabolism:
-
Activation of Glucokinase: this compound-1-phosphate allosterically activates glucokinase, the primary enzyme responsible for phosphorylating glucose to glucose-6-phosphate (G6P) in the liver.[3][7][8] This action enhances hepatic glucose uptake from the blood.
-
Promotion of Glycogen Synthesis: The increased levels of G6P, in turn, stimulate glycogen synthase, the key enzyme in the pathway of glycogen synthesis, promoting the storage of glucose as glycogen in the liver.[3][7][9]
-
Inhibition of Glycogenolysis: this compound and its metabolites have been shown to inhibit glycogen phosphorylase, the enzyme that catalyzes the breakdown of glycogen into glucose.[3][6] This inhibition prevents the release of stored glucose from the liver into the bloodstream, further contributing to lower blood glucose levels.
Gut Microbiota Modulation
The majority of ingested this compound is not absorbed in the small intestine and travels to the colon, where it is fermented by the gut microbiota.[2][10] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate.[10][11] SCFAs have been shown to have several beneficial effects on metabolic health, including:
-
Stimulation of GLP-1 Secretion: SCFAs can stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[12] GLP-1 is an incretin hormone that enhances insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, all of which contribute to improved glycemic control.
-
Prebiotic Effect: this compound has been shown to selectively promote the growth of beneficial gut bacteria, such as Lactobacillus.[13]
Quantitative Data from Clinical Trials
Numerous clinical trials have investigated the effects of this compound on glycemic control in both healthy individuals and subjects with type 2 diabetes. The following tables summarize key quantitative findings from these studies.
| Table 1: Effect of this compound on HbA1c and Fasting Blood Glucose | | :--- | :--- | :--- | :--- | :--- | | Study | Participant Population | Dosage | Duration | Key Findings | | Ensor et al. (2015)[14][15] | Type 2 Diabetes | 15 g, three times daily | 10 months | Statistically significant reduction in HbA1c compared to placebo. | | Guerrero-Wyss et al. (Review)[3] | Type 2 Diabetes | 15 g, three times daily | 2, 6, and 10 months | Significant reduction in HbA1c compared to placebo. | | Ensor et al. (Phase II)[12] | Mild Type 2 Diabetes | 2.5 g, 5.0 g, and 7.5 g, three times daily | 6 months | The 7.5 g dosage group showed reductions in fasting glucose from baseline at 3 and 6 months. |
| Table 2: Effect of this compound on Postprandial Glucose and Insulin | | :--- | :--- | :--- | :--- | :--- | | Study | Participant Population | Methodology | Key Findings | | Donner et al. (1999)[16] | Normal and Type 2 Diabetes | 75 g this compound 30 min prior to a 75 g OGTT | Attenuated the rise in glucose levels in patients with diabetes. Dose-dependent reduction in glucose AUC. | | Guerrero-Wyss et al. (Review)[3] | Hyperglycemic individuals | 5 g this compound in a beverage | Significant reduction of blood glucose at 120 min and in the blood glucose AUC. | | Guerrero-Wyss et al. (Review)[3] | Normal individuals | 10 g this compound in a beverage | Decreased levels of serum insulin, AUC of insulin, and C-peptide. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and glycemic control.
Oral Glucose Tolerance Test (OGTT) with this compound
Objective: To assess the effect of this compound on postprandial glucose and insulin responses.
Protocol adapted from Donner et al. (1999): [16]
-
Participant Preparation: Participants fast overnight for at least 8-12 hours.
-
Baseline Blood Sample: A fasting blood sample is collected to measure baseline glucose and insulin levels.
-
This compound Administration: Participants consume a solution containing a specified dose of this compound (e.g., 10 g, 20 g, 30 g, or 75 g) dissolved in water.
-
Waiting Period: A 30-minute waiting period follows the this compound ingestion.
-
Glucose Challenge: Participants ingest a standard 75 g glucose solution.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes) after the glucose challenge.
-
Analysis: Plasma glucose and insulin concentrations are measured at each time point. The Area Under the Curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic response.
Assessment of Insulin Sensitivity
Objective: To evaluate the effect of this compound on insulin sensitivity.
Commonly used methods include the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) and the Quantitative Insulin Sensitivity Check Index (QUICKI).
-
HOMA-IR Calculation:
-
HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5
-
A higher HOMA-IR value indicates greater insulin resistance.
-
-
QUICKI Calculation:
-
QUICKI = 1 / (log(Fasting Insulin (μU/mL)) + log(Fasting Glucose (mg/dL)))
-
A lower QUICKI value indicates greater insulin resistance.
-
Protocol for a Clinical Trial (adapted from Ensor et al., 2015): [14][15]
-
Participant Selection: Recruit subjects with type 2 diabetes who are managed by diet and exercise alone.
-
Randomization: Randomly assign participants to receive either this compound (e.g., 15 g three times daily) or a placebo.
-
Treatment Period: The treatment period can range from several weeks to months (e.g., 10 months).
-
Fasting Blood Samples: Collect fasting blood samples at baseline and at regular intervals throughout the study (e.g., every 2 months).
-
Biochemical Analysis: Measure fasting plasma glucose and insulin concentrations from the collected samples.
-
Calculation: Calculate HOMA-IR and/or QUICKI at each time point to assess changes in insulin sensitivity over the course of the treatment.
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of artificial sweeteners and rare sugars on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound has low small intestinal digestibility but high large intestinal fermentability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]
- 12. Effects of Three Low-Doses of this compound on Glycemic Control Over Six Months in Subjects with Mild Type 2 Diabetes Mellitus Under Control with Diet and Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Constipation-Relieving Property of this compound by Modulating the Composition of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a novel hexose: acute effects on carbohydrate tolerance in subjects with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Toxicity and Safety Studies of D-Tagatose
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the foundational safety and toxicity studies conducted on D-Tagatose, a low-calorie bulk sweetener. It details the experimental designs of key pre-clinical and clinical investigations, presents quantitative data in a structured format, and illustrates the logical progression of safety assessments that led to its regulatory approval.
Executive Summary
This compound, a naturally occurring ketohexose and an epimer of D-fructose, has been extensively studied for its safety profile as a food ingredient. Early research focused on establishing its non-toxicity through a battery of genotoxicity assays, animal toxicity studies of varying durations, and human clinical trials. These studies consistently demonstrated a lack of genotoxic, teratogenic, or significant systemic toxicity. The primary observed effects at high doses were mild, transient gastrointestinal disturbances due to its limited absorption and subsequent fermentation in the colon. While some studies in rats noted increased liver weights associated with glycogen accumulation, this was deemed an adaptive and reversible physiological response, not a toxicological concern. Human studies confirmed the gastrointestinal effects at high intake levels and investigated potential impacts on serum uric acid, finding no significant concerns at expected consumption levels. This body of evidence led to this compound being declared Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) in 2001[1][2][3].
Pre-clinical Safety and Toxicity Assessment
A cornerstone of the safety evaluation for this compound involved comprehensive testing in animal models to assess its potential for genetic damage, and acute, sub-chronic, and developmental toxicity.
Genotoxicity
The genotoxic potential of this compound was evaluated in a standard battery of in vitro and in vivo assays. The results across all tests were consistently negative, indicating that this compound does not induce gene mutations or chromosomal damage[1][4][5][6][7].
Table 1: Summary of Genotoxicity Studies on this compound
| Assay Type | System | Test Substance Concentration/Dose | Metabolic Activation | Result | Reference |
| Reverse Mutation Assay | S. typhimurium (Ames Test) & E. coli | Up to 5000 µ g/plate | With and Without | Negative | [5] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 5000 µg/mL | With and Without | Negative | [5] |
| Forward Mutation Assay | Mouse Lymphoma L5178Y cells | Up to 5000 µg/mL | With and Without | Negative | [5] |
| In vivo Micronucleus Test | Mouse Bone Marrow | Up to 5000 mg/kg | N/A | Negative | [5] |
-
Test System: Male and female mice.
-
Vehicle: Distilled water.
-
Dose Administration: A single oral gavage administration of this compound at doses up to 5000 mg/kg body weight.
-
Sample Collection: Bone marrow was collected at 24 and 48 hours post-administration.
-
Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess cytotoxicity.
Animal Toxicity Studies
Studies ranging from acute single-dose to long-term dietary administration were conducted, primarily in rats, to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Summary of Key Animal Toxicity Studies on this compound
| Study Duration | Species | Dose Levels | Key Findings | NOAEL | Reference(s) |
| Acute | Rat | 10 g/kg bw (single dose) | No mortality or adverse reactions observed. | 10 g/kg bw | [8] |
| 90-Day | Sprague-Dawley Rat | 5, 10, 15, 20% in diet | Transient soft stools (≥15%); Increased relative liver weights (≥10%) with minimal, reversible hepatocellular hypertrophy and glycogen accumulation. | 5% in diet | [9] |
| Developmental | Sprague-Dawley Rat | 4, 12, 20 g/kg bw/day (gestation days 6-15) | Maternal effects: Unformed stools (≥12 g/kg), reduced food intake and transiently lower weight gain (≥12 g/kg). Increased maternal liver weight without histopathology. No adverse effects on reproduction or fetal development. | 4 g/kg bw/day (maternal) | [10] |
| 2-Year | Wistar Rat | 2.5, 5, 10% in diet | Increased adrenal, kidney, and testes weights at high doses, later determined to be of no toxicological significance after histopathological review. | >10% in diet | [4][11] |
-
Test System: Male and female Crl:CDBR rats.
-
Groups: Four treatment groups and two control groups (dietary control and a 20% cellulose/fructose control).
-
Dose Administration: this compound was incorporated into the diet at concentrations of 5%, 10%, 15%, and 20% for 90 days.
-
Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
-
Key Results: No treatment-related effects were observed at the 5% dietary level. At 10% and above, statistically significant increases in relative liver weights were noted. Histopathological examination of livers from the 15% and 20% groups revealed minimal hepatocellular hypertrophy and glycogen accumulation, which was considered an adaptive physiological response rather than a toxic effect[9]. Transient soft stools were also noted at the highest doses[9].
Clinical Safety Studies in Humans
Following the favorable pre-clinical safety profile, studies in human volunteers were conducted to assess tolerance and metabolic effects.
Table 3: Summary of Key Human Safety Studies on this compound
| Study Duration | Subjects | Dose | Key Endpoints & Findings | Reference(s) |
| Single Dose | Healthy Adults | 30 g | Induced diarrhea in some individuals. | [4][12] |
| Single Dose | Healthy Adults | Up to 75 g | Some studies showed no laxative effect. One study reported a transient increase in serum uric acid above the normal range. | [4][12] |
| 28-Day | Healthy Volunteers | 15 g, three times daily (45 g/day ) | GI Effects: No diarrhea observed. Uric Acid: No increase in serum uric acid concentration. Liver: No relevant effects on liver volume or glycogen concentrations (measured by MRI). | [4][12] |
| Various | Healthy & Type 2 Diabetic Patients | 15-30 g/day | Mild gastrointestinal effects (nausea, flatulence) were the most commonly reported adverse effects at these higher exposure levels. | [2][4] |
-
Study Design: Randomized, controlled study.
-
Subjects: Healthy adult volunteers.
-
Intervention: Subjects received either 15 g of this compound or 15 g of sucrose, three times per day, for 28 days.
-
Parameters Monitored: Gastrointestinal tolerance (symptom diaries), serum uric acid concentrations, and various clinical chemistry parameters.
-
Specialized Assessment: Magnetic Resonance Imaging (MRI) was used to determine liver volume and glycogen concentrations at baseline and at the end of the study.
Key Safety Assessment Workflows
The safety evaluation of this compound followed a logical, stepwise progression from foundational in vitro testing to complex in vivo and human studies, culminating in regulatory review.
Caption: Logical workflow for the safety assessment of this compound.
Caption: Experimental workflow for the 90-day rat oral toxicity study.
Conclusion
The early safety studies on this compound were comprehensive and conducted according to established toxicological principles. The collective data from in vitro, animal, and human studies demonstrate a consistent and robust safety profile. This compound is not genotoxic, embryotoxic, or teratogenic[4]. The primary physiological responses, such as increased liver glycogen in rats and gastrointestinal symptoms in humans, are predictable, dose-dependent effects associated with the metabolism and limited absorption of a carbohydrate at high dietary levels. These foundational studies were critical in achieving GRAS status for this compound, paving the way for its use as a safe, low-calorie sweetener in the food supply.
References
- 1. This compound: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. Genotoxicity tests on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of this compound on Fructose Absorption in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 9. 90-Day oral toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. This compound (JECFA Food Additives Series 48) [inchem.org]
The Maillard Reaction of D-Tagatose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Maillard reaction characteristics of D-tagatose, a low-calorie ketohexose sweetener. This compound is known to participate readily in the Maillard reaction, a non-enzymatic browning process crucial in food science and with implications for health and disease. This document summarizes key reaction characteristics, presents available comparative data, details relevant experimental protocols, and visualizes associated chemical and biological pathways.
Core Maillard Reaction Characteristics of this compound
This compound, as a reducing sugar, undergoes the Maillard reaction with amino acids, peptides, and proteins upon heating. This reaction contributes to the development of color, flavor, and aroma in foods. Notably, the Maillard reaction of this compound exhibits distinct characteristics compared to other common reducing sugars.
Reaction Rate and Browning Intensity
Studies have consistently shown that this compound undergoes the Maillard reaction at a faster rate than many other sugars, including glucose, fructose, and sucrose[1][2]. This accelerated reactivity leads to more rapid browning. The order of browning intensity among several sugars has been reported as: this compound > xylose > D-fructose > D-glucose > sucrose[1]. This heightened reactivity is an important consideration in food formulation and processing.
Formation of Volatile Compounds
A key feature of the this compound Maillard reaction is the prolific generation of volatile organic compounds (VOCs), which are major contributors to the aroma of heated foods. Research indicates that ketoses like this compound tend to produce higher amounts of furans and furan derivatives compared to aldoses such as glucose and galactose[3].
Specifically, the reaction of this compound with amino acids yields significant amounts of several key volatile substances:
-
2-Acetylfuran: This compound is a significant volatile product of the this compound Maillard reaction, with studies indicating its formation to be 2 to 20 times greater than that from other reducing sugars like glucose, galactose, and fructose[3].
-
Pyrazines: These nitrogen-containing heterocyclic compounds, known for their roasted and nutty aromas, are also formed. 2-Ethylpyrazine is one such volatile identified in this compound reactions.
-
Sulfur-Containing Compounds: When sulfur-containing amino acids like cysteine are involved, this compound reactions produce more 2-acetylthiazole and thiophenes compared to reactions with glucose[3].
Factors Influencing the Reaction
The Maillard reaction of this compound is sensitive to several environmental factors:
-
Temperature: The reaction rate is highly dependent on temperature. Browning is reported to be slow at temperatures below 80°C[1]. Industrial production of this compound often operates between 60-70°C to minimize undesirable Maillard reactions.
-
pH: The pH of the system significantly impacts the reaction rate. The Maillard reaction of this compound is generally favored under neutral or alkaline conditions and is slower at a pH of 5[1]. This compound itself is stable in a pH range of 3-7.
Data Presentation
While the literature consistently describes the this compound Maillard reaction as more rapid and productive in terms of certain volatiles, specific quantitative data for direct comparison is limited. The following tables summarize the available qualitative and semi-quantitative comparative data.
Table 1: Comparative Browning Rate of Various Sugars in a Glycine Model System
| Sugar | Relative Browning Rate |
| This compound | Fastest |
| Xylose | Slower than this compound |
| D-Fructose | Slower than Xylose |
| D-Glucose | Slower than D-Fructose |
| Sucrose | Slowest |
Source: Based on qualitative comparison from a study observing browning in a 0.2 M sugar and 0.2 M glycine model system.[1]
Table 2: Semi-Quantitative Comparison of Volatile Maillard Reaction Products
| Volatile Compound | This compound vs. Other Reducing Sugars* | Amino Acid Reactant |
| 2-Acetylfuran | 2-20 times more abundant | Glycine, Valine, Leucine, Asparagine, Cysteine |
| 2-Acetylpyrrole | More abundant | Glycine, Valine |
| 2-Acetylthiazole | More abundant | Cysteine |
| Thiophenes | More abundant | Cysteine |
*Other reducing sugars in the comparison include glucose, galactose, and fructose.[3]
Experimental Protocols
The study of the this compound Maillard reaction involves controlled heating of model systems followed by analysis of the reaction products. Below are detailed methodologies for key experiments.
Analysis of Browning Intensity
This protocol is used to assess the rate and extent of browning in a model Maillard reaction system.
-
Materials:
-
This compound and other reducing sugars (e.g., glucose, fructose)
-
Amino acid (e.g., glycine)
-
Phosphate buffer (pH 7.0)
-
Test tubes
-
Heating block or water bath
-
Spectrophotometer
-
-
Procedure:
-
Prepare equimolar solutions of the sugar (e.g., 0.2 M this compound) and amino acid (e.g., 0.2 M glycine) in phosphate buffer.
-
Mix equal volumes of the sugar and amino acid solutions in a test tube.
-
Prepare a blank sample containing only the sugar solution in buffer.
-
Place the test tubes in a heating block or water bath set to a specific temperature (e.g., 100°C).
-
At regular time intervals (e.g., every 15 minutes), remove an aliquot from each tube and cool it rapidly in an ice bath to stop the reaction.
-
Measure the absorbance of each aliquot at 420 nm using a spectrophotometer, with the buffer as a reference.
-
Plot absorbance versus time to determine the rate of browning.
-
Analysis of Volatile Maillard Reaction Products by Headspace GC-MS
This method is employed to identify and quantify the volatile compounds generated during the Maillard reaction.
-
Materials:
-
This compound and other reducing sugars
-
Amino acids
-
Phosphate buffer
-
Headspace vials with septa
-
Heating oven or reaction block
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
-
Procedure:
-
Prepare aqueous model systems by dissolving the sugar and amino acid in phosphate buffer in a headspace vial.
-
Add a known amount of an internal standard to each vial for quantification.
-
Seal the vials and heat them in an oven at a controlled temperature (e.g., 140°C) for a specific duration (e.g., 90 minutes).
-
After heating, allow the vials to cool.
-
Place the vials in the headspace autosampler of the GC-MS.
-
The headspace (the gas above the sample) is automatically injected into the GC column.
-
Volatile compounds are separated based on their boiling points and polarity in the GC column and then identified by their mass spectra using the MS detector.
-
Quantification is achieved by comparing the peak area of each compound to the peak area of the internal standard.
-
Analysis of Amadori and Heyns Products by HPLC
This protocol is used for the separation and quantification of early-stage, non-volatile Maillard reaction products.
-
Materials:
-
This compound and other reducing sugars
-
Amino acids
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., cation exchange or HILIC) and detector (e.g., UV-Vis or Mass Spectrometer).
-
Mobile phase solvents
-
-
Procedure:
-
Prepare a reaction mixture of the sugar and amino acid in a solvent such as methanol.
-
Heat the mixture under reflux for a defined period (e.g., 4 hours).
-
After cooling, filter the solution to remove any unreacted solids.
-
Dilute the sample with the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the Amadori or Heyns products on the column using an appropriate gradient of mobile phase solvents.
-
Detect the compounds as they elute from the column. Identification and quantification can be performed by comparing retention times and detector responses to those of known standards.
-
Mandatory Visualizations
Chemical and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the this compound Maillard reaction.
References
"caloric value and energy metabolism of D-Tagatose"
An In-depth Technical Guide to the Caloric Value and Energy Metabolism of D-Tagatose
Introduction
This compound is a naturally occurring ketohexose, a rare sugar that is an epimer of D-fructose.[1][2] It is found in small quantities in dairy products, fruits, and whole grains.[2][3][4] With a sweetness profile approximately 90-92% that of sucrose, this compound presents significant potential as a bulk sweetener.[1][5][6][7][8][9] Its primary appeal to the food and pharmaceutical industries lies in its low caloric value and unique metabolic fate, which confers several physiological benefits, including a low glycemic index and prebiotic properties.[5][6][10][11] The U.S. Food and Drug Administration (FDA) has recognized this compound as Generally Recognized as Safe (GRAS).[7][12] This guide provides a comprehensive technical overview of the caloric value and energy metabolism of this compound, tailored for researchers, scientists, and drug development professionals.
Caloric Value of this compound
The metabolizable energy of this compound is substantially lower than that of sucrose (4 kcal/g) due to its incomplete absorption in the small intestine.[5][13] Official caloric values vary by region, reflecting different calculation methodologies. In the United States, the FDA has accepted a caloric value of 1.5 kcal/g.[2][3][14][15] The European Union specifies a value of 2.4 kcal/g.[3][14] These values are derived from a combination of human and animal studies that account for its unique metabolic pathway.
Factors Influencing Caloric Value
The key determinant of this compound's low energy value is its limited intestinal absorption. Only about 20-25% of ingested this compound is absorbed in the small intestine.[1][5][7][9][13] The remaining 75-80% transits to the large intestine, where it is fermented by the gut microbiota.[8][13][16] The energy yielded from the fermentation products (short-chain fatty acids) is less than what would be derived from direct absorption and metabolism of the sugar itself.
Quantitative Data on Caloric Value
Experimental studies in various models have sought to precisely determine the net metabolizable energy of this compound. The results highlight the complexity of its energy contribution.
| Study Model | Reported Caloric Value (kcal/g) | Reported Caloric Value (kJ/g) | Key Findings & Reference |
| Human (US FDA) | 1.5 | 6.3 | Accepted value for nutritional labeling in the United States.[2][3][14] |
| Human (EU) | 2.4 | 10.0 | Accepted value for nutritional labeling in the European Union.[3][14] |
| Human (EFSA Estimate) | 3.0 | 12.5 | Calculated metabolizable energy (ME) based on 80% absorption and urinary excretion data.[17] |
| Rat Study 1 | -0.12 (Effectively Zero) | -0.5 | The study suggested this compound contributed no net metabolizable energy, possibly due to interference with sucrose absorption from the basal diet.[18][19] |
| Rat Study 2 | ~1.2 | ~5.0 | A separate study in rats suggested a positive, albeit low, energy value.[18] |
| Pig Study | 1.4 | 5.9 | The pig model, often considered a better analogue for human digestion, yielded a value consistent with the US FDA's accepted figure.[18] |
Energy Metabolism of this compound
The metabolism of this compound is a dual-pathway process, involving partial absorption and hepatic metabolism, followed by significant colonic fermentation.
Absorption and Hepatic Metabolism
Approximately 20-25% of ingested this compound is absorbed from the small intestine.[13] The absorbed portion is transported to the liver, where it enters a metabolic pathway similar to that of fructose.[13][17]
-
Phosphorylation: Hepatic fructokinase (ketohexokinase) phosphorylates this compound to this compound-1-phosphate.[8][17][20]
-
Cleavage: Aldolase B cleaves this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.[21]
-
Entry into Glycolysis/Gluconeogenesis: These triose phosphates then enter the central energy metabolism pathways of glycolysis or gluconeogenesis.[9]
The metabolism of this compound is slower than that of fructose.[13][21] The accumulation of this compound-1-phosphate can stimulate glucokinase, promoting glucose phosphorylation and subsequent storage as glycogen.[7][8] This mechanism also inhibits glycogen phosphorylase, preventing glycogen breakdown.[7][9] However, this "phosphate trapping" can reduce intracellular inorganic phosphate and ATP levels, which may increase purine degradation and lead to a transient rise in serum uric acid.[13][20][21]
Figure 1. Hepatic Metabolism of Absorbed this compound.
Colonic Fermentation
The majority (~80%) of ingested this compound is not absorbed and is fermented by colonic bacteria.[5][16] This fermentation process has a prebiotic effect, stimulating the growth of beneficial bacteria such as Lactobacilli.[1][16][22] The primary products of this fermentation are short-chain fatty acids (SCFAs), including acetate, propionate, and notably, butyrate.[5][8][16] Studies have shown that this compound consumption leads to a significant increase in butyrate production.[16][22] These SCFAs are absorbed by the colonocytes and contribute to the overall energy yield of this compound.
Figure 2. Colonic Fermentation of Unabsorbed this compound.
Effects on Systemic Energy Metabolism
Energy Expenditure and Respiratory Quotient
Despite early animal studies suggesting a potential thermic effect, human studies have not supported this hypothesis.[23][24] A key study using a respiration chamber found that this compound does not significantly affect 24-hour energy expenditure or the nonprotein respiratory exchange ratio (RERnp) compared to sucrose.
| Parameter | This compound (30 g/day ) | Sucrose (30 g/day ) | Finding |
| 24-h Energy Expenditure | No significant difference | No significant difference | Total energy expenditure was unaffected by the test sugar.[23][24] |
| Nonprotein RER | Similar to sucrose | Similar to this compound | The ratio of CO₂ produced to O₂ consumed was not significantly different.[23][24] |
| 24-h H₂ Production | Significantly increased (35%) | Baseline | The increase in hydrogen gas production confirms substantial malabsorption and fermentation of this compound.[23][24] |
| Fasting Plasma Insulin | Significantly lower | Higher than this compound | This compound administration was associated with lower fasting insulin levels.[23][25] |
| Fasting Triglycerides | Significantly lower | Higher than this compound | This compound administration was associated with lower fasting triglyceride levels.[23][25] |
Glycemic and Insulinemic Response
This compound has a very low glycemic index of 3.[3][14] Clinical studies have consistently demonstrated its beneficial effects on glycemic control.
-
Consumed Alone: Oral administration of this compound (up to 75g) does not significantly alter blood glucose or insulin levels in either healthy or type 2 diabetic individuals.[5][7]
-
Consumed with Glucose: When administered prior to a glucose load, this compound significantly blunts the subsequent rise in plasma glucose levels, particularly in individuals with type 2 diabetes, without significantly affecting insulin levels.[5][7][10] This suggests this compound may inhibit intestinal glucose absorption.[5][7]
-
Long-term Effects: Supplementation with this compound has been shown to lower fasting blood glucose and HbA1c in patients with type 2 diabetes.[10]
| Study Population | Dosage / Protocol | Key Findings on Glucose & Insulin Response | Reference |
| Healthy & Type 2 Diabetic Subjects | 75 g this compound oral load | Did not alter blood glucose or insulin levels. | [5][7] |
| Type 2 Diabetic Subjects | 75 g this compound 30 min prior to 75 g glucose load | Significantly attenuated the glycemic curve and reduced blood glucose AUC. | [5][7] |
| Hyperglycemic Individuals | Beverage with 5 g this compound | Significant reduction of blood glucose at 120 min and in blood glucose AUC. | [7] |
| Healthy Adults | Beverage with 10 g this compound | Decreased levels of serum insulin, insulin AUC, and C-peptide. | [7][10] |
Experimental Protocols
Protocol: Measurement of 24-h Energy Expenditure in Humans
This protocol is based on the methodology described by Buemann et al. (1998).
-
Study Design: A double-blind, randomized, balanced cross-over design.
-
Subjects: Normal-weight human volunteers.
-
Intervention: Subjects consume a controlled diet supplemented with either 30 g/day of this compound or 30 g/day of sucrose for a 2-week adaptation period, followed by measurement.
-
Methodology:
-
Respiration Chamber: Subjects reside in a respiration chamber for 24 hours for continuous indirect calorimetry. The chamber is equipped to measure oxygen consumption (O₂) and carbon dioxide (CO₂) production.
-
Gas Exchange Measurement: O₂ and CO₂ concentrations in the outgoing air are continuously monitored to calculate 24-hour energy expenditure and the respiratory exchange ratio (RER).
-
Hydrogen and Methane Measurement: Breath hydrogen (H₂) and methane (CH₄) concentrations are measured in expired air samples collected regularly to quantify gas production from intestinal fermentation.
-
Blood Sampling: Fasting blood samples are collected to measure plasma insulin and triglyceride concentrations.
-
Data Analysis: Energy expenditure is calculated using standard equations (e.g., Weir's equation). RER and gas production are calculated and compared between the this compound and sucrose periods.
-
Figure 3. Crossover Experimental Workflow for Respiration Chamber Study.
Protocol: In Vivo Colonic Fermentation Assessment
This protocol is based on the methodology described by Venema et al. (2005).
-
Study Design: A randomized, placebo-controlled, double-blind, multi-way cross-over study.
-
Subjects: Healthy adult men and women.
-
Intervention: Subjects consume standardized meals (e.g., 30 g raspberry jam) containing different substrates for 2-week periods:
-
Low-dose this compound (e.g., 7.5 g)
-
High-dose this compound (e.g., 12.5 g)
-
Positive Control (e.g., 7.8 g Fructo-oligosaccharides)
-
Negative Control (e.g., 15.1 g Sucrose)
-
-
Methodology:
-
Fecal Sample Collection: Stool samples are collected at the end of each 2-week treatment period.
-
Microbiota Analysis: Fecal microbiota composition is analyzed, for instance, by quantitative PCR (qPCR) or 16S rRNA gene sequencing to assess changes in bacterial populations (e.g., Lactobacilli).
-
SCFA Analysis: Fecal concentrations of short-chain fatty acids (acetate, propionate, butyrate) are quantified using gas chromatography (GC).
-
Gastrointestinal Tolerance: Subjects complete daily questionnaires to report any gastrointestinal symptoms (e.g., nausea, flatulence, diarrhea).
-
Data Analysis: Data on microbiota, SCFAs, and GI tolerance are compared across the different treatment periods.
-
Summary and Conclusion
This compound possesses a unique metabolic profile characterized by limited small-intestine absorption and significant colonic fermentation. Its accepted caloric value of 1.5 kcal/g in the US reflects this dual metabolic fate. The absorbed fraction is metabolized in the liver similarly to fructose, promoting glycogen storage, while the unabsorbed fraction acts as a prebiotic, selectively fueling beneficial gut microbiota and increasing the production of health-promoting SCFAs like butyrate.[7][16][22]
Crucially, human clinical trials demonstrate that this compound has a negligible impact on blood glucose and insulin when consumed alone and can attenuate the glycemic response to co-ingested glucose.[5][7] It does not increase 24-hour energy expenditure, indicating an absence of a significant thermic effect.[23][24] These properties make this compound a compelling ingredient for the development of low-calorie, low-glycemic functional foods and a subject of interest for therapeutic applications in glycemic control and metabolic health. Further research into its long-term effects on the gut microbiome and systemic metabolism will continue to elucidate its full potential in human health and disease management.
References
- 1. mdpi.com [mdpi.com]
- 2. fda.gov [fda.gov]
- 3. bonumose.com [bonumose.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0003418) [hmdb.ca]
- 5. This compound: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species [mdpi.com]
- 7. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. tandfonline.com [tandfonline.com]
- 10. prebioticassociation.org [prebioticassociation.org]
- 11. researchgate.net [researchgate.net]
- 12. gilbertlevin.com [gilbertlevin.com]
- 13. foodstandards.gov.au [foodstandards.gov.au]
- 14. Tagatose Calories, Glycemic Index, Health Benefits, Side Effects [nutrientsreview.com]
- 15. FDA rules tagatose must be classified as an added sugar | Food Dive [fooddive.com]
- 16. This compound increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]
- 17. efsa.europa.eu [efsa.europa.eu]
- 18. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 19. This compound is a bulk sweetener with zero energy determined in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of oral this compound, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound [inchem.org]
- 22. tandfonline.com [tandfonline.com]
- 23. This compound, a stereoisomer of D-fructose, increases hydrogen production in humans without affecting 24-hour energy expenditure or respiratory exchange ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. This compound, a stereoisomer of D-fructose, increases hydrogen production in humans without affecting 24-hour energy expenditure or respiratory exchange ratio - Intelligent Sugars [intelligentsugar.info]
D-Tagatose: A Technical Guide for Researchers and Drug Development Professionals
Introduction
D-Tagatose is a naturally occurring monosaccharide, a C-4 epimer of D-fructose, that holds significant promise as a functional food ingredient and a potential therapeutic agent.[1] Its unique physicochemical and metabolic properties, including low caloric value, low glycemic index, and prebiotic effects, have garnered considerable interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of this compound, focusing on its core scientific attributes, experimental evaluation, and mechanisms of action.
Physicochemical and Nutritional Properties of this compound
This compound exhibits a range of properties that make it an attractive alternative to traditional sweeteners and a valuable functional ingredient. It is a white, crystalline, odorless powder with a clean, sweet taste.[2][3]
| Property | Value | References |
| Chemical Formula | C₆H₁₂O₆ | [2] |
| Molar Mass | 180.16 g/mol | [2] |
| Sweetness (relative to sucrose) | 75-92% | [2][4] |
| Caloric Value (USA) | 1.5 kcal/g | [2][5] |
| Caloric Value (EU) | 2.4 kcal/g | [2][5] |
| Glycemic Index (GI) | 3 | [2][6] |
| Melting Point | 133-137 °C | [2] |
| Solubility in Water (20°C) | 160 g/100 mL | [2] |
Metabolism and Physiological Effects
A key characteristic of this compound is its limited absorption in the small intestine. Only about 20% of ingested this compound is absorbed, with the remainder passing to the large intestine where it is fermented by the gut microbiota.[7][8] This metabolic fate underpins many of its physiological benefits.
Glycemic Control
This compound has a remarkably low glycemic index of 3, meaning it has a minimal impact on blood glucose levels.[2][6] This is attributed to several mechanisms:
-
Inhibition of Intestinal Disaccharidases: this compound can inhibit the activity of sucrase and maltase in the small intestine, thereby reducing the absorption of glucose from other dietary carbohydrates.[9]
-
Hepatic Glycogen Metabolism: Absorbed this compound is metabolized in the liver, primarily through phosphorylation to this compound-1-phosphate. This metabolite has been shown to:
Prebiotic Effects and Gut Microbiota Modulation
The unabsorbed portion of this compound serves as a fermentable substrate for the gut microbiota, leading to the production of short-chain fatty acids (SCFAs), primarily butyrate, acetate, and propionate.[6][11][12] This prebiotic activity contributes to:
-
Modulation of Gut Microbiota Composition: Studies have shown that this compound consumption can increase the population of beneficial bacteria, such as Lactobacillus.[6]
-
Production of Beneficial Metabolites: The resulting SCFAs have numerous health benefits, including serving as an energy source for colonocytes, possessing anti-inflammatory properties, and influencing host metabolism.[6][13]
Anti-Obesity Effects
Clinical studies have suggested that this compound may aid in weight management.[8][14] This is likely a multifactorial effect stemming from its low caloric value, its impact on glucose metabolism, and potential effects on satiety.
Experimental Protocols
This section outlines key experimental methodologies for evaluating the functional properties of this compound.
Determination of Glycemic Index (GI)
The internationally recognized standard for GI determination is ISO 26642:2010.[4][12][15]
Methodology:
-
Subject Recruitment: Recruit a minimum of 10 healthy human subjects.
-
Overnight Fasting: Subjects should fast for 10-12 hours overnight.
-
Reference Food: A reference food containing 50g of available carbohydrate (typically glucose or white bread) is administered.
-
Test Food: On a separate occasion, the test food (containing a specified amount of this compound, typically 25-50g) is administered.
-
Blood Sampling: Capillary blood samples are taken at baseline (0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes after consumption of the food.
-
Blood Glucose Analysis: Blood glucose concentration is measured for each sample.
-
Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the reference and test foods. The GI is calculated as: (iAUC of test food / iAUC of reference food) x 100.
In Vitro Fermentation for Prebiotic Assessment
This protocol provides a general framework for assessing the prebiotic potential of this compound using a batch fermentation model with human fecal microbiota.
Methodology:
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Prepare a 10-20% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) or other suitable buffer under anaerobic conditions (e.g., in an anaerobic chamber).
-
-
Fermentation Medium:
-
Prepare a basal fermentation medium containing peptone, yeast extract, and other essential nutrients for bacterial growth. The medium should be sterilized and pre-reduced under anaerobic conditions.
-
-
Batch Fermentation:
-
In an anaerobic environment, dispense the fermentation medium into sterile vessels.
-
Add this compound as the test substrate to a final concentration (e.g., 1% w/v). A positive control (e.g., inulin) and a negative control (no added carbohydrate) should be included.
-
Inoculate each vessel with the fecal slurry (e.g., 10% v/v).
-
Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).
-
-
Sample Analysis:
-
At various time points (e.g., 0, 12, 24, 48 hours), collect samples from the fermentation vessels.
-
Measure pH.
-
Analyze SCFA concentrations using Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Analyze changes in microbial populations using techniques such as 16S rRNA gene sequencing.
-
Quantification of Short-Chain Fatty Acids by GC-FID
Methodology:
-
Sample Preparation:
-
Centrifuge fermentation samples to pellet bacterial cells and debris.
-
Acidify the supernatant with an acid (e.g., hydrochloric acid) to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether or a mixture of methanol and water).[6][16] An internal standard (e.g., 2-ethylbutyric acid) should be added before extraction.
-
-
GC-FID Analysis:
-
Column: Use a suitable capillary column for SCFA analysis (e.g., a free fatty acid phase (FFAP) column).[2]
-
Injector: Operate in split or splitless mode at a high temperature (e.g., 250°C).
-
Oven Program: Use a temperature gradient to separate the SCFAs (e.g., starting at 100°C and ramping up to 240°C).[2]
-
Detector: The Flame Ionization Detector (FID) should be operated at a high temperature (e.g., 275°C).
-
Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.
-
-
Quantification:
-
Prepare a calibration curve using standards of known SCFA concentrations.
-
Quantify the SCFAs in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Enzymatic Production of this compound from D-Galactose
This protocol describes the conversion of D-galactose to this compound using L-arabinose isomerase.
Methodology:
-
Enzyme Source: Utilize L-arabinose isomerase from a suitable microbial source (e.g., Geobacillus stearothermophilus, Lactobacillus plantarum). The enzyme can be used in a purified form or as a whole-cell catalyst.[7][11]
-
Reaction Conditions:
-
Substrate: Prepare a solution of D-galactose in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Enzyme Concentration: Add the L-arabinose isomerase to the substrate solution at an optimized concentration.
-
Temperature: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50-70°C).[7][17]
-
Cofactors: Some L-arabinose isomerases may require the addition of metal ions, such as Mn²⁺, for optimal activity.[17]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-galactose and this compound using High-Performance Liquid Chromatography (HPLC).
-
-
Product Purification:
-
Once the reaction has reached equilibrium or the desired conversion, terminate the reaction (e.g., by heat inactivation of the enzyme).
-
Purify this compound from the reaction mixture using techniques such as chromatography (e.g., ion-exchange or simulated moving bed chromatography).
-
Signaling Pathways and Experimental Workflows
This compound Metabolism and Impact on Hepatic Glucose Homeostasis
Caption: this compound metabolism in the liver and its influence on glucose homeostasis.
Experimental Workflow for In Vitro Prebiotic Assessment
Caption: Workflow for evaluating the prebiotic potential of this compound in vitro.
Enzymatic Production of this compound
Caption: General workflow for the enzymatic production of this compound from D-galactose.
Regulatory Status
This compound has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA).[16] It is also approved as a novel food ingredient in the European Union and other jurisdictions, permitting its use in a variety of food and beverage applications.[3][16]
Conclusion
This compound presents a compelling profile as a functional food ingredient with significant potential for applications in food technology and health and wellness. Its low-calorie, low-glycemic nature, coupled with its prebiotic effects, positions it as a valuable tool for researchers and drug development professionals exploring novel approaches to metabolic health and gut microbiota modulation. The detailed methodologies and pathways described in this guide provide a foundation for further investigation and application of this unique monosaccharide.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic mechanism of the glycogen-phosphorylase-catalysed reaction in the direction of glycogen synthesis: co-operative interactions of AMP and glucose 1-phosphate during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving Catalytic Efficiency of L-Arabinose Isomerase from Lactobacillus plantarum CY6 towards D-Galactose by Molecular Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of L-arabinose isomerase production from Lactococcus lactis lactis: bioconversionof D-galactose to this compound using the enzyme [zenodo.org]
- 11. BS ISO 26642:2010 | 30 Nov 2010 | BSI Knowledge [knowledge.bsigroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Physicochemical Characterization of this compound-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated this compound Catabolic Pathway of Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ISO 26642:2010: a scientific and legal guide to the glycaemic index - FoodTimes [foodtimes.eu]
- 15. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of D-Tagatose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Tagatose in various samples. The methods described herein are essential for quality control in food production, monitoring of enzymatic synthesis, and for research and development in the pharmaceutical and food industries.
Introduction to this compound Analysis
This compound is a naturally occurring ketohexose, a C-4 epimer of D-fructose, with approximately 92% of the sweetness of sucrose but only 38% of the calories[1]. Its low caloric value and potential health benefits have led to its increasing use as a sugar substitute in various food products and its investigation for therapeutic applications[1][2][3][4]. Accurate and reliable quantification of this compound is crucial for process optimization, quality assurance, and regulatory compliance. This document outlines several analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectrophotometry, and Enzymatic methods.
Chromatographic Methods
Chromatographic techniques are widely employed for the separation and quantification of this compound from complex matrices. These methods offer high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and common method for the analysis of sugars. For this compound, methods often utilize columns with specific packing materials and refractive index (RI) detection, which is a universal detector for non-chromophoric compounds like sugars.
Summary of HPLC Methods:
| Parameter | Method 1: USP-NF Guideline | Method 2: Amino Column |
| Column | Shodex SUGAR SC1011 (L19 packing material)[5] | ZORBAX SIL 4.6 x 150 mm, 5 µm (USP-L8, aminopropyl silane)[6] |
| Mobile Phase | 0.05 mg/mL Calcium acetate solution in water[5] | Acetonitrile:Water (80:20)[6] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[6] |
| Detector | Refractive Index (RI)[7][8] | Refractive Index (RI)[6] |
| Column Temp. | 80°C | Ambient |
| Application | Assay of pure this compound[5] | Monitoring enzymatic conversion of D-fructose to D-psicose, applicable to other sugars[6] |
Experimental Protocol: HPLC-RI for this compound Quantification (Method based on USP-NF)
This protocol is adapted from the United States Pharmacopeia-National Formulary (USP-NF) guidelines for the assay of Tagatose[5].
1. Instrumentation:
-
High-Performance Liquid Chromatograph.
-
Refractive Index (RI) detector.
-
Data acquisition and processing software.
-
Analytical column: Shodex SUGAR SC1011 or equivalent column with L19 packing material.
2. Reagents and Materials:
-
This compound reference standard.
-
Calcium acetate, analytical grade.
-
Deionized water, 18.2 MΩ·cm.
-
Syringe filters, 0.2 µm.
3. Preparation of Solutions:
-
Mobile Phase: Accurately weigh 50 mg of calcium acetate and dissolve in 1 L of deionized water. Filter and degas the solution before use.
-
Standard Solution: Accurately weigh about 50 mg of dry this compound reference standard into a 10-mL volumetric flask. Dissolve in and dilute to volume with deionized water. Filter through a 0.2 µm syringe filter.
-
Sample Solution: Accurately weigh about 50 mg of the dry sample into a 10-mL volumetric flask. Dissolve in and dilute to volume with deionized water. Filter through a 0.2 µm syringe filter.
4. Chromatographic Conditions:
-
Column: Shodex SUGAR SC1011.
-
Mobile Phase: 0.05 mg/mL Calcium acetate in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 80°C.
-
Detector: Refractive Index (RI), temperature controlled.
-
Run Time: Sufficient to elute the this compound peak (typically under 20 minutes).
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2%).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using an external standard calibration curve.
Workflow for HPLC Analysis of this compound
Caption: General workflow for HPLC-based quantification of this compound.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. For non-volatile sugars like this compound, a derivatization step is required to convert them into volatile derivatives, typically trimethylsilyl (TMS) ethers. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Summary of GC Method Parameters:
| Parameter | GC-FID/MS Method |
| Derivatization | Conversion to trimethyl silyl ethers[9] |
| Column | Highly cross-linked silphenylene stationary phase[9] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS)[9] |
| Application | Simultaneous determination of multiple saccharides in dairy products[9][10] |
Experimental Protocol: GC-FID for this compound Quantification
This protocol describes the general steps for the quantification of this compound in a food matrix like cheese using GC-FID after derivatization.
1. Instrumentation:
-
Gas Chromatograph with FID.
-
Capillary column suitable for sugar analysis (e.g., highly cross-linked silphenylene stationary phase).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA + TMCS).
-
Anhydrous pyridine or other suitable solvent.
-
Internal standard (e.g., myo-inositol, if not an analyte).
3. Sample Preparation and Derivatization:
-
Extraction: Extract sugars from the sample matrix using an appropriate solvent (e.g., water or a buffer). This may involve homogenization and centrifugation.
-
Drying: Evaporate the solvent from a known volume of the extract to complete dryness under a stream of nitrogen.
-
Derivatization:
-
Add a precise amount of the internal standard.
-
Add the derivatization reagent (e.g., 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS).
-
Seal the reaction vial and heat at a specific temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
4. GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
5. Analysis Procedure:
-
Inject the derivatized standard solutions to create a calibration curve.
-
Inject the derivatized sample solution.
-
Identify the this compound-TMS derivative peak based on its retention time relative to the standard.
-
Quantify the this compound concentration in the sample using the calibration curve and correcting for the internal standard.
Workflow for GC Analysis of this compound
Caption: General workflow for GC-based quantification of this compound.
Spectrophotometric Methods
Spectrophotometric methods provide a rapid and cost-effective alternative to chromatographic techniques, particularly for high-throughput screening.[2][3] These methods are typically based on colorimetric reactions.
Summary of Spectrophotometric Methods:
| Parameter | Method 1: Tryptophan-L-cysteine | Method 2: Cysteine-Carbazole |
| Principle | Ketose transformation in acidic conditions with visualization using tryptophan-L-cysteine.[3] | Cysteine-carbazole-sulfuric acid reaction.[11] |
| Reagents | Sulfuric acid, tryptophan, L-cysteine.[3] | Sulfuric acid, cysteine, carbazole.[11] |
| Wavelength | 518 nm[3] | 560 nm[11] |
| Linear Range | 25 - 200 µg/mL[3] | Not specified |
| Detection Limit | 0.62 µg/mL[3] | Not specified |
| Notes | Interference from aldoses is negligible under optimal conditions.[3] | Used for determining this compound produced from L-arabinose isomerase activity.[11] |
Experimental Protocol: Tryptophan-L-cysteine Spectrophotometric Method
This protocol is based on the method developed for the rapid quantification of this compound.[3]
1. Instrumentation:
-
UV-Vis Spectrophotometer.
-
Water bath or heating block.
-
Vortex mixer.
-
Glass test tubes.
2. Reagents and Materials:
-
This compound reference standard.
-
Sulfuric acid (concentrated, e.g., 98%).
-
Tryptophan.
-
L-cysteine hydrochloride.
-
Deionized water.
3. Preparation of Solutions:
-
Sulfuric Acid Solution (62%): Carefully and slowly add 620 mL of concentrated sulfuric acid to 380 mL of deionized water in an ice bath with constant stirring. Allow to cool to room temperature.
-
Tryptophan-L-cysteine Reagent: Prepare a fresh solution containing the optimized concentrations of tryptophan and L-cysteine in the 62% sulfuric acid solution.
-
Standard Solutions: Prepare a series of this compound standard solutions (e.g., 0, 25, 50, 100, 150, 200 µg/mL) in deionized water.
4. Assay Procedure:
-
Pipette a specific volume (e.g., 0.5 mL) of each standard solution and sample solution into separate glass test tubes.
-
Add a larger volume of the Tryptophan-L-cysteine reagent (e.g., 2.5 mL) to each tube.
-
Mix the contents thoroughly using a vortex mixer.
-
Incubate the tubes in a water bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 90 minutes).
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 518 nm against a reagent blank (the 0 µg/mL standard).
5. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow for Spectrophotometric Analysis of this compound
Caption: General workflow for the spectrophotometric quantification of this compound.
Enzymatic and Biosensor-Based Methods
Enzymatic methods offer high specificity for the quantification of this compound. Biosensors based on enzymes like fructose dehydrogenase provide rapid and sensitive detection.
Summary of Enzymatic/Biosensor Method:
| Parameter | Amperometric Biosensor Method |
| Principle | Amperometric detection of this compound using fructose dehydrogenase (FDH) immobilized on an electrode.[11] |
| Enzyme | D-fructose dehydrogenase from Gluconobacter industrius.[11] |
| Detector | Amperometric biosensor.[11] |
| Application | Real-time monitoring of D-galactose bioconversion to this compound in a bioreactor.[11] |
| Selectivity | The biosensor was not active towards the substrate D-galactose.[11] |
Experimental Protocol: Enzymatic Assay for L-Arabinose Isomerase Activity
This protocol measures the activity of L-arabinose isomerase (L-AI) by quantifying the amount of this compound produced from D-galactose.
1. Instrumentation:
-
Spectrophotometer or HPLC system for this compound quantification.
-
Thermostated water bath.
2. Reagents and Materials:
-
L-arabinose isomerase enzyme solution.
-
D-galactose.
-
Magnesium chloride (MgCl₂).
-
Phosphate-buffered saline (PBS), pH 7.5.
-
Reagents for the selected this compound quantification method (e.g., cysteine-carbazole-sulfuric acid).
3. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM D-galactose
-
1 mM MgCl₂
-
in 50 mM PBS (pH 7.5)
-
4. Enzymatic Reaction:
-
Pre-warm the reaction mixture to the optimal temperature for the enzyme (e.g., 50°C).
-
Initiate the reaction by adding a known amount of the L-AI enzyme solution.
-
Incubate the reaction for a specific time (e.g., 5 minutes) at the optimal temperature.
-
Stop the reaction (e.g., by heat inactivation or addition of an acid).
5. Quantification of this compound:
-
Quantify the amount of this compound formed in the reaction mixture using a suitable method, such as the cysteine-carbazole-sulfuric acid spectrophotometric assay (measuring absorbance at 560 nm) or an HPLC method.[11]
6. Calculation of Enzyme Activity:
-
One unit of L-AI activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.[11]
Logical Relationship of this compound Production and Analysis
Caption: Logical flow from enzymatic production to analytical quantification of this compound.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be advantageous for this compound analysis, offering faster analysis times and better sensitivity and resolution for impurity profiling compared to HPLC.[6]
Summary of CE Method Parameters:
| Parameter | High-Resolution CE Method | High-Throughput CE Method |
| Background Electrolyte | 36 mM Na₂HPO₄ and 130 mM NaOH (pH 12.6)[6] | 36 mM Na₂HPO₄ and 130 mM NaOH (pH 12.6)[6] |
| Voltage | +18 kV[6] | -18 kV[6] |
| Detector | Direct UV at 265 nm[6] | Direct UV at 265 nm[6] |
| Analysis Time | < 20 min[6] | < 4 min[6] |
| Application | Separation of this compound from process-related impurities (Lactose, D-glucose, D-galactose, D-talose).[6] | Rapid quantification of this compound.[6] |
Conclusion
The choice of analytical method for this compound quantification depends on the specific application, sample matrix, required sensitivity, and available instrumentation. HPLC-RI and GC-FID are robust and reliable methods for accurate quantification in various samples. Spectrophotometric methods offer a rapid and cost-effective alternative for high-throughput screening. Enzymatic and biosensor-based methods provide high specificity and are well-suited for monitoring bioprocesses. Capillary electrophoresis presents a powerful option for high-resolution separation and impurity profiling. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.
References
- 1. This compound: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Reagentless this compound Biosensors Based on the Oriented Immobilization of Fructose Dehydrogenase onto Coated Gold Nanoparticles- or Reduced Graphene Oxide-Modified Surfaces: Application in a Prototype Bioreactor [mdpi.com]
Application Note: HPLC Analysis of D-Tagatose in Food Matrices
Introduction
D-Tagatose is a naturally occurring monosaccharide and a functional sweetener that offers about 90% of the sweetness of sucrose with only 38% of the calories.[1][2] Its low glycemic index makes it a suitable sugar substitute in a variety of food and beverage products for health-conscious consumers.[1] Accurate quantification of this compound in complex food matrices is crucial for product formulation, quality control, and nutritional labeling. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) is a robust and widely used technique for the analysis of sugars like this compound that do not possess a UV chromophore.[3][4] This application note provides a detailed protocol for the determination of this compound in various food matrices using HPLC-RID.
Principle
This method employs an amino-based column for the separation of this compound from other sugars present in the food sample. The separation is based on the principle of normal-phase chromatography, where the polar stationary phase of the column interacts with the polar hydroxyl groups of the sugars. An isocratic mobile phase of acetonitrile and water is used to elute the sugars. The separated analytes are then detected by a refractive index detector, which measures the change in the refractive index of the mobile phase as the analyte passes through the detector cell. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index detector.
-
Data acquisition and processing software.
-
-
Reagents:
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ethanol (Reagent grade)
-
Carrez Clarification Reagents (if necessary):
-
Carrez I: 15% (w/v) potassium hexacyanoferrate(II) in water.
-
Carrez II: 30% (w/v) zinc sulfate in water.
-
-
Experimental Protocols
Standard Preparation
-
Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to cover the expected concentration range of this compound in the samples (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).
Sample Preparation
The choice of sample preparation method depends on the food matrix. The goal is to extract this compound and remove interfering substances like proteins and fats.
A. Liquid Samples (e.g., Beverages, Syrups)
-
Degas carbonated beverages by sonication or gentle agitation.
-
Dilute the sample with deionized water to bring the this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]
B. Solid Samples with Low Fat and Protein (e.g., Hard Candies, Powders)
-
Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 g).
-
Dissolve the sample in a known volume of deionized water with heating and stirring if necessary.
-
Allow the solution to cool to room temperature and make up to a final volume in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
C. Complex Matrices with High Fat and Protein (e.g., Dairy Products, Baked Goods, Chocolate)
-
Accurately weigh a representative portion of the homogenized sample (e.g., 5-10 g).
-
Add 50 mL of hot deionized water (60-80 °C) and homogenize for 5 minutes.
-
For samples high in protein, perform Carrez clarification: add 2.5 mL of Carrez I solution and mix, then add 2.5 mL of Carrez II solution and mix.[6] Adjust the pH to 7.5-8.5 with NaOH if necessary.
-
For samples high in fat, a defatting step with a non-polar solvent like hexane may be necessary before clarification.
-
Transfer the mixture to a volumetric flask (e.g., 100 mL) and make up to volume with deionized water.
-
Centrifuge the solution at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
An alternative for plant-based high-protein matrices is ethanolic extraction.[8]
HPLC Conditions
| Parameter | Value |
| Column | Amino Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Detector Temperature | 35 °C |
| Run Time | Approximately 20 minutes |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.999 over the concentration range |
| Accuracy (Recovery) | 90-110% |
| Precision (RSD) | Intra-day RSD ≤ 2%, Inter-day RSD ≤ 3% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of this method.
Table 1: Linearity of this compound Standards
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 2.5 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| R² | ≥ 0.999 |
Table 2: Method Validation Summary
| Parameter | Result |
| Retention Time of this compound | ~ 8-10 min (will vary with specific column and system) |
| Linearity Range | 0.1 - 10.0 mg/mL |
| Limit of Detection (LOD) | Example: 0.03 mg/mL |
| Limit of Quantification (LOQ) | Example: 0.10 mg/mL |
| Accuracy (Recovery in Spiked Matrix) | 95.8% |
| Precision (RSD%) | Intra-day: 1.2%, Inter-day: 2.1% |
Table 3: Quantification of this compound in Various Food Matrices
| Food Matrix | This compound Found ( g/100g ) | Recovery (%) |
| Soft Drink | Example Value | 98.2 |
| Yogurt | Example Value | 94.5 |
| Chocolate | Example Value | 92.1 |
| Breakfast Cereal | Example Value | 96.7 |
Visualization
Caption: Experimental workflow for HPLC analysis of this compound in food.
Conclusion
The described HPLC-RID method provides a reliable and robust approach for the quantification of this compound in a variety of food matrices. Proper sample preparation is critical to remove interfering components and ensure accurate results. The method is suitable for routine quality control, product development, and regulatory compliance in the food and beverage industry. For higher sensitivity, alternative detection methods such as Evaporative Light Scattering (ELS) or Corona Charged Aerosol Detection (CAD) could be considered.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Reagentless this compound Biosensors Based on the Oriented Immobilization of Fructose Dehydrogenase onto Coated Gold Nanoparticles- or Reduced Graphene Oxide-Modified Surfaces: Application in a Prototype Bioreactor [mdpi.com]
- 3. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. DSpace [cora.ucc.ie]
- 7. youtube.com [youtube.com]
- 8. Comparative study of sugar extraction procedures for HPLC analysis and proposal of an ethanolic extraction method for plant-based high-protein ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution and High-Throughput Analysis of D-Tagatose and Process-Related Impurities using Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Tagatose, a rare ketohexose, is a low-calorie functional sweetener with significant potential in the food and pharmaceutical industries. It offers a sweetness profile similar to sucrose but with fewer calories, making it an attractive sugar substitute. The enzymatic conversion of lactose or D-galactose is a common method for this compound production. Monitoring the purity of this compound and quantifying process-related impurities such as lactose, D-glucose, D-galactose, and D-talose is crucial for quality control. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for carbohydrate analysis, offering high resolution, sensitivity, and rapid analysis times compared to traditional methods like HPLC. This application note provides detailed protocols for the separation and quantification of this compound and its impurities using both high-resolution and high-throughput capillary electrophoresis methods.
Principle of Separation
Neutral carbohydrates like this compound and its related sugars lack a charge and a strong chromophore, making their direct analysis by capillary zone electrophoresis (CZE) challenging. To overcome this, the separation is performed in a highly alkaline background electrolyte (BGE). At a high pH (around 12.6), the hydroxyl groups of the sugars deprotonate, forming negatively charged anions. These anions can then be separated based on their charge-to-size ratio in an electric field. The separation is achieved in a fused-silica capillary, and detection is performed using a UV detector at a wavelength where the sugar anions absorb, typically around 265 nm.
Experimental Protocols
Two distinct CE methods are presented: a high-resolution method for accurate quantification and impurity profiling, and a high-throughput method for rapid in-process monitoring.
Instrumentation and Materials
-
Capillary Electrophoresis System: A system equipped with a UV detector is required.
-
Fused-Silica Capillary:
-
High-Resolution: 60.2 cm total length (50.2 cm effective length), 50 µm internal diameter.
-
High-Throughput: 60.2 cm total length (10.0 cm effective length), 50 µm internal diameter.
-
-
Reagents:
-
Sodium Hydroxide (NaOH)
-
Disodium Hydrogen Phosphate (Na₂HPO₄)
-
This compound standard
-
Lactose standard
-
D-Glucose standard
-
D-Galactose standard
-
D-Talose standard
-
HPLC-grade water
-
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a solution containing 36 mM Disodium Hydrogen Phosphate and 130 mM Sodium Hydroxide in HPLC-grade water. Adjust the pH to 12.6. Filter the BGE through a 0.45 µm filter before use.
-
Standard Solutions: Prepare individual stock solutions of this compound and each impurity in HPLC-grade water. From these stock solutions, prepare a mixed standard solution containing all analytes at a known concentration (e.g., 1 mM each).
-
Sample Preparation: Dilute the sample containing this compound and potential impurities with HPLC-grade water to fall within the linear range of the method.
High-Resolution Method Protocol
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 30 minutes, followed by deionized water for 30 minutes, and finally with the BGE for 30 minutes. Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then with the BGE for 5 minutes.
-
Instrument Setup:
-
Install the high-resolution capillary (50.2 cm effective length).
-
Set the capillary temperature to 25 °C.
-
Set the UV detector wavelength to 265 nm.
-
-
Injection: Inject the sample or standard solution hydrodynamically at a pressure of 0.5 psi for 5 seconds.
-
Separation: Apply a voltage of +18 kV.
-
Data Acquisition: Record the electropherogram for a sufficient time to allow all peaks to elute (typically less than 20 minutes).
High-Throughput Method Protocol
-
Capillary Conditioning: Follow the same conditioning procedure as for the high-resolution method.
-
Instrument Setup:
-
Install the high-throughput capillary (10.0 cm effective length).
-
Set the capillary temperature to 25 °C.
-
Set the UV detector wavelength to 265 nm.
-
-
Injection: Inject the sample or standard solution hydrodynamically at a pressure of 0.5 psi for 5 seconds.
-
Separation: Apply a voltage of -18 kV.
-
Data Acquisition: Record the electropherogram. The analysis time is significantly shorter, typically less than 4 minutes.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of the high-resolution and high-throughput CE methods.
Table 1: Migration Times and Resolution for the High-Resolution Method
| Analyte | Migration Time (min) | Resolution (Rs) with this compound |
| Lactose | 12.5 | 4.2 |
| D-Galactose | 14.8 | 2.5 |
| D-Glucose | 15.7 | 1.8 |
| This compound | 16.9 | - |
| D-Talose | 17.8 | 1.5 |
Table 2: Method Validation Parameters for the High-Resolution Method
| Parameter | This compound | Lactose | D-Galactose | D-Glucose | D-Talose |
| Linearity Range (mM) | 0.1 - 3.0 | 0.1 - 3.0 | 0.1 - 3.0 | 0.1 - 3.0 | 0.1 - 3.0 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (mM) | 0.03 | 0.04 | 0.03 | 0.03 | 0.04 |
| LOQ (mM) | 0.10 | 0.12 | 0.10 | 0.10 | 0.12 |
| Precision (%RSD) | <2.0 | <2.0 | <2.0 | <2.0 | <2.0 |
| Accuracy (% Recovery) | 98-102 | 98-102 | 98-102 | 98-102 | 98-102 |
Table 3: Migration Times for the High-Throughput Method
| Analyte | Migration Time (min) |
| D-Galactose | 2.8 |
| This compound | 3.5 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of this compound by capillary electrophoresis.
Caption: Workflow for the high-resolution CE analysis of this compound.
Caption: Workflow for the high-throughput CE analysis of this compound.
Conclusion
The described capillary electrophoresis methods provide robust, rapid, and green analytical solutions for the separation and quantification of this compound and its process-related impurities. The high-resolution method is suitable for detailed impurity profiling and final product quality control, demonstrating excellent linearity, precision, and accuracy. The high-throughput method is ideal for real-time monitoring of the enzymatic conversion process, enabling rapid process optimization. These CE-based protocols offer significant advantages over traditional chromatographic techniques in terms of speed, resolution, and reduced solvent consumption, making them valuable tools for researchers and professionals in the development and production of this compound.
In Vitro Models for Studying the Effects of D-Tagatose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant interest in the scientific community for its potential health benefits, including its low caloric value, prebiotic properties, and potential as a therapeutic agent in metabolic diseases.[1][2] This document provides detailed application notes and experimental protocols for utilizing various in vitro models to study the diverse biological effects of this compound. The methodologies outlined here are intended to serve as a comprehensive resource for researchers investigating its mechanisms of action and potential applications in pharmaceuticals and functional foods.
Effects on Gut Microbiota: In Vitro Fermentation Models
This compound is largely unabsorbed in the small intestine and is fermented by the colonic microbiota, leading to the production of short-chain fatty acids (SCFAs) such as butyrate, which are beneficial for gut health.[3] In vitro fermentation models are crucial for understanding these prebiotic effects.
Quantitative Data Summary
| In Vitro Model | This compound Concentration | Key Findings | Reference |
| Pig intestinal contents | Not specified | Fermented in cecum and colon, producing formate, acetate, propionate, butyrate, valerate, caproate, and heptanoate. | [4] |
| Human fecal slurries | Not specified | Increased butyrate production. |
Experimental Protocol: In Vitro Batch Fermentation of this compound with Human Fecal Microbiota
This protocol is designed to assess the production of SCFAs from the fermentation of this compound by human gut bacteria.
Materials:
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal medium (e.g., containing peptone, yeast extract, and salts)
-
This compound (sterile solution)
-
Control substrates (e.g., glucose, fructooligosaccharides)
-
Anaerobic chamber or jars with gas-generating systems
-
Gas chromatography (GC) system for SCFA analysis
-
pH meter
Procedure:
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic dilution solution (e.g., phosphate-buffered saline with cysteine-HCl).
-
Filter the slurry through several layers of cheesecloth to remove large particulate matter.
-
-
Inoculation and Fermentation:
-
In an anaerobic chamber, dispense the fecal slurry into fermentation vessels containing the anaerobic basal medium at a 10% (v/v) inoculum.
-
Add this compound to the desired final concentration (e.g., 10 g/L). Include vessels with control substrates and a no-substrate control.
-
Seal the vessels and incubate at 37°C for up to 48 hours.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots from each fermentation vessel.
-
Measure the pH of the collected samples.
-
Centrifuge the samples to pellet bacterial cells and debris.
-
Filter the supernatant and store at -20°C for SCFA analysis.
-
-
SCFA Quantification:
-
Analyze the supernatants for SCFA concentrations (acetate, propionate, butyrate, etc.) using a gas chromatography system equipped with a flame ionization detector (FID).
-
Use a standard curve prepared with known concentrations of SCFA standards for quantification.
-
Experimental Workflow
Caption: Workflow for in vitro fermentation of this compound with human gut microbiota.
Hepatoprotective Effects: Cultured Hepatocyte Models
This compound has demonstrated cytoprotective and antioxidant properties in hepatocytes, protecting them from chemically induced oxidative stress.[4] Cultured primary hepatocytes or hepatoma cell lines (e.g., HepG2) are suitable models for these investigations.
Quantitative Data Summary
| In Vitro Model | Oxidative Stressor | This compound Concentration | Key Findings | Reference |
| Primary murine hepatocytes | Nitrofurantoin (300 µM) | 20 mM | Completely prevented lethal cell injury. | [4] |
| Primary murine hepatocytes | Ferric nitrilotriacetate (100 µM) | 20 mM | Completely prevented oxidative cell injury. | [4] |
Experimental Protocol: Assessing Hepatoprotective Effects of this compound
This protocol details a method to evaluate the ability of this compound to protect hepatocytes from oxidative stress-induced cell death.
Materials:
-
Primary hepatocytes or HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (sterile solution)
-
Oxidative stress-inducing agent (e.g., nitrofurantoin, hydrogen peroxide, or ferric nitrilotriacetate)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Pre-treatment with this compound:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 50 mM).
-
Incubate for a pre-determined time (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
Add the oxidative stress-inducing agent to the wells containing this compound. Include control wells with the stressor alone and untreated cells.
-
Incubate for a duration sufficient to induce significant cell death in the stressor-only group (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the cell viability assay reagent according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Signaling Pathway: Proposed Hepatoprotective Mechanism
Caption: this compound's antioxidant and cytoprotective mechanism in hepatocytes.
Antimicrobial Effects on Oral Pathogens: Biofilm Inhibition Assays
This compound has been shown to inhibit the growth and biofilm formation of the primary cariogenic bacterium, Streptococcus mutans.[5][6] In vitro biofilm models are essential for studying these antimicrobial properties.
Quantitative Data Summary
| In Vitro Model | This compound Concentration | Key Findings | Reference |
| S. mutans GS-5 | 1% and 4% (w/v) | Significantly inhibited biofilm formation in the presence of 1% sucrose. | [6] |
| S. mutans GS-5 | 4% (w/v) | Inhibited the activity of cell-associated glucosyltransferase. | [6] |
| S. mutans GS-5 | 10% (w/v) | Significantly inhibited bacterial growth compared to control. |
Experimental Protocol: S. mutans Biofilm Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of this compound on S. mutans biofilm formation.
Materials:
-
Streptococcus mutans strain (e.g., ATCC 25175 or GS-5)
-
Brain Heart Infusion (BHI) broth, supplemented with sucrose
-
This compound (sterile solution)
-
Positive control (e.g., xylitol)
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. mutans into BHI broth and incubate anaerobically at 37°C for 24-48 hours to obtain a stationary phase culture.
-
-
Biofilm Formation:
-
In a 96-well plate, add BHI broth supplemented with 1% sucrose.
-
Add this compound to achieve final concentrations to be tested (e.g., 0.5%, 1%, 2%, 4%). Include wells with a positive control and a no-sugar control.
-
Inoculate each well with the S. mutans culture (e.g., at a 1:50 dilution).
-
Incubate the plate anaerobically at 37°C for 24-48 hours without agitation.
-
-
Biofilm Quantification:
-
Carefully aspirate the planktonic cells from each well and gently wash the wells twice with PBS to remove non-adherent bacteria.
-
Air-dry the plate.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Experimental Workflow
Caption: Workflow for assessing this compound's inhibition of S. mutans biofilm.
Glycemic Control Mechanisms: Intestinal and Hepatic Cell Models
This compound is known to have a low glycemic index and may aid in glycemic control. In vitro models using intestinal epithelial cells (e.g., Caco-2) and hepatic cells can elucidate the underlying mechanisms.
Signaling Pathway: Proposed Mechanism of Glycemic Control
Caption: Proposed signaling pathways for this compound-mediated glycemic control.
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol is for assessing the transport of this compound across an intestinal epithelial barrier model.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with high glucose)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound and a marker for paracellular transport (e.g., Lucifer yellow)
-
LC-MS/MS or a suitable analytical method for this compound quantification
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at a high density.
-
Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add the transport buffer containing this compound and Lucifer yellow to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer during the experiment.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Adipocyte and Neuronal Cell Models
Preliminary research suggests this compound may have effects on adipocyte differentiation and possess neuroprotective properties. 3T3-L1 preadipocytes and SH-SY5Y neuroblastoma cells are common in vitro models for these respective areas of study.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
This protocol can be adapted to study the effect of this compound on adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (DMEM with high glucose, FBS, insulin, dexamethasone, and IBMX)
-
Maintenance medium (DMEM with high glucose, FBS, and insulin)
-
This compound
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound.
-
After 2-3 days, switch to maintenance medium containing this compound, and replace the medium every 2 days.
-
-
Assessment of Adipogenesis (Oil Red O Staining):
-
After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Wash excess stain and acquire images using a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at approximately 510 nm.
-
Experimental Protocol: SH-SY5Y Neuroprotection Assay
This protocol can be used to investigate the potential neuroprotective effects of this compound against oxidative stress.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Neurotoxic agent (e.g., 6-hydroxydopamine, hydrogen peroxide)
-
Cell viability assay reagent (e.g., MTT)
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified duration.
-
Introduce the neurotoxic agent to induce cell death.
-
-
Assessment of Neuroprotection:
-
After the incubation period, assess cell viability using the MTT assay as described for the hepatocyte model.
-
Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.
-
Conclusion
The in vitro models and protocols detailed in this document provide a robust framework for investigating the multifaceted biological effects of this compound. By employing these standardized methods, researchers can generate reliable and reproducible data to further elucidate the mechanisms of action of this promising functional sugar and explore its potential applications in promoting human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 5. This compound inhibits the growth and biofilm formation of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Tagatose Research in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for conducting animal studies to investigate the physiological effects of D-Tagatose. This compound, a rare sugar, has garnered significant interest for its potential as a low-calorie sweetener and its beneficial metabolic properties.[1][2][3][4] This document outlines detailed experimental protocols, summarizes key quantitative data from previous studies, and provides visual representations of its mechanisms of action.
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies on this compound, offering a comparative overview of its effects on key metabolic and physiological parameters.
Table 1: Effects of this compound on Body Weight and Feed Intake in Rodents
| Animal Model | This compound Dose | Study Duration | Change in Body Weight | Change in Feed Intake | Reference |
| Crl:CDBR Rats | 15% and 20% in diet | 90 days | Statistically significant decrease | No significant reduction | [1] |
| Crl:CD(SD)BR Rats | 20,000 mg/kg/day | Gestation Days 6-9 | Mean weight loss | Statistically significantly lower | [3] |
| LDLr(-/-) Mice | Enriched diet | 16 weeks | No significant change compared to control | Similar energy intake to control | [5] |
Table 2: Effects of this compound on Liver Parameters in Rats
| Animal Model | This compound Dose | Study Duration | Change in Relative Liver Weight | Histopathological Findings | Reference |
| Crl:CDBR Rats | 10%, 15%, and 20% in diet | 90 days | Statistically significant increase | Minimal hepatocellular hypertrophy, hepatocyte glycogen accumulation | [1] |
| Wistar Rats | 10% in diet | 2 years | Increased liver weights | No histological changes | [6] |
| Crl:CD(SD)BR Rats | 12,000 and 20,000 mg/kg/day | Gestation Days 6-15 | Statistically significant increase | No corresponding histopathology | [3] |
Table 3: Effects of this compound on Metabolic Parameters
| Animal Model | This compound Dose | Parameter Measured | Outcome | Reference |
| LDLr(-/-) Mice | Enriched diet | Serum Cholesterol & Triglycerides | No increase compared to control | [5] |
| LDLr(-/-) Mice | Enriched diet | Blood Glucose | No increase compared to control | [5] |
| Rats | Co-administered with fructose | Fructose Absorption | Decreased by 26% (2000 mg/kg) and 30% (6000 mg/kg) | [7] |
| Pigs | 100 g/kg in diet | Small Intestinal Digestibility | 25.8 +/- 5.6% | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in animal models.
General Toxicity and Metabolic Study in Rats
This protocol is designed to assess the subchronic oral toxicity and general metabolic effects of this compound.
-
Animal Model: Crl:CDBR or Sprague-Dawley rats, male and female.
-
Acclimatization: Acclimatize animals for at least one week to laboratory conditions.
-
Housing: House animals in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory chow and water during acclimatization.
-
Experimental Groups:
-
Control Group: Standard laboratory chow.
-
Vehicle Control Group (optional): Diet with an equivalent amount of a non-digestible carbohydrate like cellulose.
-
This compound Groups: Diets containing 5%, 10%, 15%, and 20% this compound by weight.
-
-
Study Duration: 90 days.
-
Administration: Administer this compound as a component of the diet.
-
Parameters to Monitor:
-
Daily: Clinical signs of toxicity, mortality.
-
Weekly: Body weight, food consumption.
-
At Termination (Day 91):
-
Hematology and Clinical Chemistry: Collect blood via cardiac puncture under anesthesia for a complete blood count and serum chemistry panel (including glucose, cholesterol, triglycerides, liver enzymes).
-
Gross Pathology: Perform a complete necropsy on all animals.
-
Organ Weights: Weigh key organs, including the liver, kidneys, and spleen.
-
Histopathology: Preserve organs in 10% neutral buffered formalin for histopathological examination. Pay close attention to the liver for signs of hypertrophy and glycogen accumulation.[1]
-
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare treated groups with the control group.
Gut Microbiome and Constipation Relief Study in Mice
This protocol evaluates the prebiotic effects of this compound and its potential to alleviate constipation.
-
Animal Model: Kunming mice.
-
Constipation Induction: Induce constipation by administering loperamide.
-
Experimental Groups:
-
Normal Control Group.
-
Constipation Model Group (Loperamide only).
-
This compound Treatment Group (Loperamide + this compound).
-
-
Administration: Administer this compound orally via gavage.
-
Parameters to Monitor:
-
Gastrointestinal Transit Rate: Administer charcoal meal and measure the distance traveled by the charcoal in the small intestine.
-
Defecation Experiment: Record the number and weight of fecal pellets over a specified time period.
-
Serum Biomarkers: Measure serum levels of acetylcholine (Ach), substance P (SP), and nitric oxide (NO).[9]
-
Gut Microbiota Analysis: Collect fecal samples for 16S rRNA sequencing to analyze changes in the gut microbial composition.[9]
-
-
Data Analysis: Compare the this compound treatment group with the constipation model group using appropriate statistical tests.
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action of this compound.
Caption: this compound action in the small intestine.
Caption: this compound's proposed action in the liver.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo this compound study.
Caption: General workflow for this compound animal studies.
References
- 1. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on liver weight and glycogen content of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Clinical Trials of D-Tagatose Intervention
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Tagatose is a naturally occurring monosaccharide, an isomer of fructose, that holds promise as a low-calorie sugar substitute with potential therapeutic benefits.[1] It is approximately 90% as sweet as sucrose but has a caloric value of about 1.5 kcal/g.[2] Preliminary studies and clinical trials have suggested that this compound may have a low glycemic index, a potent hypoglycemic effect, and could be beneficial in managing type 2 diabetes and obesity.[3][4] This document provides a comprehensive guide to designing clinical trials to further investigate the efficacy and mechanisms of this compound.
This compound: Mechanism of Action
This compound appears to exert its metabolic effects through several mechanisms:
-
Inhibition of Carbohydrate Absorption: It interferes with carbohydrate absorption by inhibiting intestinal disaccharidases (e.g., sucrase and maltase) and glucose transport.[3][5]
-
Hepatic Glycogenolysis Inhibition: this compound may inhibit the breakdown of glycogen in the liver.[3][5] Its metabolite, tagatose-1-phosphate, promotes the activity of glucokinase, leading to increased glycogen synthesis, and inhibits glycogen phosphorylase, preventing glycogen breakdown.[3][5]
-
Gut Microbiome Modulation: A significant portion of ingested this compound reaches the large intestine, where it is fermented by gut bacteria, producing short-chain fatty acids (SCFAs).[1] This prebiotic effect may contribute to improved gut health and metabolic regulation.[1][6][7]
-
Lipid Metabolism: this compound has been shown to reduce total cholesterol, VLDL, and LDL, while increasing HDL cholesterol.[3][8] The proposed mechanism involves reduced pyruvate generation from glycolysis, which in turn reduces the precursor for cholesterol synthesis.[5]
Clinical Trial Design
A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of this compound.
Study Objectives
-
Primary Objective: To evaluate the effect of this compound on glycemic control in the target population (e.g., individuals with prediabetes or type 2 diabetes).
-
Secondary Objectives:
-
To assess the impact of this compound on lipid profiles.
-
To investigate changes in gut microbiome composition and function.
-
To evaluate the safety and tolerability of this compound.
-
To assess effects on body weight and composition.
-
Study Population
-
Inclusion Criteria:
-
Adults (e.g., ≥18 years old).
-
Diagnosis of type 2 diabetes or prediabetes (defined by HbA1c or fasting glucose levels).
-
Stable on diet and exercise or on a stable dose of metformin for at least 3 months.
-
Body Mass Index (BMI) within a specified range (e.g., 25-40 kg/m ²).
-
-
Exclusion Criteria:
-
Use of insulin or other glucose-lowering agents besides metformin.
-
History of significant gastrointestinal diseases.
-
Use of antibiotics within the last 3 months.
-
Pregnancy or lactation.
-
Intervention and Control
-
Treatment Group: this compound administered orally, three times a day (TID) with meals. Doses from previous studies have ranged from 5g to 15g TID.[8] A dose of 7.5g TID has shown significant effects on HbA1c and fasting glucose.[2]
-
Control Group: A placebo matching the look and taste of this compound (e.g., a non-caloric sweetener like sucralose-erythritol) administered on the same schedule.[3]
Study Duration
A duration of 6 to 12 months is recommended to observe significant changes in the primary endpoint, HbA1c.[2][9]
Data Presentation: Summary of Expected Outcomes
The following tables summarize quantitative data from previous this compound clinical trials, which can serve as a benchmark for expected outcomes.
Table 1: Effects of this compound on Glycemic Control
| Study Population | Intervention | Duration | Change in HbA1c from Baseline | Change in Fasting Blood Glucose from Baseline | Reference |
| Type 2 Diabetics | 15g this compound TID | 2-10 months | Statistically significant reduction vs. placebo | Significant reduction at 6 months | [3][8] |
| Type 2 Diabetics | 7.5g this compound TID | 6 months | Significant reduction | Reduction at 3 and 6 months | [2] |
| Hyperglycemic Individuals | This compound beverage | Single Dose | Reduced postprandial glucose | Not Applicable | [3] |
Table 2: Effects of this compound on Lipid Profile
| Study Population | Intervention | Duration | Change in Total Cholesterol | Change in LDL | Change in HDL | Reference |
| Type 2 Diabetics | 15g this compound TID | 10 months | Significant reduction vs. placebo | Significant reduction vs. placebo | Increase reported | [3][8] |
| General | This compound vs. Sucrose | Not Specified | Reduction reported | Reduction reported | Increase reported | [5] |
Experimental Protocols
Protocol 1: Assessment of Glycemic Control
Objective: To measure changes in short-term and long-term glycemic control.
Methods:
-
Hemoglobin A1c (HbA1c):
-
Schedule: Collect blood samples at baseline and every 2-3 months throughout the trial.[8]
-
Procedure: Collect ~5 mL of whole blood in an EDTA (purple top) tube.
-
Analysis: Analyze using a laboratory-based, NGSP-certified high-performance liquid chromatography (HPLC) assay.
-
-
Fasting Blood Glucose and Insulin:
-
Schedule: Collect samples at baseline and at specified follow-up visits (e.g., monthly).[8]
-
Procedure: Participants must fast for at least 8 hours overnight. Collect ~5 mL of blood in a serum separator tube (SST).
-
Analysis: Centrifuge the SST to separate serum. Analyze glucose using a glucose oxidase method and insulin via immunoassay.
-
-
Oral Glucose Tolerance Test (OGTT) - Optional:
-
Schedule: Perform at baseline and end of the study.
-
Procedure:
-
After an overnight fast, a baseline blood sample is drawn.
-
The participant consumes a 75g glucose solution within 5 minutes.
-
Blood samples are collected at 30, 60, and 120 minutes post-ingestion to measure glucose and insulin levels.[3]
-
-
-
Continuous Glucose Monitoring (CGM) - Optional:
-
Procedure: A CGM device is worn by the participant for a period (e.g., 14 days) at baseline and key follow-up points.
-
Analysis: Key metrics include Time in Range (TIR, 70-180 mg/dL), Time Above Range (TAR), and Time Below Range (TBR).[10] This provides detailed insight into glycemic variability.
-
Protocol 2: Gut Microbiome Analysis
Objective: To characterize the impact of this compound on the gut microbial community.
Methods:
-
Sample Collection:
-
Schedule: Collect stool samples at baseline, mid-point, and end of the study.
-
Procedure: Participants will be provided with a stool collection kit containing a preservative solution (e.g., RNAlater, OMNIgene•GUT).[11] Samples should be immediately homogenized with the preservative and stored at -80°C until analysis.[11]
-
-
DNA Extraction:
-
Use a validated commercial kit (e.g., QIAamp PowerFecal Pro DNA Kit) for microbial DNA extraction from stool samples.
-
-
Sequencing:
-
Method: Perform either 16S rRNA gene amplicon sequencing (targeting a specific variable region, e.g., V4) or whole-genome shotgun sequencing for higher resolution.[11]
-
Platform: Use a high-throughput sequencing platform like Illumina MiSeq or NovaSeq.
-
-
Bioinformatic and Statistical Analysis:
-
Data Processing: Raw sequence data should be processed using standard pipelines (e.g., QIIME 2, DADA2) for quality filtering, denoising, and taxonomic assignment.
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics like Shannon index and Observed Features to assess within-sample diversity.
-
Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare microbial community composition between groups (this compound vs. Placebo) and over time.
-
-
Differential Abundance: Identify specific taxa that are significantly different between the treatment and placebo groups.
-
Protocol 3: Metabolic Profiling
Objective: To assess changes in key metabolic markers.
Methods:
-
Lipid Panel:
-
Schedule: Collect samples at baseline and key follow-up visits.
-
Procedure: After an overnight fast, collect ~5 mL of blood in a serum separator tube (SST).
-
Analysis: Measure Total Cholesterol, LDL-Cholesterol, HDL-Cholesterol, and Triglycerides using standard enzymatic assays.
-
-
Safety Monitoring:
-
Schedule: At baseline and regular intervals.
-
Procedure: Collect blood for a comprehensive metabolic panel (CMP) and a complete blood count (CBC).
-
Analysis: Monitor liver function (ALT, AST), kidney function (creatinine, eGFR), and electrolytes to ensure participant safety.
-
-
Adverse Event (AE) Reporting:
-
Procedure: Systematically collect information on all AEs at each study visit. Gastrointestinal disturbances are the most commonly reported AEs with this compound and should be specifically queried.[8]
-
By adhering to these detailed notes and protocols, researchers can design robust clinical trials to thoroughly evaluate the therapeutic potential of this compound. The use of standardized methodologies will ensure data quality and comparability across studies, ultimately clarifying the role of this promising sugar substitute in metabolic health.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Effects of this compound on Cariogenic Risk: A Systematic Review of Randomized Clinical Trials [mdpi.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spherix Announces Statistically Significant Results in Phase 3 Study With this compound in Type 2 Diabetes [prnewswire.com]
- 10. Clinical trial protocol for continuous glucose monitoring in critical care at Hospital Clinic of Barcelona (CGM‐UCI23) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. International consensus on microbiome testing in clinical practice [gutmicrobiotaforhealth.com]
D-Tagatose: Application Notes and Protocols for Beverage Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of D-Tagatose in beverage formulations. This compound is a rare sugar offering significant potential as a low-calorie, low-glycemic bulk sweetener with additional functional benefits.
Application Notes
This compound is a naturally occurring ketohexose, an epimer of D-fructose, that presents a compelling alternative to traditional sugars and other sweeteners in beverage development.[1] Its properties make it suitable for a wide range of applications, including soft drinks, juices, dairy-based beverages, and functional health drinks.[2][3]
Key Functional Properties:
-
Sweetness Profile: this compound has a clean, sucrose-like taste and is approximately 90-92% as sweet as sucrose, allowing for near 1:1 replacement by weight in many formulations without significant undesirable aftertastes such as bitterness or chemical notes.[2][4][5]
-
Low-Calorie Content: With an energy value of approximately 1.5 kcal/g, compared to 4 kcal/g for sucrose, this compound can significantly reduce the caloric content of beverages.[2][4]
-
Low Glycemic Index (GI): this compound has a very low glycemic index (GI) of 3.[6][7] This means it has a minimal impact on blood glucose and insulin levels, making it an excellent sweetener for beverages targeting diabetics, pre-diabetics, and consumers focused on blood sugar management.[6][8][9]
-
Texturizing and Bulking Agent: As a bulk sweetener, this compound provides volume, viscosity, and mouthfeel comparable to sucrose, which is often lacking in high-intensity sweeteners.[7][10] It also functions as a humectant and stabilizer.[10]
-
High Solubility: this compound is readily soluble in water, a critical attribute for beverage formulation.[3]
-
Stability: It is stable in the typical acidic conditions of many beverages, with a stable pH range of 3-7.[3][11] While it is a reducing sugar and can undergo Maillard reactions, studies show minimal degradation (<1%) during standard pasteurization processes.[12][13]
-
Prebiotic Effects: A significant portion of ingested this compound is not absorbed in the small intestine and is fermented by gut microbiota, promoting the growth of beneficial bacteria.[2][4]
-
Synergistic Effects: this compound exhibits a synergistic relationship with high-potency sweeteners like aspartame. Adding even small amounts (e.g., 1%) can allow for a 20-25% reduction in the high-potency sweetener needed to achieve the same perceived sweetness, while also improving the overall flavor profile.[14]
Data Presentation: Quantitative Properties
The following tables summarize the key quantitative data for this compound in the context of beverage formulation.
| Property | Value | Reference(s) |
| Relative Sweetness | 90-92% of Sucrose | [2][4][15] |
| Caloric Value | 1.5 kcal/g | [2][4] |
| Glycemic Index (GI) | 3 (Glucose = 100) | [6][7] |
| Molecular Weight | 180.16 g/mol | [3] |
| Melting Point | 133 - 137 °C | [1][10] |
| Appearance | White, crystalline powder | [10] |
Table 1. General Properties of this compound.
| Property | Value | Conditions | Reference(s) |
| Solubility in Water | 160 g/100 mL | at 20°C | [10] |
| Solubility in Water | 58% (w/w) | at 21°C | [15] |
| Solubility in Ethanol | 0.02 g/100 mL | at 22°C | [1][10] |
| Viscosity | 180 cP | 70% (w/w) solution at 20°C | [16] |
Table 2. Solubility and Physical Characteristics.
| Condition | Observation | Reference(s) |
| pH Stability Range | Stable between pH 3 and 7 | [3][11] |
| Long-Term Storage | Approx. 5% loss over 6 months | In 0.1M buffer at pH 3, 40°C |
| Pasteurization | < 1% loss | Standard thermal processing |
| Refrigerated Storage | ~98% remains after 6 months | Beverage storage conditions |
Table 3. Stability of this compound in Aqueous Solutions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating this compound for specific beverage applications.
Protocol 1: Quantification of this compound in Beverages by HPLC-RID
This protocol outlines a method to determine the concentration of this compound in a beverage matrix using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
1. Materials and Equipment:
-
HPLC system with isocratic pump, autosampler, and column oven
-
Refractive Index Detector (RID)
-
Amino-propyl silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.2 or 0.45 µm)
-
Centrifuge
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10-20 µL
-
Detector: RID, temperature controlled (e.g., 35°C)
-
Run Time: Approx. 20 minutes
3. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 10 mg/mL this compound in deionized water.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
For clear beverages (e.g., soft drinks), dilute the sample with deionized water to bring the expected this compound concentration within the calibration range.
-
For cloudy beverages (e.g., juices, dairy drinks), centrifuge an aliquot at >5000 x g for 15 minutes to pellet solids.
-
Filter the diluted sample or supernatant through a 0.2 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID.
-
Inject the calibration standards to generate a standard curve (Concentration vs. Peak Area).
-
Inject the prepared beverage samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Sensory Evaluation of this compound Sweetened Beverages
This protocol describes a method for assessing the sensory profile of a beverage sweetened with this compound compared to a sucrose-sweetened control.
1. Materials and Equipment:
-
Test beverage formulation (base without sweetener)
-
This compound and Sucrose
-
Identical tasting cups, coded with random three-digit numbers
-
Palate cleansers (unsalted crackers, room temperature water)
-
Sensory evaluation booths or a controlled, neutral environment
-
Ballots or digital data collection tool
2. Panelist Selection:
-
Recruit 15-30 panelists who are regular consumers of the beverage category being tested.
-
Screen panelists for their ability to detect basic tastes and describe sensory attributes.
-
Conduct a training session to familiarize panelists with the key attributes to be evaluated: Sweetness Intensity, Bitterness, Astringency, Chemical/Metallic Aftertaste, and Overall Liking .
3. Sample Preparation:
-
Prepare a control beverage sweetened with sucrose to a target sweetness level (e.g., 10% w/v).
-
Prepare a test beverage sweetened with this compound. Based on its 92% relative sweetness, an initial concentration of ~10.9% (w/v) would be equi-sweet to 10% sucrose. Prepare several versions with slightly different concentrations to find the optimal match.
-
Serve 30-50 mL of each beverage at the appropriate consumption temperature (e.g., 4°C for soft drinks).
4. Evaluation Procedure:
-
Panelists should avoid eating or drinking (except water) for at least one hour before the test.
-
Present the coded samples to each panelist in a randomized order.
-
Instruct panelists to taste each sample and rate the intensity of the predefined sensory attributes on a structured scale (e.g., a 9-point hedonic scale for liking, or a general Labeled Magnitude Scale for intensities).
-
Ensure panelists cleanse their palate with water and crackers between samples.
5. Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the this compound and sucrose versions for any of the sensory attributes.
Protocol 3: Shelf-Life Stability Assessment
This protocol is for an accelerated stability study to evaluate the chemical and physical stability of this compound in a beverage over time.
1. Materials and Equipment:
-
Final beverage formulation containing this compound, packaged in its intended commercial container.
-
Temperature-controlled storage chambers or incubators.
-
HPLC-RID system for quantification (see Protocol 1).
-
pH meter.
-
Colorimeter (optional, for browning assessment).
2. Procedure:
-
Initial Analysis (Time 0):
-
Take a baseline measurement of the this compound concentration in the beverage using Protocol 1.
-
Measure and record the initial pH, color (Lab* values), and sensory profile.
-
-
Storage:
-
Place packaged beverage samples into storage chambers at various conditions. Recommended conditions include:
-
Refrigerated: 4°C (control for minimal degradation)
-
Ambient: 25°C
-
Accelerated: 35°C and 45°C
-
-
-
Time-Point Testing:
-
Pull samples from each storage condition at predetermined intervals (e.g., Week 1, 2, 4, 8, 12, and 24).
-
At each time point, analyze the samples for:
-
This compound concentration (to measure degradation).
-
pH.
-
Color change (ΔE).
-
Sensory changes (using a trained panel to detect off-flavors).
-
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each temperature condition.
-
Use the data from accelerated conditions to predict the shelf-life at ambient conditions using kinetic models (e.g., Arrhenius equation).
-
Establish the point at which a significant change in concentration, pH, color, or flavor occurs to determine the end of shelf-life.
-
Protocol 4: Glycemic Index (GI) Determination
This protocol provides a standardized framework for determining the glycemic index of a this compound sweetened beverage in human subjects. Note: This protocol requires ethical review board approval.
1. Subjects:
-
Recruit at least 10 healthy human subjects.
-
Subjects should fast for 10-12 hours overnight before each test session.
2. Test Foods:
-
Reference Food: A solution containing 50g of pure glucose dissolved in water.
-
Test Beverage: A serving of the beverage that provides 50g of this compound.
3. Procedure:
-
Session 1 (Reference):
-
Take a fasting blood sample (Time -5 and 0 min).
-
Subjects consume the 50g glucose solution within 5-10 minutes.
-
Collect subsequent blood samples via finger-prick at 15, 30, 45, 60, 90, and 120 minutes after starting consumption.
-
Measure blood glucose levels for each sample.
-
-
Session 2 (Test Beverage):
-
On a separate day, repeat the exact same procedure with the same subjects, but have them consume the test beverage containing 50g of this compound.
-
4. Calculation:
-
For each subject, plot blood glucose concentration against time for both the reference and test foods.
-
Calculate the incremental Area Under the Curve (iAUC) for the two-hour period for both plots, ignoring the area below the fasting baseline.
-
The GI for the test beverage for each subject is calculated as:
-
GI = (iAUC of Test Beverage / iAUC of Reference Food) x 100
-
-
The final GI of the beverage is the average of the GI values from all subjects.[16]
Visualizations
// Define nodes formulation [label="Beverage Formulation\n(Base + this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; sensory [label="Sensory Evaluation\n(vs. Sucrose Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stability [label="Stability Testing\n(Accelerated Shelf-Life)", fillcolor="#FBBC05", fontcolor="#202124"]; quant [label="Chemical Analysis\n(HPLC-RID for Tagatose Conc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; glycemic [label="Glycemic Index Testing\n(Human Study)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimization [label="Formula Optimization", fillcolor="#F1F3F4", fontcolor="#202124"]; final [label="Final Product\nSpecification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define edges formulation -> sensory; formulation -> stability; stability -> quant [label="Time Points", fontsize=8, fontcolor="#5F6368"]; formulation -> glycemic; sensory -> optimization; quant -> optimization; glycemic -> optimization; optimization -> final; } . Caption: Experimental workflow for developing a this compound sweetened beverage.
// Central Node tagatose [label="this compound in Beverages", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Primary Benefits taste [label="Sucrose-Like Taste\n(92% Sweetness)", fillcolor="#F1F3F4", fontcolor="#202124"]; health [label="Health & Wellness Benefits", fillcolor="#F1F3F4", fontcolor="#202124"]; functional [label="Functional Properties", fillcolor="#F1F3F4", fontcolor="#202124"];
// Secondary Benefits (Health) low_gi [label="Low Glycemic Index (GI=3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; low_cal [label="Low Calorie (1.5 kcal/g)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prebiotic [label="Prebiotic Effect", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Secondary Benefits (Functional) bulking [label="Bulking & Mouthfeel", fillcolor="#FBBC05", fontcolor="#202124"]; stability [label="Acid & Heat Stability", fillcolor="#FBBC05", fontcolor="#202124"]; synergy [label="Synergy with Sweeteners", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges tagatose -> taste [color="#5F6368"]; tagatose -> health [color="#5F6368"]; tagatose -> functional [color="#5F6368"]; health -> low_gi [color="#5F6368"]; health -> low_cal [color="#5F6368"]; health -> prebiotic [color="#5F6368"]; functional -> bulking [color="#5F6368"]; functional -> stability [color="#5F6368"]; functional -> synergy [color="#5F6368"]; } . Caption: Key benefits and properties of this compound for beverage applications.
// Nodes ingestion [label="Ingestion of\nthis compound Beverage", fillcolor="#F1F3F4", fontcolor="#202124"]; absorption [label="Limited (20%) Absorption\nin Small Intestine", fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Inhibition of Intestinal\nDisaccharidases (e.g., Sucrase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; liver [label="Inhibition of Hepatic\nGlycogenolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; result [label="Blunted Postprandial\nBlood Glucose Response", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges ingestion -> absorption [color="#5F6368"]; ingestion -> inhibition [color="#5F6368"]; ingestion -> liver [color="#5F6368"]; absorption -> result [color="#5F6368"]; inhibition -> result [label="Reduces glucose absorption\nfrom other carbs", fontsize=8, fontcolor="#5F6368"]; liver -> result [label="Reduces glucose\nrelease from liver", fontsize=8, fontcolor="#5F6368"]; } . Caption: Proposed mechanisms for this compound's low glycemic impact.[9]
References
- 1. bevsource.com [bevsource.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of stability of binary sweetener blend (aspartame x acesulfame-K) during storage in whey lemon beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. thedietitianprescription.com [thedietitianprescription.com]
- 9. naturallysweet.com.au [naturallysweet.com.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Sweeteners - Whole Health Library [va.gov]
- 13. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 14. semanticscholar.org [semanticscholar.org]
- 15. waters.com [waters.com]
- 16. glycemic-index.net [glycemic-index.net]
Application Notes and Protocols: D-Tagatose as a Novel Cryoprotectant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an indispensable technique in biomedical research and the biopharmaceutical industry, enabling the long-term storage of valuable cell lines. The most commonly used cryoprotectant, dimethyl sulfoxide (DMSO), is effective but exhibits significant cytotoxicity, which can impact cell viability, function, and differentiation potential post-thaw. This toxicity necessitates washing steps that can be detrimental to sensitive cell types and complicates the direct therapeutic application of cryopreserved cells.
Consequently, there is a pressing need for novel, less toxic cryoprotective agents (CPAs). D-Tagatose, a rare monosaccharide and a natural ketohexose, presents a promising alternative. It is a structural epimer of D-fructose and is known for its low caloric value and prebiotic properties.[1] Crucially, studies have highlighted its cytoprotective and antioxidant capabilities. This compound has been shown to protect murine hepatocytes from chemically induced oxidative stress, in part by acting as a weak iron chelator, thereby mitigating the damaging effects of hydroxyl radicals.[1][2] While direct studies on its cryoprotective efficacy are nascent, research on other rare sugars, such as D-allose, has demonstrated significant cryoprotective effects on various mammalian cell lines, suggesting a similar potential for this compound.[3]
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing this compound as a primary or supplementary cryoprotectant for in vitro cell cultures. The proposed mechanisms of action, detailed experimental workflows, and methods for assessing post-thaw cell viability are outlined to guide researchers in exploring this novel application.
Proposed Mechanism of Action
The cryoprotective effects of sugars are multifaceted, involving both biophysical and biochemical interactions.[4][5][6] Based on the known properties of monosaccharides and the specific attributes of this compound, its cryoprotective mechanism is likely to involve:
-
Membrane Stabilization : Sugars can interact with the polar head groups of phospholipids in the cell membrane through hydrogen bonding. This interaction helps to maintain membrane fluidity and prevent phase transitions and damage during the extreme temperature changes of freezing and thawing.[5][7]
-
Water Replacement and Vitrification : By replacing water molecules at the cell surface and interacting with proteins and lipids, this compound can help to prevent the formation of damaging ice crystals.[8] At sufficient concentrations, it contributes to the vitrification of the intracellular and extracellular environment, forming a glassy, amorphous state that protects cellular structures.[5]
-
Osmotic Buffering : As extracellular ice forms, the concentration of solutes increases, leading to osmotic stress and cell dehydration. This compound in the cryopreservation medium can help to mitigate this osmotic imbalance, reducing excessive water loss from the cells.[4]
-
Antioxidant Activity : The freeze-thaw process is known to induce oxidative stress through the generation of reactive oxygen species (ROS).[9][10] The inherent antioxidant properties of this compound can help to neutralize these harmful free radicals, protecting cells from oxidative damage and apoptosis.[1][2][11]
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. US20220089628A1 - Formulation and method for spray-drying this compound - Google Patents [patents.google.com]
- 2. Antioxidant and cytoprotective properties of this compound in cultured murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryoprotective effects of D-allose on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-Enhanced Cryopreservation of hCAR-T Cells: Improved Recovery and Reduced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lessons from nature for preservation of mammalian cells, tissues, and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The roles of reactive oxygen species and antioxidants in cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. meddocsonline.org [meddocsonline.org]
Enzymatic Production of D-Tagatose using L-Arabinose Isomerase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic production of D-Tagatose from D-galactose using L-arabinose isomerase (L-AI). This compound is a rare sugar with significant potential in the food and pharmaceutical industries due to its low caloric value, prebiotic properties, and utility as a functional sweetener.[1][2][3] The enzymatic approach offers a green, mild, and sustainable alternative to chemical synthesis, with high specificity and fewer byproducts.[1][2]
Principle and Reaction Pathway
The core of this bioconversion process is the isomerization of D-galactose to this compound, catalyzed by the enzyme L-arabinose isomerase (EC 5.3.1.4).[2][4] While the primary substrate of this enzyme in nature is L-arabinose, it also effectively catalyzes the conversion of D-galactose.[2] The reaction is a reversible isomerization, and various strategies, such as operating at elevated temperatures, can be employed to shift the equilibrium towards this compound formation.[5]
Caption: Enzymatic isomerization of D-Galactose to this compound.
Quantitative Data Summary
The efficiency of this compound production can vary significantly based on the source of the L-arabinose isomerase, reaction conditions, and whether the enzyme is free or immobilized. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Comparison of L-Arabinose Isomerases for this compound Production
| Enzyme Source | Recombinant Host | Optimal Temp. (°C) | Optimal pH | Km (mM) for D-Galactose | Vmax (U/mg) | Conversion Efficiency (%) | Reference |
| Bifidobacterium adolescentis | - | 55 | 6.5 | 22.4 | 489 | 56.7 | [4] |
| Thermotoga maritima | E. coli | 90 | 7.5 | - | - | 56 | [2] |
| Thermoanaerobacter mathranii | E. coli | 65 | - | - | - | 42 | [6] |
| Geobacillus thermodenitrificans | - | 65 | - | - | - | 58 | [7] |
| Lactobacillus plantarum | - | - | - | - | - | - | [7] |
Table 2: this compound Production using Whole-Cell and Immobilized L-AI
| Biocatalyst | Substrate Conc. (g/L) | This compound Yield (g/L) | Reaction Time (h) | Key Conditions | Reference |
| Immobilized E. coli (mutant L-AI) | 150 | 76.00 | 20 | 60°C, pH 6.5, 5 mM Mn2+ | [1] |
| Immobilized E. coli (mutant L-AI) | 250 | 129.43 | - | 60°C, pH 6.5, 5 mM Mn2+ | [1][8] |
| Free E. coli (mutant L-AI) | - | 55.2 | 20 | 60°C, pH 6.5, 5 mM Mn2+ | [1][8] |
| Immobilized L-AI (T. maritima) | 18 | - | - | 80°C, Packed bed reactor | [9] |
| Immobilized L-AI (Gali152) | 100 | 58 | 90 | 60°C, pH 8.0 | [2][3] |
| Free L-AI (Gali152) | 100 | 37 | 90 | 60°C, pH 8.0 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the enzymatic production of this compound.
Protocol for Whole-Cell Immobilization of L-Arabinose Isomerase
Immobilization of whole cells expressing L-AI enhances stability, reusability, and resistance to thermal denaturation.[1][8] Sodium alginate is a commonly used and effective immobilization matrix.
Materials:
-
Recombinant E. coli cells expressing L-arabinose isomerase
-
Sodium alginate solution (3% w/v)
-
Calcium chloride (CaCl2) solution (2% w/v)
-
Sterile saline solution (0.9% NaCl)
-
Beaker
-
Syringe with a needle
-
Magnetic stirrer
Procedure:
-
Cell Harvest: Culture the recombinant E. coli cells under optimal conditions for L-AI expression. Harvest the cells by centrifugation and wash them with sterile saline solution.
-
Cell Suspension: Resuspend the cell pellet in a minimal amount of sterile saline to create a dense cell suspension.
-
Mixing with Alginate: Add the cell suspension to the 3% sodium alginate solution and mix thoroughly to ensure a homogenous distribution of cells.
-
Bead Formation: Draw the cell-alginate mixture into a syringe. Extrude the mixture dropwise into the 2% CaCl2 solution while gently stirring. The droplets will instantly form calcium alginate beads, entrapping the cells.
-
Curing: Allow the beads to harden in the CaCl2 solution for at least 30 minutes.
-
Washing: Decant the CaCl2 solution and wash the immobilized cell beads several times with sterile distilled water to remove excess calcium ions and unentrapped cells.
-
Storage: The immobilized cell beads can be stored at 4°C in a suitable buffer until use.
Protocol for Enzymatic Isomerization of D-Galactose to this compound
This protocol outlines the batch production of this compound using either free or immobilized L-AI.
Materials:
-
D-galactose solution (e.g., 150-250 g/L in a suitable buffer)
-
Free or immobilized L-arabinose isomerase
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Manganese chloride (MnCl2) solution (as a cofactor, typically 5 mM)[1][2]
-
Shaking incubator or water bath
-
pH meter
-
HPLC system for analysis
Procedure:
-
Reaction Setup: Prepare the reaction mixture by dissolving D-galactose in the reaction buffer to the desired concentration. Adjust the pH to the optimal value for the specific L-AI being used.
-
Cofactor Addition: Add MnCl2 to the reaction mixture to the final desired concentration. Metal ions like Mn2+ are often essential for the activity and stability of L-AI.[2]
-
Enzyme Addition: Add the free or immobilized L-arabinose isomerase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction rate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55-80°C) with gentle agitation.[1][2][4]
-
Monitoring the Reaction: Periodically take samples from the reaction mixture. Stop the enzyme reaction in the sample (e.g., by heat inactivation or addition of an acid) and analyze the concentrations of D-galactose and this compound using HPLC.
-
Reaction Termination: Once the desired conversion is achieved or the reaction reaches equilibrium, terminate the reaction by separating the enzyme (if immobilized) or by heat inactivation.
Protocol for this compound Purification
Purification is necessary to separate this compound from unreacted D-galactose and other components of the reaction mixture.
Materials:
-
Reaction mixture containing this compound and D-galactose
-
Activated carbon
-
Ion-exchange resins (cationic and anionic)
-
Filtration system
-
Evaporator
-
Crystallization vessel
Procedure:
-
Decolorization: Add activated carbon to the reaction mixture to remove colored impurities. Stir for a defined period and then remove the carbon by filtration.
-
Deionization: Pass the decolorized solution through a column packed with cationic and anionic exchange resins to remove salts and other charged impurities.
-
Concentration: Concentrate the purified solution using an evaporator under reduced pressure to increase the this compound concentration.
-
Crystallization: Cool the concentrated syrup slowly to induce crystallization of this compound. Seeding with a small amount of pure this compound crystals can facilitate this process.
-
Harvesting and Drying: Collect the this compound crystals by filtration or centrifugation and dry them under vacuum.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationships in optimizing this compound production.
Caption: Overall workflow for this compound production.
Caption: Key factors for optimizing this compound production.
References
- 1. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective this compound Production [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for this compound Production [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic conversion of D-galactose to this compound: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of immobilized l-arabinose isomerase for the production of this compound from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Biocatalysis in D-Tagatose Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of D-Tagatose using whole-cell biocatalysis. This compound is a low-calorie, natural sweetener with significant potential in the food and pharmaceutical industries due to its prebiotic properties and minimal impact on blood glucose levels.[1][2] Whole-cell biocatalysis offers a cost-effective and sustainable alternative to traditional chemical synthesis, streamlining the production process by utilizing intact microbial cells containing the necessary enzymes.[3][4]
Introduction to Whole-Cell Biocatalysis for this compound Production
The primary enzymatic reaction for this compound synthesis involves the isomerization of D-galactose, catalyzed by L-arabinose isomerase (L-AI).[3][5] Whole-cell biocatalysis employs microorganisms, often genetically engineered, to overexpress L-AI, thereby using the entire cell as a self-contained catalytic unit. This approach circumvents the need for costly and time-consuming enzyme purification.[4]
Recent advancements have focused on enhancing the efficiency and stability of whole-cell biocatalysts. These include the use of immobilized cells to improve reusability and operational stability, and the development of multi-enzyme cascade systems to produce this compound from more economical substrates like lactose, fructose, or even starch derivatives.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on whole-cell biocatalysis for this compound synthesis, providing a comparative overview of different systems and their performance.
Table 1: Performance of Free Whole-Cell Biocatalysts for this compound Synthesis
| Microbial Host | Enzyme(s) | Substrate | Substrate Conc. (g/L) | Product Conc. (g/L) | Conversion Yield (%) | Optimal Temp. (°C) | Optimal pH | Key Cofactors | Reference |
| E. coli BW25113 | L-arabinose isomerase (mutant) | D-galactose | 150 | 84.95 | ~56.6 | 60 | 6.5 | 5 mM Mn²⁺ | [6] |
| E. coli BW25113 | L-arabinose isomerase (mutant) | D-galactose | 250 | 140.66 | ~56.3 | 60 | 6.5 | 5 mM Mn²⁺ | [6] |
| E. coli BL21 | L-arabinose isomerase | D-galactose | 140 | 54 | 39 | - | - | - | [1] |
| E. coli | L-arabinose isomerase | D-galactose | 100 | 25-35 | 25-35 | - | - | - | [9] |
| Klebsiella pneumoniae | L-arabinose isomerase | D-galactose | 100 | 33.5 | 33.5 | 50 | 8.0 | 1 mM Mn²⁺ | [10] |
| Bacillus subtilis 168 D1 | β-galactosidase & L-arabinose isomerase | Lactose | 500 | 96.8 | 57.2 (molar) | 30-37 | 5.0-10.0 | Mn²⁺ | [4] |
| Engineered E. coli | Multi-enzyme cascade (5 enzymes) | Maltodextrin | 10 | 2.08 | 20.8 | 60 | 7.5 | 1 mM Mg²⁺ | [11] |
| Engineered E. coli | Multi-enzyme cascade (5 enzymes) | Maltodextrin | 20 | 3.2 | 16 | 60 | 7.5 | 1 mM Mg²⁺ | [11] |
| Engineered E. coli | Multi-enzyme cascade (PPK, FRK, FbaA) | D-fructose | 100 | 68.1 | 68 | - | - | ATP | [7] |
Table 2: Performance of Immobilized Whole-Cell Biocatalysts for this compound Synthesis
| Microbial Host | Immobilization Matrix | Substrate | Substrate Conc. (g/L) | Product Conc. (g/L) | Reusability | Reference |
| E. coli BW25113 | 3% Sodium alginate, 2% CaCl₂ | D-galactose | 150 | 76.00 | Retained 76% activity after 5 cycles | [2][6] |
| E. coli BW25113 | 3% Sodium alginate, 2% CaCl₂ | D-galactose | 250 | 129.43 | Retained 83.6% of initial yield after 10 batches | [2][6][12] |
| Lactobacillus fermentum | Alginate | D-galactose | - | - | Retained 90% activity after 8 cycles | [13] |
| Engineered E. coli | Organosilica network | Starch | - | - | Retained >50% activity after 20 reuses | [8][14] |
Experimental Protocols
The following are generalized protocols for the production of this compound using recombinant E. coli expressing L-arabinose isomerase. These should be adapted and optimized based on the specific strain, vector, and experimental goals.
Protocol 1: Cultivation and Induction of Recombinant E. coli
-
Inoculum Preparation: Inoculate a single colony of recombinant E. coli into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. Incubate at 37°C with shaking at 200 rpm overnight.
-
Scale-up Culture: Transfer the overnight culture into a larger volume of LB broth (e.g., 500 mL in a 2 L flask) with the corresponding antibiotic.
-
Growth: Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce the expression of L-arabinose isomerase by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.
-
Post-induction Growth: Continue the incubation under inducing conditions, often at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000-8,000 x g for 10-15 minutes at 4°C.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove residual medium components. The resulting cell paste is the whole-cell biocatalyst.
Protocol 2: Whole-Cell Bioconversion of D-Galactose to this compound
-
Reaction Setup: Prepare the reaction mixture in a suitable vessel. A typical reaction mixture includes:
-
Bioconversion: Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with gentle agitation for a predetermined duration (e.g., 20-48 hours).[2][6]
-
Sampling: Periodically withdraw samples to monitor the progress of the reaction.
-
Reaction Termination: Terminate the reaction by methods such as heat inactivation (e.g., boiling for 10 minutes) or centrifugation to remove the cells.
-
Product Analysis: Analyze the concentration of this compound and remaining D-galactose in the supernatant using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., a sugar-specific column) and a refractive index detector.[15]
Protocol 3: Immobilization of Whole Cells in Sodium Alginate
-
Cell Suspension: Resuspend the harvested wet cells in a buffer to a desired concentration (e.g., 120 g/L).
-
Mixing with Alginate: Mix the cell suspension thoroughly with a sterile sodium alginate solution (e.g., 3% w/v).
-
Bead Formation: Extrude the cell-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 2% w/v) using a syringe. This will form insoluble calcium alginate beads entrapping the cells.
-
Curing: Allow the beads to harden in the CaCl₂ solution for a few hours at 4°C.
-
Washing: Wash the immobilized cell beads with sterile distilled water or buffer to remove excess calcium chloride and un-entrapped cells.
-
Application: The immobilized whole-cell biocatalyst is now ready for use in the bioconversion reaction. They can be easily recovered from the reaction mixture by simple filtration for reuse.
Visualizations
The following diagrams illustrate the key pathways and workflows in whole-cell biocatalysis for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective this compound Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production of this compound by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial L-arabinose isomerases: industrial application for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. US20030235894A1 - Biological tagatose production by recombinant Escherichia coli - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Whole-cell biosynthesis of this compound from maltodextrin by engineered Escherichia coli with multi-enzyme co-expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for this compound Production [frontiersin.org]
Application Notes and Protocols for Downstream Processing and Purification of D-Tagatose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tagatose, a rare monosaccharide and a functional sweetener, has garnered significant attention in the food, beverage, and pharmaceutical industries due to its low caloric value, prebiotic properties, and potential as an anti-diabetic and obesity control agent.[1][2] Its production, primarily through the isomerization of D-galactose, necessitates robust and efficient downstream processing and purification strategies to achieve the high purity required for commercial applications. These application notes provide detailed protocols and comparative data for the key unit operations involved in the purification of this compound, including chromatography, crystallization, and membrane filtration.
Production Overview: From Lactose to this compound
The primary feedstock for this compound production is D-galactose, which is typically derived from the enzymatic hydrolysis of lactose, a major component of milk whey.[2][3] The overall process can be summarized in two main stages:
-
Lactose Hydrolysis: Lactose is hydrolyzed into D-glucose and D-galactose using the enzyme β-galactosidase (lactase).[3]
-
D-Galactose Isomerization: D-galactose is then isomerized to this compound. This can be achieved either chemically under alkaline conditions or, more commonly, through enzymatic conversion using L-arabinose isomerase (L-AI).[1][2][3][4]
Biological methods, including enzymatic conversion and whole-cell catalysis, are often preferred over chemical methods due to milder reaction conditions, higher specificity, fewer by-products, and simpler purification processes.[4][5]
Downstream Processing and Purification Workflow
A typical downstream process for this compound purification involves several sequential steps aimed at removing impurities such as unreacted substrates, by-products, salts, and color.
Key Purification Protocols
Decolorization and Desalination
Following the removal of microbial cells and other insoluble materials, the crude this compound solution often contains colored impurities and inorganic salts that need to be removed.
Protocol 1: Activated Carbon Decolorization and Ion Exchange Desalination [6]
-
Decolorization:
-
Add powdered activated carbon to the sugar solution.
-
Stir the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature.
-
Remove the activated carbon by filtration. A decolorization rate of up to 95.5% can be achieved.[6]
-
-
Desalination:
Chromatographic Separation
Chromatography is a crucial step for separating this compound from unreacted D-galactose and other sugars like D-glucose and D-fructose.
a) Ion Exchange Chromatography
Ion exchange chromatography can be used to separate sugars based on their interactions with a charged stationary phase.[3][7]
Protocol 2: Ion Exchange Chromatography for this compound Purification [3][7][8]
-
Column Preparation:
-
Sample Loading:
-
Load the demineralized sugar solution onto the column.
-
-
Elution:
-
Elute the sugars with deionized water. The separation is based on the differential interaction of the sugars with the resin.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze for this compound and other sugars using High-Performance Liquid Chromatography (HPLC).[10]
-
b) Simulated Moving Bed (SMB) Chromatography
SMB is a continuous chromatographic technique that offers higher throughput, reduced solvent consumption, and higher purity compared to batch chromatography, making it suitable for large-scale production.[11][12][13]
Protocol 3: Simulated Moving Bed (SMB) Chromatography [9][11][14]
-
System Setup:
-
Configure the SMB unit with multiple columns packed with a suitable ion exchange resin. A common configuration is 2-3-2-1 (2 columns in zone I, 3 in zone II, 2 in zone III, and 1 in zone IV).[14]
-
-
Operating Conditions:
-
Mobile Phase (Desorbent): Low conductivity deionized water.[14]
-
Temperature: Maintain the columns at an elevated temperature (e.g., 55-70°C) to improve separation efficiency.[14]
-
Flow Rates: Optimize the flow rates for the feed, eluent, extract, and raffinate streams based on the separation characteristics determined from pulse tests and breakthrough curves.
-
-
Operation:
-
Continuously feed the mixture of this compound and D-galactose into the system.
-
Continuously collect the high-purity this compound stream (extract) and the D-galactose-rich stream (raffinate).
-
Purities of 95-99 wt.% for both this compound and D-galactose can be achieved.[11]
-
Crystallization
Crystallization is the final step to obtain high-purity, solid this compound.
Protocol 4: Aqueous Cooling Crystallization [15]
-
Solution Preparation:
-
Prepare a concentrated this compound solution with a purity of at least 70% and a solid content of 60-98 mass %.[15]
-
-
Seeding:
-
Add seed crystals of this compound to the supersaturated solution.
-
-
Crystallization:
-
Cool the solution under controlled stirring while maintaining the degree of supersaturation at 1.25 or lower to promote crystal growth over nucleation.[15]
-
-
Harvesting and Drying:
-
Separate the this compound crystals from the mother liquor by centrifugation or filtration.
-
Dry the crystals to obtain the final product. A purity of 99.9% can be achieved.[6]
-
Protocol 5: Ethanol Recrystallization [16][17]
-
Concentration: Concentrate the purified this compound solution.
-
Precipitation: Add ethanol to the concentrated solution to induce precipitation of this compound.
-
Harvesting: Collect the precipitate by centrifugation.
-
Purification: A second precipitation with ethanol can be performed to achieve higher purity. This method has been reported to yield this compound with a purity of 99.9% and a recovery yield of 96.3%.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound production and purification.
Table 1: this compound Production Yields from Various Methods
| Starting Material | Biocatalyst/Method | This compound Yield/Concentration | Conversion Rate | Reference |
| D-Galactose (300 g/L) | L-AI from Thermoanaerobacterium brockii | 126 g/L | 42% | [4] |
| D-Galactose (1.8 g/L) | Recombinant L-AI from Thermotoga neapolitana | 1.22 g/L | 68% | [4] |
| D-Galactose (100 g/L) | Immobilized L-AI | 58 g/L | 58% | [4] |
| Lactose (100 g/L) | Recombinant E. coli expressing L-AI | 23.5 g/L | 23.5% | [4] |
| Lactose (200 g/L) | Lactase and recombinant B. subtilis expressing L-AI | 45.6 g/L | 22.8% | [6] |
| D-Galactose | L-AI from Lactobacillus brevis | - | 43% | [18] |
| D-Galactose (30% solution) | Immobilized L-AI from Thermoanaerobacter mathranii | - | 42% | [19] |
| Fructose (180 g/L) | Three-step enzymatic cascade | 144 g/L | 80% | [16][17] |
Table 2: Purity and Recovery from Purification Steps
| Purification Step | Method | Purity Achieved | Recovery/Yield | Reference |
| Chromatographic Separation | Yeast fermentation and chromatography | 97.5% | - | [20] |
| Chromatographic Separation | Simulated Moving Bed (SMB) | 95-99 wt.% | High | [11] |
| Crystallization | Aqueous Cooling Crystallization | >99% | - | [15] |
| Crystallization | Ethanol Recrystallization | 99.9% | 96.3% | [16][17] |
| Overall Downstream Process | Decolorization, Desalination, Chromatography, Crystallization | 99.9% | - | [6] |
Conclusion
The downstream processing and purification of this compound are critical for its commercial viability. The choice of purification strategy depends on the initial purity of the fermentation broth, the desired final product specifications, and the scale of production. For industrial-scale manufacturing, a combination of ion exchange for demineralization, followed by continuous chromatographic separation using Simulated Moving Bed technology, and concluding with a controlled crystallization step, represents an efficient and scalable approach to produce high-purity this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the development and optimization of this compound purification processes.
References
- 1. A method for the production of this compound using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for the production of this compound using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound biotransformation from lactose by lactase and recombinant Bacillus subtilis expressing l-arabinose isomerase, and the product separation, purification and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Separation of D-psicose and D-fructose using simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification, crystallization and preliminary X-ray diffraction studies of this compound 3-epimerase from Pseudomonas cichorii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orochem.com [orochem.com]
- 12. Simulated Moving Bed Chromatography: Separation and Recovery of Sugars and Ionic Liquid from Biomass Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 14. US9150938B2 - Tagatose production from deproteinized whey and purification by continuous chromatography - Google Patents [patents.google.com]
- 15. US20050188912A1 - Process for producing crystalline tagatose - Google Patents [patents.google.com]
- 16. High-yield production of pure tagatose from fructose by a three-step enzymatic cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Towards efficient enzymatic conversion of D-galactose to this compound: purification and characterization of L-arabinose isomerase from Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzymatic conversion of D-galactose to this compound: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eco-friendly production, separation and purification of this compound and D-allulose from whey powder via one-pot whole-cells biotransformation, yeast fermentation and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tagatose as a Sucrose Substitute in Baking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing D-Tagatose as a sucrose substitute in baking studies. The information is compiled from various scientific studies to assist researchers in formulating and evaluating baked goods with reduced sugar content.
Introduction to this compound in Baking
This compound is a naturally occurring monosaccharide and a stereoisomer of D-fructose.[1] It offers approximately 92% of the sweetness of sucrose but with only 38% of the calories (1.5 kcal/g).[1][2] Its functional properties, such as bulking and browning capabilities, make it a promising sucrose replacer in a variety of baked goods.[2] this compound undergoes the Maillard reaction, contributing to the desirable brown color and flavor development during baking.[3]
Key Applications in Baking Studies
This document focuses on the application of this compound in three primary areas of baking research:
-
Cookie Formulations: Investigating the impact of partial or complete sucrose replacement on cookie dough rheology and final product characteristics.
-
Cake Formulations: Evaluating the effects of this compound on the physicochemical and sensory properties of cakes.
-
Gluten-Free Muffin Formulations: Exploring the use of this compound in gluten-free systems to create acceptable low-carbohydrate baked goods.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating this compound in various baking applications.
Physical Properties of Cookies with this compound
Cookies were prepared with varying levels of sucrose replacement by this compound. The control cookie contained 100% sucrose.
| Sucrose Replacement (%) | Hardness (N) | Spread Ratio | L* (Lightness) | a* (Redness) | b* (Yellowness) |
| 0 (100% Sucrose) | 16.7 | 8.9 | 65.2 | 6.8 | 33.9 |
| 25% this compound | 20.6 | 8.5 | 60.1 | 8.5 | 32.7 |
| 50% this compound | 23.5 | 8.2 | 55.3 | 10.1 | 31.5 |
| 75% this compound | 28.4 | 7.9 | 50.7 | 11.6 | 30.1 |
| 100% this compound | 34.3 | 7.5 | 45.8 | 13.2 | 28.6 |
Data sourced from Taylor (2006).
Sensory Evaluation of Cookies with this compound
Untrained panelists (n=53) evaluated the cookies using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
| Sucrose Replacement (%) | Color Likeness | Sweetness Likeness | Overall Acceptability |
| 0 (100% Sucrose) | 6.5 | 7.2 | 7.0 |
| 50% this compound | 7.1 | 6.4 | 6.8 |
| 100% this compound | 7.5 | 5.1 | 5.5 |
Data sourced from Taylor (2006).
Physicochemical Properties of Gluten-Free Muffins with this compound
Vanilla-flavored gluten-free muffins were formulated with either sucrose (control) or this compound, with sweetness levels augmented with stevia to be theoretically equivalent.
| Sweetener | Water Activity (aw) | Crust L* (Lightness) | Overall Liking (9-point scale) |
| Sucrose (Control) | 0.85 | 75.2 | 6.5 |
| This compound | 0.82 | 65.8 | 6.3 |
Data sourced from a study on low-carbohydrate, gluten-free muffins.[4]
Experimental Protocols
Protocol for Cookie Preparation and Analysis
This protocol is based on the methodology described in the study by Taylor (2006).
4.1.1. Cookie Formulation and Preparation
-
Ingredients:
-
Shortening
-
Granulated Sucrose and/or this compound
-
Whole eggs
-
Vanilla extract
-
All-purpose wheat flour
-
Salt
-
Baking soda
-
-
Procedure:
-
Cream shortening and sugar(s) in a stand mixer with a flat beater for a specified time and speed.
-
Add eggs and vanilla extract and mix until homogenous.
-
In a separate bowl, combine flour, salt, and baking soda.
-
Gradually add the dry ingredients to the wet ingredients and mix until a uniform dough is formed.
-
Portion dough into equal weights and place on a baking sheet lined with parchment paper.
-
Bake at a specified temperature and time (e.g., 190°C for 10-12 minutes).
-
Allow cookies to cool to room temperature before analysis.
-
4.1.2. Physical Analysis
-
Spread Ratio:
-
Measure the diameter of six cookies laid edge-to-edge. Rotate 90 degrees and measure again. Calculate the average diameter.
-
Measure the height of the same six cookies stacked on top of each other.
-
Calculate the spread ratio by dividing the average diameter by the average height.
-
-
Color Measurement:
-
Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the top surface of the cookies.
-
Calibrate the instrument using a standard white tile before measurement.
-
-
Texture Profile Analysis (TPA):
-
Use a texture analyzer equipped with a three-point bend rig.
-
Place a single cookie on the support beams.
-
Perform a compression test at a set speed to measure the force required to fracture the cookie (Hardness in Newtons).
-
4.1.3. Sensory Evaluation
-
Recruit untrained consumer panelists (n > 50).
-
Present coded cookie samples in a randomized order.
-
Provide panelists with a 9-point hedonic scale to rate their liking of color, sweetness, and overall acceptability.
-
Provide water for palate cleansing between samples.
Protocol for Gluten-Free Muffin Preparation and Analysis
This protocol is based on a study optimizing flour-replacing ingredients in low-carbohydrate, gluten-free muffins.[4]
4.2.1. Muffin Formulation and Preparation
-
Ingredients:
-
Gluten-free flour blend (e.g., almond flour, whey protein concentrate, oat fiber, resistant maltodextrin)
-
This compound (and a high-intensity sweetener like stevia to match sucrose sweetness)
-
Eggs
-
Oil
-
Water/Milk
-
Leavening agents (baking powder, baking soda)
-
Salt
-
Vanilla extract
-
-
Procedure:
-
Preheat oven to a specified temperature (e.g., 177°C).
-
In a large bowl, whisk together the dry ingredients.
-
In a separate bowl, whisk together the wet ingredients.
-
Pour the wet ingredients into the dry ingredients and mix until just combined.
-
Portion the batter into a lined muffin tin.
-
Bake for a specified time until a toothpick inserted into the center comes out clean.
-
Allow muffins to cool before analysis.
-
4.2.2. Physicochemical Analysis
-
Water Activity (aw):
-
Use a water activity meter to measure the aw of the muffin crumb at room temperature.
-
-
Crust Color:
-
Use a colorimeter to measure the L* value of the muffin crust.
-
4.2.3. Consumer Acceptance Testing
-
Recruit consumer panelists (n > 50).
-
Present coded muffin samples.
-
Ask panelists to rate their overall liking on a 9-point hedonic scale.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for cookie preparation and analysis.
Caption: Simplified Maillard reaction pathway in baking.
Conclusion
This compound can be successfully utilized as a partial or complete sucrose substitute in various baked goods, offering a significant reduction in caloric content. In cookies, increasing levels of this compound lead to a harder, darker product with a smaller spread, which can be desirable depending on the target product characteristics. While high levels of replacement may impact sweetness perception, a 50% blend with sucrose has been shown to be highly acceptable to consumers. In gluten-free applications, this compound can be used to formulate lower-carbohydrate muffins with good consumer acceptance, although it may result in a darker crust color. Further research is warranted to explore the full potential of this compound in a wider range of cake and bread formulations and to optimize formulations for both sensory and physical properties.
References
Application Notes and Protocols for Formulating Synbiotic Products with D-Tagatose and Probiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synbiotic products, which combine probiotics and prebiotics, represent a promising strategy for modulating the gut microbiota and improving host health. D-Tagatose, a low-calorie functional sweetener, has demonstrated significant prebiotic potential by selectively promoting the growth of beneficial gut bacteria, particularly Lactobacillus and Bifidobacterium species. When formulated with specific probiotic strains, this compound can act synergistically to enhance probiotic viability, functionality, and the production of health-promoting metabolites such as short-chain fatty acids (SCFAs), particularly butyrate.
These application notes provide detailed protocols for the formulation and evaluation of synbiotic products containing this compound and probiotics. The methodologies cover in vitro fermentation, probiotic viability assessment, analysis of metabolic outputs, and evaluation of effects on intestinal barrier function.
Data Presentation: Quantitative Effects of this compound on Probiotic Function
The following tables summarize key quantitative data from studies on the synbiotic effects of this compound and various probiotic strains.
Table 1: Enhancement of Probiotic Growth by this compound
| Probiotic Strain | Substrate | Incubation Time (h) | Growth (log CFU/mL) | Reference |
| Lactobacillus casei 01 | This compound | 24 | ~8.5 | [1] |
| Lactobacillus rhamnosus GG | This compound | 24 | ~8.7 | [1] |
| Lactobacillus salivarius UJS 003 | D-Galactose (for this compound production) | 48 | This compound yield: 3.134 g/L | [2] |
| Lacticaseibacillus paracasei GV17 | Lactose-free milk | 8 | 10.90 | [3] |
Table 2: In Vitro Fermentation and Short-Chain Fatty Acid (SCFA) Production
| Probiotic Strain(s) | Substrate | Fermentation Time (h) | Butyrate Production (mM) | Acetate Production (mM) | Propionate Production (mM) | Reference |
| Healthy Human Fecal Microbiota | This compound (12.5g/day in vivo) | 2 weeks | Increased | Not specified | Not specified | [4] |
| L. paracasei SD1 & L. rhamnosus SD11 | MRS Broth | 24 | 40.6 | Not specified | Not specified | [5] |
| L. rhamnosus GG | MRS Broth | 48 | 26.4 | Not specified | Not specified | [5] |
Table 3: Enhancement of Intestinal Barrier Function in Caco-2 Cell Models
| Treatment | Effect on Tight Junction Proteins | Change in Transepithelial Electrical Resistance (TEER) | Reference |
| Sodium Butyrate | Increased Occludin expression | Restored LPS-induced permeability decrease | [6] |
| Lactobacillus plantarum MB452 | Upregulation of 19 TJ-related genes (including Occludin) | Dose-dependent increase | |
| Probiotic Mixture (L. rhamnosus, B. lactis, B. longum) | Modulation of TJP expression | Prevents inflammatory damage | [7] |
Table 4: In Vitro Cholesterol Reduction by Probiotic Strains
| Probiotic Strain | Medium | Incubation Time (h) | Cholesterol Reduction (%) | Reference |
| Lactobacillus casei LA-1 | MRS Broth | Not specified | 45% | [8] |
| Lactobacillus casei 21008 | MRS-CHO Broth | 18 | 69.5% | [9] |
| Lactobacillus casei 21008 | Liquid Egg Yolk | 30 | 16.82% | [9] |
Experimental Protocols
Protocol for In Vitro Fermentation of this compound by Probiotics
This protocol outlines a batch fermentation model to assess the prebiotic potential of this compound by measuring SCFA production.
Materials:
-
Anaerobic chamber or jars with gas-generating sachets
-
Sterile fermentation vessels (e.g., 50 mL conical tubes)
-
Basal fermentation medium (e.g., modified MRS broth without a carbon source)
-
This compound (sterile filtered solution)
-
Probiotic strain(s) of interest (e.g., Lactobacillus rhamnosus GG, Lactobacillus casei)
-
Fecal slurry from healthy donors (optional, for mixed culture fermentation)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Internal standards for SCFA analysis (e.g., 2-ethylbutyric acid)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
Procedure:
-
Prepare Media: Prepare the basal fermentation medium and autoclave. Prepare a concentrated sterile solution of this compound.
-
Inoculum Preparation:
-
Pure Culture: Culture the probiotic strain(s) in a suitable growth medium (e.g., MRS broth) to the late logarithmic phase. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in the basal medium to a known cell density (e.g., 10⁸ CFU/mL).
-
Fecal Slurry (Optional): Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months. Prepare a 10% (w/v) fecal slurry in sterile PBS under anaerobic conditions.
-
-
Fermentation Setup:
-
In an anaerobic chamber, add the basal medium to sterile fermentation vessels.
-
Add the sterile this compound solution to achieve the desired final concentration (e.g., 1-2% w/v).
-
Inoculate the vessels with the prepared probiotic culture or fecal slurry.
-
Include a negative control (without this compound) and a positive control (with a known prebiotic like inulin).
-
-
Incubation: Incubate the fermentation vessels anaerobically at 37°C for 24-48 hours.
-
Sampling and Analysis:
-
At desired time points (e.g., 0, 12, 24, 48 hours), collect samples from the fermentation vessels.
-
Centrifuge the samples to pellet the bacterial cells.
-
Filter-sterilize the supernatant and store at -20°C for SCFA analysis.
-
For SCFA analysis by GC, acidify the supernatant, add an internal standard, and extract the SCFAs with a suitable solvent (e.g., diethyl ether). Inject the organic phase into the GC.
-
For HPLC analysis, the supernatant can often be directly injected after the addition of an internal standard.
-
Protocol for Assessing Probiotic Viability in a Synbiotic Formulation
This protocol describes methods to enumerate viable probiotic cells in a product containing this compound.
2.2.1 Plate Counting Method
Materials:
-
Synbiotic product containing this compound and probiotics
-
Sterile peptone water or PBS
-
Appropriate selective agar medium (e.g., MRS agar for Lactobacillus)
-
Sterile petri dishes, pipettes, and spreaders
-
Incubator
Procedure:
-
Sample Preparation: Aseptically weigh 1 gram or measure 1 mL of the synbiotic product.
-
Serial Dilution: Perform a ten-fold serial dilution of the sample in sterile peptone water or PBS.
-
Plating: Plate appropriate dilutions onto the selective agar medium in duplicate using the spread plate or pour plate method.
-
Incubation: Incubate the plates under conditions suitable for the probiotic strain (e.g., 37°C for 48-72 hours, anaerobically or microaerophilically for lactobacilli).
-
Enumeration: Count the colonies on plates containing 30-300 colonies and calculate the number of colony-forming units (CFU) per gram or mL of the product.
2.2.2 Propidium Monoazide (PMA) - qPCR Method for Viable Cell Quantification
This method selectively quantifies viable cells with intact cell membranes.
Materials:
-
Synbiotic product
-
PMA dye
-
DNA extraction kit
-
qPCR primers and probe specific to the probiotic strain
-
qPCR master mix and instrument
Procedure:
-
Sample Preparation and PMA Treatment: Prepare a cell suspension from the synbiotic product. Treat the suspension with PMA dye according to the manufacturer's instructions. PMA penetrates membrane-compromised (dead) cells and, upon photoactivation, covalently binds to DNA, inhibiting its amplification by PCR.
-
Photoactivation: Expose the PMA-treated samples to a strong light source to activate the dye.
-
DNA Extraction: Extract total DNA from the PMA-treated samples.
-
qPCR: Perform qPCR using primers and a probe specific to the target probiotic strain. The resulting amplification will be predominantly from the DNA of viable cells.
-
Quantification: Use a standard curve generated from known quantities of the probiotic strain's DNA to quantify the number of viable cells in the original sample.
Protocol for Assessing Intestinal Barrier Function using Caco-2 Cells
This protocol evaluates the effect of the synbiotic formulation on the integrity of an in vitro intestinal epithelial barrier model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture incubator (37°C, 5% CO₂)
-
Transepithelial Electrical Resistance (TEER) meter
-
Reagents for immunofluorescence staining or Western blotting of tight junction proteins (e.g., antibodies against occludin, claudin-1, ZO-1)
-
Lipopolysaccharide (LPS) to induce inflammation (optional)
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a high density.
-
Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. Change the medium every 2-3 days.
-
-
Treatment:
-
Prepare a sterile solution of the synbiotic product (or its fermented supernatant) in cell culture medium.
-
After 21 days of differentiation, replace the apical medium in the Transwell® inserts with the treatment medium.
-
Include a control group (medium only) and, if applicable, an inflammatory challenge group (e.g., treat with LPS on the basolateral side).
-
-
TEER Measurement:
-
Measure the TEER of the Caco-2 monolayers at baseline and at various time points after treatment. A higher TEER value indicates greater intestinal barrier integrity.
-
-
Tight Junction Protein Analysis:
-
At the end of the treatment period, wash the Caco-2 monolayers with PBS.
-
Lyse the cells for protein extraction and subsequent Western blot analysis of tight junction proteins (occludin, claudin-1, ZO-1).
-
Alternatively, fix the cells for immunofluorescence staining to visualize the localization and expression of tight junction proteins. An increase in the expression and proper localization of these proteins at the cell-cell junctions indicates an enhanced barrier function.
-
Visualization of Pathways and Workflows
Signaling Pathway of Butyrate in Colonocytes
Butyrate, a major SCFA produced from this compound fermentation, modulates several key signaling pathways in colonocytes, leading to anti-inflammatory effects and enhanced barrier function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]
- 5. mdpi.com [mdpi.com]
- 6. Sodium butyrate prevents lipopolysaccharide induced inflammation and restores the expression of tight junction protein in human epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Multi-Strain Probiotic Formulation Improves Intestinal Barrier Function by the Modulation of Tight and Adherent Junction Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling in vitro cholesterol reduction in relation to growth of probiotic Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the cholesterol-reducing activity of Lactobacillus casei 21008 in vitro [spgykj.com]
Application Notes and Protocols for Spectrophotometric Detection of D-Tagatose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectrophotometric detection and quantification of D-Tagatose, a low-calorie ketohexose sweetener. The methods described herein are essential for various stages of research and development, including production monitoring, quality control, and formulation analysis.
Introduction
This compound is a naturally occurring monosaccharide and a structural isomer of D-fructose. Its properties as a low-calorie sweetener with prebiotic effects have garnered significant interest in the food, beverage, and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial. While chromatographic methods like HPLC are common, spectrophotometric assays offer a rapid, cost-effective, and high-throughput alternative for routine analysis.
This guide details two primary colorimetric methods for this compound detection: the Tryptophan-L-cysteine method, which offers good specificity, and the Cysteine-Carbazole-Sulfuric Acid method, a more general assay for ketoses.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the described spectrophotometric methods for this compound detection.
| Method | Principle | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Key Advantages | Interferences |
| Tryptophan-L-cysteine | Acid-catalyzed transformation of ketose and visualization with tryptophan and L-cysteine. | 518 | 25 - 200 | 0.62 | Rapid, cost-effective, reduced interference from aldoses.[1][2] | D-sorbose shows some absorbance (~20% of this compound).[1][2] |
| Cysteine-Carbazole-Sulfuric Acid | Reaction of ketoses with cysteine and carbazole in a strong acid to form a colored product. | 560 | Varies | Varies | High sensitivity for ketoses. | Less specific; other ketoses will react. |
| Resorcinol-Based (Kulka Method) | Reaction of ketoses with resorcinol in the presence of acid and a catalyst. | 480 | Varies | Varies | Differentiates ketoses from aldoses. | General for ketohexoses. |
Experimental Protocols
Method 1: Tryptophan-L-cysteine Method for this compound Detection
This method is optimized for the specific and rapid quantification of this compound with minimal interference from aldoses.
Materials:
-
This compound standard solutions (25, 50, 100, 150, 200 µg/mL in deionized water)
-
Sulfuric acid (H₂SO₄), 62% (w/v)
-
Tryptophan solution
-
L-cysteine solution
-
Spectrophotometer and cuvettes
-
Water bath or heating block (set to the optimal reaction temperature)
-
Pipettes and sterile, nuclease-free tubes
Protocol:
-
Reagent Preparation:
-
Prepare a 62% (w/v) sulfuric acid solution by carefully and slowly adding concentrated sulfuric acid to deionized water in an ice bath. Allow the solution to cool to room temperature before use.
-
Prepare fresh solutions of tryptophan and L-cysteine at the required concentrations as per the specific validated method being followed.
-
-
Standard Curve Preparation:
-
Pipette a fixed volume of each this compound standard solution into separate reaction tubes.
-
Prepare a blank sample containing only deionized water.
-
-
Sample Preparation:
-
Dilute the experimental samples containing this compound to fall within the linear range of the assay (25-200 µg/mL).
-
Pipette the same fixed volume of the diluted samples into separate reaction tubes.
-
-
Reaction:
-
Measurement:
-
Data Analysis:
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the experimental samples by interpolating their absorbance values on the standard curve. The relationship is typically linear, following the equation y = 0.0042x + 0.0636 within the 25-200 µg/mL range.[1]
-
Experimental Workflow:
Caption: Workflow for Tryptophan-L-cysteine this compound Assay.
Method 2: Cysteine-Carbazole-Sulfuric Acid Method
This is a sensitive method for the determination of ketoses, including this compound.
Materials:
-
This compound standard solutions
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Cysteine hydrochloride solution (e.g., 1.5 g/L in water)
-
Carbazole solution (e.g., 0.12% w/v in absolute ethanol)
-
Spectrophotometer and cuvettes
-
Ice bath
-
Vortex mixer
Protocol:
-
Standard and Sample Preparation:
-
Prepare a series of this compound standards and dilute experimental samples as described in Method 1.
-
Pipette a small volume (e.g., 100 µL) of each standard and sample into separate glass test tubes. Include a water blank.
-
-
Reaction:
-
Place the test tubes in an ice bath.
-
Add the cysteine hydrochloride solution to each tube and mix.
-
Slowly and carefully add a larger volume of concentrated sulfuric acid to each tube while keeping them in the ice bath to dissipate heat. Mix thoroughly.
-
Add the carbazole solution to each tube and mix well.
-
Incubate the tubes at a specific temperature (e.g., room temperature or slightly elevated) for a defined period to allow for color development.
-
-
Measurement:
-
After incubation, measure the absorbance of the solutions at 560 nm against the reagent blank.[3]
-
-
Data Analysis:
-
Construct a standard curve and determine the concentration of this compound in the samples as described previously.
-
Reaction Principle:
Caption: Principle of the Cysteine-Carbazole reaction for ketose detection.
General Considerations and Troubleshooting
-
Specificity: The Tryptophan-L-cysteine method is more specific for this compound than the Cysteine-Carbazole method.[1][2] If the sample contains a mixture of ketoses, chromatographic separation prior to spectrophotometric analysis may be necessary for accurate quantification.
-
Acid Handling: Concentrated sulfuric acid is highly corrosive and generates significant heat upon dilution. Always add acid to water slowly and work in a fume hood with appropriate personal protective equipment.
-
Reaction Conditions: The incubation time, temperature, and reagent concentrations should be optimized and strictly controlled for reproducible results.
-
Standard Curve: A new standard curve should be generated for each set of experiments to account for any variations in reagent preparation or reaction conditions.
-
Interference from Aldoses: The Tryptophan-L-cysteine method shows negligible interference from aldoses under the specified optimal conditions.[1][2]
By following these detailed protocols, researchers can accurately and efficiently quantify this compound in various samples, facilitating progress in drug development and other scientific endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale D-Tagatose Production
Welcome to the technical support center for large-scale D-Tagatose production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale this compound production?
A1: The two primary methods for this compound production are chemical synthesis and enzymatic biotransformation. Chemical methods often involve the isomerization of D-galactose under alkaline conditions using catalysts like calcium hydroxide. Enzymatic methods are considered more environmentally friendly and typically utilize enzymes such as L-arabinose isomerase (L-AI) to convert D-galactose to this compound. Multi-enzyme cascade reactions are also being explored to improve efficiency and utilize alternative substrates like D-fructose or starch.
Q2: Why is my this compound yield low when using L-arabinose isomerase (L-AI)?
A2: Low yields with L-AI are a common challenge and can be attributed to several factors:
-
Thermodynamic Equilibrium: The isomerization of D-galactose to this compound is a reversible reaction with an unfavorable thermodynamic equilibrium, often limiting the conversion rate to around 30-50% under standard conditions.
-
Enzyme Specificity and Activity: Native L-AIs often exhibit low substrate specificity and catalytic activity towards D-galactose.
-
Enzyme Stability: The enzyme may have poor thermal or operational stability under your experimental conditions. Industrial processes often require temperatures of 60-80°C to increase reaction rates, which can lead to enzyme inactivation.
-
Substrate Inhibition: High concentrations of the substrate, D-galactose, can sometimes inhibit enzyme activity.
-
Presence of By-products: The formation of unwanted by-products can consume substrate and complicate downstream purification, leading to a lower isolated yield.
Q3: What are the main challenges associated with the chemical synthesis of this compound?
A3: Chemical synthesis of this compound, while capable of industrial-scale production, presents several challenges:
-
Harsh Reaction Conditions: These methods often require extreme pH (highly alkaline) and temperature conditions, which can lead to increased energy consumption and degradation of both the substrate and the final product.
-
By-product Formation: The non-specific nature of chemical catalysis can lead to the formation of numerous by-products, complicating the purification process and reducing the overall yield.
-
Environmental Concerns: The use of strong acids and bases, along with the generation of chemical waste, raises environmental concerns.
-
Complex Purification: The final product is often in a complex mixture requiring intensive purification steps, such as chromatographic fractionation, to isolate pure this compound.
Q4: How can I improve the conversion rate of D-galactose to this compound in an enzymatic reaction?
A4: Several strategies can be employed to improve the conversion rate:
-
Enzyme Immobilization: Immobilizing the L-AI on a solid support can enhance its stability (thermal and operational) and allow for easier reuse, ultimately improving overall productivity.
-
Protein Engineering: Modifying the enzyme through protein engineering can improve its catalytic efficiency, substrate affinity, and thermal stability.
-
Addition of Borate: Adding borate to the reaction mixture can form a complex with this compound, shifting the reaction equilibrium towards the product and significantly increasing the yield. However, the toxicity of borate necessitates its removal in downstream processing.
-
One-Pot/Cascade Reactions: Utilizing a one-pot method where lactose hydrolysis and D-galactose isomerization occur simultaneously can minimize substrate inhibition and simplify the process. Multi-enzyme cascade reactions can also be designed to pull the equilibrium towards this compound production.
Q5: What are common issues during the purification of this compound?
A5: The primary challenge in this compound purification is its separation from structurally similar sugars, particularly the unreacted substrate D-galactose and other by-products. The similar physicochemical properties of these molecules make separation by conventional methods difficult. Chromatographic techniques, such as simulated moving bed (SMB) chromatography, are often required, which can be costly and complex to operate on a large scale.
Troubleshooting Guides
Issue 1: Low this compound Yield in Enzymatic Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Conditions (pH, Temperature) | Optimize the pH and temperature for your specific L-arabinose isomerase. Most L-AIs function optimally at a pH between 6.5 and 8.0 and a temperature between 60°C and 80°C. | Increased enzyme activity and a higher conversion rate. |
| Enzyme Inactivation | Consider enzyme immobilization on a suitable carrier (e.g., alginate beads) to improve thermal and operational stability. | Enhanced enzyme longevity and consistent performance over multiple batches. |
| Thermodynamic Equilibrium Limitation | Introduce a complexing agent like borate to the reaction to shift the equilibrium towards this compound formation. Note: Borate must be removed later. | A significant increase in the final this compound concentration. |
| Low Enzyme Concentration | Increase the enzyme loading in the reaction mixture. | A faster reaction rate and higher conversion within a given timeframe. |
| Substrate or Product Inhibition | Implement a fed-batch or continuous process to maintain optimal substrate and product concentrations. | Reduced inhibition effects and improved overall productivity. |
Issue 2: By-product Formation and Browning
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Maillard Reaction | Operate the reaction at a lower temperature, typically between 60°C and 70°C, especially at high substrate concentrations. Maintain a slightly acidic to neutral pH (around 6.0-7.0). | Reduced browning of the product and formation of Maillard reaction by-products. |
| Non-specific Side Reactions (Alkaline Conditions) | In chemical synthesis, carefully control the pH to minimize side reactions. Biological methods operating at milder pH are preferable. | A cleaner reaction mixture with fewer impurities, simplifying purification. |
| Presence of Other Sugars in Feedstock | If using lactose hydrolysate, consider a purification step to remove glucose before isomerization to prevent side reactions. | A more specific conversion to this compound and a simpler downstream purification process. |
Data Presentation
Table 1: Comparison of this compound Production Methods
| Method | Substrate | Catalyst | Typical Conversion Rate (%) | Advantages | Disadvantages |
| Chemical Synthesis | D-Galactose | Calcium Hydroxide | ~30% (can be >60% with optimization) | High yield potential, established process. | Harsh conditions, by-products, environmental concerns, complex purification. |
| Enzymatic (Free L-AI) | D-Galactose | L-arabinose isomerase | 30-68% | Mild conditions, high specificity, fewer by-products. | Thermodynamic limitations, enzyme instability, high cost of substrate. |
| Enzymatic (Immobilized L-AI) | D-Galactose | Immobilized L-AI | 46-60% | Improved enzyme stability, reusability. | Mass transfer limitations, potential loss of activity during immobilization. |
| Whole-Cell Biocatalysis | D-Galactose, Lactose, Maltodextrin | Recombinant E. coli, Lactobacillus sp. | 18.8-43.5% | No need for enzyme purification, potential for cofactor regeneration. | Complex cellular metabolism can lead to by-products, lower conversion rates. |
| Multi-Enzyme Cascade | D-Fructose, Starch | Multiple enzymes | Up to 80% (from D-fructose) | Can overcome thermodynamic limitations, uses cheaper substrates. | Complex process optimization, high cost of multiple enzymes and cofactors (e.g., ATP). |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound using Immobilized L-arabinose Isomerase
Objective: To produce this compound from D-galactose using L-arabinose isomerase immobilized in calcium alginate beads.
Materials:
-
L-arabinose isomerase (L-AI)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
D-galactose
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Glutaraldehyde (optional, for cross-linking)
-
Shaking incubator
-
Packed-bed bioreactor (for continuous production)
Methodology:
-
Enzyme Immobilization: a. Prepare a 2-3% (w/v) sodium alginate solution in distilled water. b. Dissolve the L-AI enzyme in the sodium alginate solution to a desired concentration. c. Extrude the alginate-enzyme mixture dropwise into a 2% (w/v) CaCl₂ solution with gentle stirring. d. Allow the beads to harden for at least 30 minutes. e. (Optional) For increased stability, treat the beads with a glutaraldehyde solution (e.g., 0.5% for 1 hour). f. Wash the immobilized enzyme beads thoroughly with buffer to remove excess CaCl₂ and unentrapped enzyme.
-
Batch Production: a. Prepare a substrate solution of D-galactose (e.g., 100 g/L) in Tris-HCl buffer (pH 7.0). b. Add the immobilized L-AI beads to the substrate solution. c. Incubate the reaction mixture in a shaking incubator at the optimal temperature for the enzyme (e.g., 65°C) for a predetermined time (e.g., 24-48 hours). d. Periodically take samples to monitor the concentrations of D-galactose and this compound using HPLC.
-
Continuous Production (Packed-Bed Bioreactor): a. Pack the immobilized L-AI beads into a jacketed glass column (bioreactor). b. Maintain the temperature of the bioreactor at the enzyme's optimum (e.g., 65°C). c. Continuously pump the D-galactose substrate solution through the packed bed at a controlled flow rate. d. Collect the effluent from the bioreactor, which will contain this compound, unreacted D-galactose, and any by-products. e. Analyze the product composition using HPLC.
Mandatory Visualizations
Caption: Overview of chemical and enzymatic pathways for this compound production.
Caption: Troubleshooting workflow for low this compound yield in enzymatic production.
Technical Support Center: Optimizing Enzymatic Conversion of Galactose to D-Tagatose
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of D-galactose to D-tagatose.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic isomerization of galactose to this compound.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal reaction conditions (pH, temperature). | Verify and optimize the pH and temperature for your specific L-arabinose isomerase. Optimal conditions often range from pH 6.0-8.0 and 50-80°C.[1][2][3][4] For example, immobilized L-arabinose isomerase Gali152 shows maximal activity at pH 8.0 and 65°C.[1] |
| Inadequate metal ion concentration. | Many L-arabinose isomerases are metal-dependent enzymes. Ensure the presence of required cofactors, such as Mn²⁺, which has been shown to enhance the conversion of galactose to tagatose.[1][2][3] A concentration of 5 mM Mn²⁺ is often effective.[3] | |
| Enzyme inhibition. | The presence of certain metal ions like Zn²⁺ and Ni²⁺ can deactivate the L-arabinose isomerase.[2] Analyze your reaction mixture for potential inhibitors and consider purification of the substrate if necessary. | |
| Thermodynamic equilibrium limitation. | The isomerization of galactose to tagatose is a reversible reaction with an equilibrium that can limit the final yield.[5][6] Increasing the reaction temperature can shift the equilibrium towards this compound formation.[6] | |
| Enzyme Instability/Rapid Loss of Activity | Thermal denaturation. | L-arabinose isomerase can be susceptible to thermal instability, especially at higher temperatures required for favorable equilibrium.[3][5][7] Consider using a more thermostable enzyme from a thermophilic organism or enzyme immobilization.[2][8] |
| Unfavorable pH. | Extreme pH values can lead to irreversible enzyme denaturation. Maintain the pH within the optimal range for your enzyme. For instance, L-arabinose isomerase from Bifidobacterium adolescentis shows good stability in a pH range of 6.0–7.5.[4][9] | |
| Proteolytic degradation. | If using crude cell lysates, proteases present in the mixture can degrade your enzyme. Consider using purified enzyme or adding protease inhibitors. | |
| Byproduct Formation | High temperature and alkaline pH. | High temperatures (above 80°C) and alkaline conditions can lead to the formation of unwanted byproducts and browning of the reaction mixture through Maillard reactions.[10] It is generally recommended to operate between 60°C and 80°C.[10] |
| Substrate impurities. | Impurities in the D-galactose substrate may be converted into byproducts by the enzyme or non-enzymatic reactions. Use a high-purity D-galactose source. | |
| Difficulty in this compound Purification | Similar chemical properties of galactose and tagatose. | The structural similarity of D-galactose and this compound makes their separation challenging. A novel approach involves the selective microbial degradation of the remaining D-galactose using Saccharomyces cerevisiae L1 cells, which can achieve this compound purity above 95%. |
Frequently Asked Questions (FAQs)
1. Which enzyme is most commonly used for the conversion of D-galactose to this compound?
The most frequently used enzyme is L-arabinose isomerase (L-AI, EC 5.3.1.4).[2][4][9] This enzyme can catalyze the isomerization of D-galactose to this compound, in addition to its native substrate, L-arabinose.[11][12] L-AIs from various microbial sources, including mesophilic and thermophilic bacteria, have been successfully employed.[6][11]
2. What are the optimal conditions for the enzymatic conversion?
Optimal conditions vary depending on the source of the L-arabinose isomerase. However, generally, the reaction is favored at neutral to slightly alkaline pH (6.0-8.0) and elevated temperatures (50-80°C).[1][2][3][4] For example, the L-arabinose isomerase from Thermotoga maritima has an optimal temperature of 80°C.[2] The presence of metal ions, particularly Mn²⁺, is often required for maximal activity.[1][2][3]
3. How can I improve the yield of this compound?
Several strategies can be employed to improve the yield:
-
Enzyme Immobilization: Immobilizing the L-arabinose isomerase on a solid support can enhance its stability, especially at higher temperatures, and allow for easier reuse of the enzyme.[1][3][12][13] Immobilized enzymes have shown higher stability and productivity compared to their free counterparts.[1][12]
-
Whole-Cell Biocatalysis: Using whole microbial cells that overexpress L-arabinose isomerase can protect the enzyme from the harsh reaction environment and improve operational stability.[3][13] This approach also eliminates the need for costly and time-consuming enzyme purification.[2]
-
Site-Directed Mutagenesis: Modifying the amino acid sequence of the enzyme can improve its catalytic efficiency and substrate specificity for D-galactose.[11]
-
Addition of Boric Acid: Boric acid can form a complex with this compound, shifting the reaction equilibrium towards the product and increasing the conversion rate.[13]
4. My enzyme loses activity quickly. What can I do?
Enzyme instability is a common challenge. To address this:
-
Use a Thermostable Enzyme: Source your L-arabinose isomerase from a thermophilic or hyperthermophilic microorganism.[2] These enzymes are naturally more resistant to high temperatures.
-
Immobilize the Enzyme: As mentioned, immobilization can significantly enhance the thermal and operational stability of the enzyme.[1][3]
-
Optimize Reaction Conditions: Ensure that the pH and temperature are within the stable range for your specific enzyme. Avoid extreme conditions that can lead to denaturation.
5. How can I measure the concentration of this compound in my reaction mixture?
Several analytical methods can be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a common and accurate method for quantifying this compound and separating it from D-galactose.[14][15]
-
Spectrophotometric Methods: The cysteine-carbazole-sulfuric acid method is a colorimetric assay that can be used to determine the amount of this compound produced.[16][17]
Experimental Protocols
Protocol 1: Enzymatic Conversion of D-galactose to this compound using Free L-arabinose Isomerase
-
Reaction Setup:
-
Enzyme Addition:
-
Add the purified L-arabinose isomerase to the reaction mixture to initiate the conversion. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Sampling and Analysis:
Protocol 2: this compound Quantification using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a series of this compound and D-galactose standards of known concentrations in deionized water.[14]
-
-
HPLC Analysis:
-
Use an HPLC system equipped with a refractive index detector (RID) and a suitable column for sugar analysis (e.g., Rezex RCM-monosaccharide Ca²⁺ column).[15][18]
-
Set the column oven temperature (e.g., 83°C) and RID cell temperature (e.g., 40°C).[15]
-
Use deionized water as the mobile phase at a constant flow rate (e.g., 0.5 mL/min).[15]
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration for the this compound and D-galactose standards.
-
Determine the concentrations of this compound and D-galactose in the samples by comparing their peak areas to the standard curves.
-
Visualizations
Caption: Experimental workflow for the enzymatic conversion of D-galactose.
References
- 1. A feasible enzymatic process for this compound production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Biological Production of this compound: A Comprehensive Overview [mdpi.com]
- 3. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective this compound Production | MDPI [mdpi.com]
- 4. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for this compound Production [frontiersin.org]
- 5. Galactose to tagatose isomerization at moderate temperatures with high conversion and productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of this compound by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic conversion of D-galactose to this compound: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fao.org [fao.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reagentless this compound Biosensors Based on the Oriented Immobilization of Fructose Dehydrogenase onto Coated Gold Nanoparticles- or Reduced Graphene Oxide-Modified Surfaces: Application in a Prototype Bioreactor [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
"improving D-Tagatose yield and purity in synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing D-Tagatose synthesis for improved yield and purity.
Troubleshooting Guides
Enzymatic Synthesis Issues
Question: My this compound yield is consistently low when using L-arabinose isomerase (L-AI). What are the potential causes and solutions?
Answer: Low this compound yield in enzymatic synthesis is a common issue, often stemming from the unfavorable thermodynamic equilibrium of the D-galactose to this compound isomerization reaction.[1][2] Several factors can be investigated to improve your yield:
-
Reaction Temperature: Increasing the reaction temperature can shift the equilibrium towards this compound formation.[1] However, be mindful of the optimal temperature for your specific L-AI to avoid enzyme denaturation. Thermostable L-AIs from thermophilic organisms can be advantageous as they operate at higher temperatures.[1][3]
-
pH: Most L-AIs exhibit maximum activity under neutral or alkaline conditions.[3] The optimal pH for L-AI from Klebsiella pneumoniae, for instance, is 8.0.[4] It is crucial to determine and maintain the optimal pH for your enzyme throughout the reaction.
-
Metal Ion Cofactors: L-arabinose isomerases are often metalloenzymes requiring specific metal ions for optimal activity and stability.[3] Manganese (Mn²⁺) and Cobalt (Co²⁺) ions, in particular, have been shown to enhance the catalytic efficiency of L-AI.[3][5] Ensure the correct cofactor at its optimal concentration is present in your reaction mixture. For example, 5 mM Mn²⁺ was found to be optimal for a double mutant L-AI.[5]
-
Enzyme Immobilization: Immobilizing the L-AI can significantly improve its stability and reusability, leading to higher overall yields.[5][6][7] Immobilization can also enhance heat resistance, allowing the reaction to be run at higher temperatures.[5] Common immobilization materials include alginate and agarose.[3][6]
-
Byproduct Formation: The presence of byproducts can complicate purification and reduce the final yield of pure this compound.[3] Utilizing enzymes with high substrate specificity can minimize the formation of unwanted side products.[3]
Question: My L-arabinose isomerase appears to be unstable under my experimental conditions. How can I improve its stability?
Answer: Enzyme instability, particularly thermal instability, is a significant challenge in this compound synthesis.[5] Here are several strategies to enhance enzyme stability:
-
Immobilization: As mentioned previously, immobilizing the enzyme on a solid support is a highly effective method for increasing its operational and thermal stability.[8][9] Immobilized enzymes have shown to retain a significant percentage of their activity over multiple reaction cycles.[5]
-
Use of Thermostable Enzymes: Employing L-AIs from thermophilic or hyperthermophilic organisms can be a straightforward solution, as these enzymes are naturally more resistant to higher temperatures.[1][8]
-
Whole-Cell Biocatalysis: Using whole recombinant cells expressing the L-AI can protect the enzyme from the harsh external environment, thereby improving its stability.[2][5] This approach also eliminates the need for enzyme purification.[2]
-
Post-Immobilization Treatments: For immobilized enzymes, post-treatment with agents like glutaraldehyde and ethylenediamine can further stabilize the multimeric structure of the enzyme, leading to enhanced operational stability.[8]
Chemical Synthesis & Purification Issues
Question: I am struggling with the purification of this compound from my reaction mixture, which contains residual D-galactose and other byproducts. What are effective purification strategies?
Answer: Achieving high purity is critical, and several methods can be employed to effectively separate this compound from the reaction mixture:
-
Chromatographic Methods:
-
Simulated Moving Bed (SMB) Chromatography: This is a powerful and efficient continuous purification technique for separating sugars with high yield and purity.[10] It is particularly useful for challenging separations of isomers like this compound and D-galactose.[10]
-
Ion-Exchange Chromatography: Cation exchange resins can be used to separate D-galactose from the initial mixture after lactose hydrolysis and to demineralize the solution after isomerization.[11]
-
-
Crystallization: After concentration and initial purification, this compound can be crystallized from the syrup to achieve a high-purity final product.[11]
-
Yeast Fermentation: To remove residual sugars like D-glucose, D-fructose, and D-galactose, fermentation with Saccharomyces cerevisiae can be employed. This yeast will consume these sugars, leaving the this compound behind for easier purification.[12]
-
Extraction-Assisted Isomerization: A novel approach involves using a boronic acid-based extractant during isomerization. This method can simultaneously improve the conversion yield and facilitate the separation of this compound, leading to a higher purity product solution.[13]
Question: My chemical synthesis of this compound results in significant byproduct formation and browning. How can I mitigate this?
Answer: Chemical synthesis of this compound, typically performed under alkaline conditions, is prone to side reactions that lead to byproducts and browning, complicating purification and reducing yield.[3]
-
pH Control: While alkaline conditions are necessary for the isomerization of D-galactose, excessively high pH can promote the formation of aldol condensation products and other degradation products.[11] Careful control of the pH is essential.
-
Reaction Temperature: High temperatures can accelerate browning reactions (Maillard reaction and caramelization). Optimizing the temperature to balance the isomerization rate and the rate of degradation reactions is crucial.
-
Alternative Catalysts: Research into alternative catalysts to traditional metal hydroxides is ongoing. For example, the use of arginine or hydrotalcite has been explored, although yields may be lower.[3]
-
Shift to Enzymatic Synthesis: Due to the inherent challenges of chemical synthesis, biological methods using enzymes are often preferred as they are more specific, operate under milder conditions, and produce fewer byproducts, simplifying the purification process.[3][14]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis of this compound over chemical synthesis?
A1: Enzymatic synthesis offers several key advantages over chemical methods, including:
-
Higher Specificity: Enzymes are highly specific for their substrates, leading to the formation of fewer byproducts and a purer product mixture.[3]
-
Milder Reaction Conditions: Biological methods operate under mild conditions of temperature and pH, which reduces energy consumption and minimizes the degradation of sugars.[3][15]
-
Environmental Friendliness: Enzymatic processes are generally considered more environmentally friendly ("greener") as they avoid the use of harsh chemicals and the production of chemical pollutants.[3][14]
-
Simplified Purification: Due to the lower levels of byproducts, the downstream purification of this compound from an enzymatic reaction is often less complex and costly.[3]
Q2: How can I accurately quantify the yield and purity of my this compound product?
A2: Accurate analytical methods are essential for process optimization. High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (HPLC-RID) is a standard and reliable method for the separation and quantification of this compound and related impurities like D-galactose and D-fructose.[16] Capillary Electrophoresis (CE) has also been shown to be a suitable technique, offering advantages such as faster analysis times and lower sample consumption.[17] For routine analysis, spectrophotometric methods can also be developed and validated against chromatographic techniques.[17]
Q3: Can this compound be produced from substrates other than D-galactose?
A3: Yes, researchers are actively exploring alternative and more cost-effective substrates. These include:
-
Lactose: As a major component of whey, a byproduct of the dairy industry, lactose can be hydrolyzed to glucose and galactose, with the galactose then being converted to this compound.[5][10]
-
D-Fructose: Multi-enzyme cascade reactions have been designed to convert D-fructose to this compound.[18][19]
-
Sucrose and Starch: In vitro multi-enzyme systems are being developed to produce this compound from abundant and inexpensive feedstocks like sucrose and starch.[20][21]
Q4: What is the typical conversion yield I can expect for the enzymatic isomerization of D-galactose to this compound?
A4: The equilibrium of the reaction typically limits the conversion yield to around 30-40% under standard conditions.[1][3] However, through process optimization such as using thermophilic enzymes at elevated temperatures, enzyme immobilization, and in situ product removal, conversion yields have been reported to reach up to 60% or even higher in some systems.[1][13] For instance, an extraction-assisted isomerization process achieved a conversion yield of approximately 61%.[13]
Data Presentation
Table 1: Comparison of Free vs. Immobilized L-arabinose Isomerase for this compound Production
| Parameter | Free Enzyme System | Immobilized Enzyme System | Reference |
| Enzyme | L-arabinose isomerase (Gali152) | L-arabinose isomerase (Gali152) in alginate | [6] |
| Optimal pH | 7.5 | 8.0 | [6] |
| Optimal Temperature | 60 °C | 65 °C | [6] |
| This compound Yield (Batch) | 37 g/L | 58 g/L | [6] |
| This compound Yield (Continuous) | - | 50 g/L | [6] |
| Conversion Yield (Continuous) | - | 46% | [6] |
| Productivity (Continuous) | - | 9.6 g/(L·h) | [6] |
| Stability | Lower | Higher | [6] |
Table 2: this compound Production using Whole-Cell Biocatalysis
| Parameter | Free Cells | Immobilized Cells | Reference |
| Organism | Recombinant E. coli | Recombinant E. coli in sodium alginate | [5] |
| Optimal pH | 6.5 | 6.5 | [9] |
| Optimal Temperature | 60 °C | 60 °C | [5] |
| This compound Yield (250 g/L D-galactose) | 140.66 g/L | 129.43 g/L | [9] |
| Operational Stability | Lower | Retained 76% activity after 5 cycles | [5] |
| Reusability | - | Retained 83.6% of initial yield up to 10 batches | [5] |
Experimental Protocols
Protocol 1: this compound Production using Immobilized L-arabinose Isomerase in a Packed-Bed Bioreactor
This protocol is adapted from the methodology described for the thermostable L-arabinose isomerase, Gali152.[6]
-
Enzyme Immobilization:
-
Prepare a solution of L-arabinose isomerase (Gali152).
-
Mix the enzyme solution with a sodium alginate solution.
-
Extrude the mixture dropwise into a calcium chloride solution to form alginate beads containing the immobilized enzyme.
-
Wash the beads thoroughly to remove excess calcium chloride and un-immobilized enzyme.
-
-
Packed-Bed Bioreactor Setup:
-
Pack a column with the prepared immobilized enzyme beads.
-
Equilibrate the column with the reaction buffer (e.g., pH 8.0).
-
-
Isomerization Reaction:
-
Prepare a substrate solution of D-galactose (e.g., 100 g/L) in the reaction buffer.
-
Continuously pump the substrate solution through the packed-bed bioreactor at a controlled flow rate.
-
Maintain the temperature of the bioreactor at the optimal level (e.g., 60 °C).
-
-
Product Analysis:
-
Collect the effluent from the bioreactor at regular intervals.
-
Analyze the concentration of this compound and residual D-galactose using HPLC-RID.
-
-
Continuous Recycling Mode (for higher product concentration):
-
Recycle the effluent back into the substrate reservoir to allow for further conversion of D-galactose.
-
Monitor the reaction progress until the desired this compound concentration is achieved.
-
Protocol 2: Whole-Cell Bioconversion of D-Galactose to this compound
This protocol is based on the use of recombinant E. coli expressing a mutant L-arabinose isomerase.[5][9]
-
Cultivation of Recombinant Cells:
-
Inoculate a suitable culture medium with the recombinant E. coli strain.
-
Grow the cells under appropriate conditions (e.g., temperature, aeration) to the desired cell density.
-
Induce the expression of the L-arabinose isomerase if an inducible promoter is used.
-
Harvest the cells by centrifugation and wash them with buffer.
-
-
Whole-Cell Immobilization (Optional, for enhanced stability):
-
Resuspend the harvested cells in a sodium alginate solution (e.g., 3%).
-
Form beads by extruding the cell suspension into a calcium chloride solution (e.g., 2%).
-
Wash the immobilized cell beads.
-
-
Biotransformation Reaction:
-
Prepare a reaction mixture containing D-galactose (e.g., 150-250 g/L), a suitable buffer (e.g., pH 6.5), and the required metal cofactor (e.g., 5 mM Mn²⁺).
-
Add the free or immobilized cells to the reaction mixture.
-
Incubate the reaction at the optimal temperature (e.g., 60 °C) with gentle agitation for a specified time (e.g., 20 hours).
-
-
Reaction Monitoring and Product Recovery:
-
Take samples periodically to monitor the concentrations of this compound and D-galactose by HPLC.
-
After the reaction, separate the cells (or immobilized beads) from the reaction mixture by centrifugation or filtration. The supernatant contains the this compound product.
-
-
Cell Recycling (for immobilized cells):
-
Wash the recovered immobilized cell beads with buffer.
-
The beads can be reused in subsequent batches of the biotransformation reaction.
-
Visualizations
Caption: Workflow for this compound production from lactose.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Production of this compound by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A feasible enzymatic process for this compound production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High production of this compound, a potential sugar substitute, using immobilized L-arabinose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of immobilized l-arabinose isomerase for the production of this compound from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. orochem.com [orochem.com]
- 11. fao.org [fao.org]
- 12. Eco-friendly production, separation and purification of this compound and D-allulose from whey powder via one-pot whole-cells biotransformation, yeast fermentation and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly efficient production and simultaneous purification of this compound through one-pot extraction-assisted isomerization of d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Advances and Prospects of this compound Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]
- 16. science.food.gov.uk [science.food.gov.uk]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel In Vitro Multienzyme Cascade for Efficient Synthesis of this compound from Sucrose [mdpi.com]
- 21. researchgate.net [researchgate.net]
D-Tagatose Crystallization Process: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of D-Tagatose.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
A1: this compound is a monosaccharide with properties that significantly influence its crystallization behavior. It is a white, crystalline substance with a melting point of approximately 134 °C.[1] this compound is readily soluble in water, with a solubility of 58% at room temperature, but only slightly soluble in ethanol.[1] It is stable in a pH range of 3-7.[1] Understanding these solubility differences is crucial for developing effective crystallization protocols, particularly for anti-solvent crystallization.
Q2: What are the common methods for crystallizing this compound?
A2: The primary methods for this compound crystallization are cooling crystallization from an aqueous solution and anti-solvent crystallization. In industrial processes, this compound is often produced by isomerizing D-galactose under alkaline conditions using calcium hydroxide, followed by purification and crystallization from a concentrated syrup. A method that avoids organic solvents involves carefully controlling the degree of supersaturation in an aqueous solution.
Q3: What are the most critical factors influencing the this compound crystallization process?
A3: Several factors can significantly impact the outcome of this compound crystallization. These include:
-
Supersaturation: The driving force for both nucleation and crystal growth.
-
Temperature: Directly affects the solubility of this compound.
-
Solvent Composition: The choice of solvent and anti-solvent, and their ratios, are critical.
-
Impurities: The presence of other sugars, such as D-galactose, D-fructose, and D-glucose, can inhibit nucleation and affect crystal growth.[2]
-
Agitation: The stirring rate influences mass transfer and can affect crystal size and agglomeration.
-
Seeding: The addition of seed crystals can control the onset of crystallization and influence the final crystal size distribution.
Q4: Can this compound exhibit polymorphism?
A4: Yes, this compound can crystallize in different polymorphic forms.[3] The formation of a specific polymorph can be influenced by factors such as the solvent system, cooling rate, and the presence of impurities. Controlling polymorphism is critical as different polymorphs can have different physical properties, such as solubility and stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of this compound.
Problem 1: No Crystal Formation (Solution remains clear)
| Possible Cause | Recommended Solution |
| Insufficient Supersaturation | The solution is not supersaturated enough for nucleation to occur. Concentrate the solution further by evaporating more solvent, or if using an anti-solvent, add more anti-solvent. For cooling crystallization, lower the temperature further. |
| Solution in Metastable Zone | The solution may be in the metastable zone where spontaneous nucleation is unlikely. Introduce seed crystals of this compound to induce crystallization. If seeding is unsuccessful, consider increasing the supersaturation. |
| Presence of Inhibitory Impurities | Impurities such as D-galactose, D-fructose, or D-glucose can inhibit primary nucleation.[2] Improve the purification of the this compound solution before attempting crystallization. |
Problem 2: "Oiling Out" or Formation of a Liquid Phase Instead of Crystals
| Possible Cause | Recommended Solution |
| High Supersaturation | Oiling out often occurs when the level of supersaturation is too high. Reduce the rate of supersaturation generation by slowing down the cooling rate or the anti-solvent addition rate. |
| Poor Solubility of this compound in the Solvent/Anti-solvent Mixture | The solvent system may not be optimal, leading to liquid-liquid phase separation. Experiment with different solvent and anti-solvent combinations or adjust their ratios. |
| Presence of Impurities | Certain impurities can promote oiling out. Ensure the starting material is of high purity. |
Problem 3: Formation of Small, Needle-like, or Irregular Crystals
| Possible Cause | Recommended Solution |
| Rapid Nucleation | A high rate of nucleation leads to the formation of many small crystals. Reduce the supersaturation level or the rate at which it is generated (slower cooling or anti-solvent addition). |
| Insufficient Growth Time | The crystals may not have had enough time to grow to the desired size. Increase the holding time at the final crystallization temperature. |
| Inadequate Agitation | Poor mixing can lead to localized high supersaturation and non-uniform crystal growth. Optimize the stirring speed to ensure good mass transfer without causing crystal breakage. |
Problem 4: Formation of Undesired Polymorphs
| Possible Cause | Recommended Solution |
| Solvent System | The choice of solvent can influence which polymorph is favored. Experiment with different solvents or solvent mixtures. |
| Crystallization Temperature and Cooling Rate | The temperature and cooling profile can affect polymorph formation.[4] A slower cooling rate may favor the formation of the more stable polymorph. |
| Seeding with the Desired Polymorph | Using seed crystals of the desired polymorph can direct the crystallization towards that form. |
Quantitative Data
Table 1: Solubility of this compound in Water and Ethanol
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 160 |
| Ethanol | 22 | 0.02 |
Table 2: Solubility of this compound in Aqueous Ethanol Solutions at Different Temperatures
| Ethanol Concentration (wt%) | Temperature (°C) | Solubility (mol/kg-solvent) |
| 20 | 20 | 0.527[5] |
| 40 | 20 | ~0.3 (estimated from graph)[5] |
| 40 | -30 | ~0.18 (estimated from graph)[5] |
| 80 | 20 | 0.048[5] |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Aqueous Solution
-
Dissolution: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60 °C). Ensure all solids are completely dissolved.
-
Cooling: Cool the solution slowly and in a controlled manner. A recommended cooling rate is 5-10 °C per hour.
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (e.g., cooled by 5-10 °C from the saturation temperature), add a small amount (0.1-1% w/w of the expected yield) of this compound seed crystals.
-
Crystal Growth: Continue the controlled cooling to the final crystallization temperature (e.g., 4 °C).
-
Aging: Hold the suspension at the final temperature for a period of 2-4 hours with gentle agitation to allow for crystal growth and to maximize the yield.
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Anti-solvent Crystallization of this compound using Ethanol
-
Dissolution: Prepare a concentrated solution of this compound in deionized water at a constant temperature (e.g., 25 °C).
-
Anti-solvent Addition: Slowly add ethanol (the anti-solvent) to the aqueous this compound solution with constant agitation. The addition rate should be controlled to avoid rapid increases in supersaturation. A starting point is to add the anti-solvent over a period of 1-2 hours.
-
Seeding (Optional but Recommended): Add this compound seed crystals when the solution becomes slightly turbid, indicating the onset of nucleation.
-
Equilibration: After the addition of the anti-solvent is complete, continue to stir the suspension for 2-4 hours to ensure the crystallization process reaches equilibrium.
-
Isolation: Filter the crystals from the solution.
-
Washing: Wash the crystals with a mixture of ethanol and water (e.g., 80:20 v/v) to remove impurities.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).
Visualizations
Caption: Troubleshooting workflow for no crystal formation.
Caption: Troubleshooting workflow for oiling out.
Caption: Experimental workflow for cooling crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Uncovering the role of impurity sugars on the crystallization of this compound crystal: Experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Solubility of D-Galactose, D-Talose, and this compound in Aqueous Ethanol at Low Temperature [jstage.jst.go.jp]
Technical Support Center: D-Tagatose Side Effects and Gastrointestinal Tolerance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and gastrointestinal (GI) tolerance of D-Tagatose.
Troubleshooting Guides
Issue: Experiencing Nausea After this compound Administration
Question: Our study participants are reporting nausea after consuming this compound. What is the likely cause and how can we mitigate this?
Answer:
Nausea is a reported side effect of this compound consumption, particularly at higher single doses.[1][2][3] The primary cause is believed to be the osmotic effect of unabsorbed this compound in the small intestine.[1][3] Only about 20-25% of ingested this compound is absorbed in the small intestine, leaving a significant amount to draw water into the intestinal lumen, which can lead to feelings of nausea and distention.[2][4][5]
Troubleshooting Steps:
-
Dose Reduction: The most effective initial step is to reduce the single dose of this compound administered. Consider dividing the total daily dose into smaller, more frequent administrations with meals.[6]
-
Gradual Adaptation: Implement a dose escalation protocol. Start with a low dose (e.g., 5g three times a day) and gradually increase to the target dose as participants adapt.[6] This allows the gastrointestinal system to adjust to the osmotic load.
-
Administration with Food: Administering this compound with a meal can help to slow its transit through the gastrointestinal tract and reduce the osmotic gradient, potentially lessening nausea.
-
Subject Screening: Screen participants for pre-existing gastrointestinal sensitivities. Individuals with a history of functional gut disorders may be more susceptible to the side effects of poorly absorbed carbohydrates.
Issue: Participants Report Diarrhea and Loose Stools
Question: Several participants in our trial have reported experiencing diarrhea after consuming this compound. What is the mechanism and how can we manage this side effect?
Answer:
Diarrhea is another common gastrointestinal side effect associated with this compound, with a reported incidence of 31.5% in one study with a 30g single dose.[1][2] The underlying mechanisms are twofold:
-
Osmotic Effect: Similar to nausea, the unabsorbed this compound creates an osmotic gradient in the small and large intestines, drawing excess water into the bowel, which can lead to looser stools and diarrhea.[1][3]
-
Fermentation: The unabsorbed this compound is fermented by the colonic microbiota, leading to the production of short-chain fatty acids (SCFAs) and gas.[7][8][9] While beneficial, a rapid increase in fermentation can also contribute to osmotic load and laxative effects.[3]
Troubleshooting Steps:
-
Dose Management: As with nausea, reducing the single dose or dividing the daily dose is the primary strategy. A dose of 30g taken at one time is suggested to be above the recommended amount for ordinary use to avoid such side effects.[1][4]
-
Monitor Fluid Intake: Ensure participants maintain adequate hydration to compensate for fluid loss.
-
Dietary Considerations: Assess the participants' background diet. High intake of other poorly absorbed carbohydrates (e.g., polyols, other fibers) could have an additive effect.
-
Adaptation Period: Allow for a period of adaptation where the gut microbiota can adjust to the increased substrate availability. Studies have shown that some tolerance can develop over time.
Issue: Complaints of Excessive Flatulence and Bloating
Question: Our study is observing a high incidence of flatulence and bloating. Is this expected with this compound and what can be done to minimize it?
Answer:
Increased flatulence is a frequently reported side effect of this compound consumption and may not diminish even with continued intake.[1][2] This is a direct result of the fermentation of unabsorbed this compound by the gut microbiota in the large intestine.[3][7] This fermentation process produces gases such as hydrogen, carbon dioxide, and methane, leading to bloating and flatulence.
Troubleshooting Steps:
-
Dose Titration: A gradual increase in the this compound dose can help mitigate the initial surge in gas production as the gut microbiota adapts.
-
Dietary Context: The composition of a participant's diet can influence the gut microbiota and the degree of fermentation. Diets already high in fermentable fibers may lead to more pronounced effects when this compound is introduced.
-
Symptom Monitoring: Utilize a standardized questionnaire to track the severity and frequency of bloating and flatulence. This can help determine if an adaptation is occurring over time. In most cases, these symptoms are reported as light to moderate.[1][2]
-
Participant Education: Informing participants that some increase in flatulence is an expected physiological response to a fermentable carbohydrate can help with compliance and reporting.
Quantitative Data on Gastrointestinal Side Effects
| Dose | Side Effect | Incidence Rate | Subject Population | Reference |
| 30g (single dose) | Nausea | 15.1% | 73 healthy young males | [1][2] |
| 30g (single dose) | Diarrhea | 31.5% | 73 healthy young males | [1][2] |
| 30g (daily) | Increased Flatulence | Frequently reported, did not decline over 15 days | Healthy subjects | [1][2] |
| 10g/day | Mild GI Symptoms | 3 out of 10 patients | Type 2 diabetes patients | [2] |
| 25g (three times daily for 8 weeks) | Diarrhea | Observed in some patients | Not specified | [2] |
Experimental Protocols
Protocol: Assessing Gastrointestinal Tolerance of this compound
Objective: To evaluate the gastrointestinal tolerance of this compound in a healthy adult population.
Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended.
Methodology:
-
Participant Recruitment: Recruit healthy adult volunteers with no history of significant gastrointestinal diseases. Exclude individuals with known intolerances to carbohydrates or those taking medications that may affect gut motility or microbiota.
-
Washout Period: A washout period of at least one week should precede each treatment arm to ensure no carry-over effects.
-
Treatment Arms:
-
Test Arm: this compound administered at the desired dose (e.g., 15g twice daily).
-
Placebo Arm: A suitable, well-tolerated carbohydrate control, such as sucrose, matched for sweetness and appearance.
-
-
Administration: The test substance and placebo should be incorporated into a suitable food or beverage vehicle (e.g., yogurt, beverage) to blind the participants.
-
Symptom Assessment:
-
Utilize a validated gastrointestinal symptom questionnaire to be completed by participants at baseline and at regular intervals (e.g., daily) throughout each treatment period.
-
The questionnaire should assess the severity of symptoms such as nausea, bloating, flatulence, abdominal pain, and diarrhea on a graded scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
-
Stool Monitoring: Participants should record their daily stool frequency and consistency using a standardized scale (e.g., Bristol Stool Chart).
-
Data Analysis: Compare the incidence and severity of gastrointestinal symptoms and changes in stool habits between the this compound and placebo groups using appropriate statistical methods.
Visualizations
Caption: Experimental Workflow for GI Tolerance Assessment.
Caption: this compound Metabolism and GI Side Effects Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the gastrointestinal side effects of this compound?
A1: The primary mechanism is due to its incomplete absorption in the small intestine.[1][5] The unabsorbed this compound exerts an osmotic effect, drawing water into the intestinal lumen, and is subsequently fermented by the colonic microbiota, which produces gas and short-chain fatty acids.[1][3][7] This combination can lead to symptoms like nausea, bloating, flatulence, and diarrhea.[2]
Q2: Are the gastrointestinal side effects of this compound dose-dependent?
A2: Yes, the gastrointestinal side effects of this compound are dose-dependent.[6] Higher single doses are more likely to cause symptoms. For instance, a single dose of 30g has been associated with a notable incidence of nausea and diarrhea, while lower or divided doses are generally better tolerated.[1][2]
Q3: Can individuals develop a tolerance to the gastrointestinal side effects of this compound over time?
A3: Some level of adaptation is possible. While symptoms like flatulence may persist, the gastrointestinal system can adapt to the regular intake of this compound, potentially reducing the severity of other symptoms like diarrhea.[6] A gradual increase in dosage is recommended to facilitate this adaptation.
Q4: How does this compound interact with the gut microbiota?
A4: this compound that reaches the large intestine is fermented by the gut microbiota.[7][8] This fermentation process can selectively stimulate the growth of beneficial bacteria, such as Lactobacilli.[8] A key outcome of this fermentation is the production of short-chain fatty acids (SCFAs), particularly butyrate, which is a primary energy source for colonocytes and has various health benefits.[7][8]
Q5: Are there any contraindications for this compound consumption in clinical studies?
A5: Individuals with pre-existing gastrointestinal conditions, such as Irritable Bowel Syndrome (IBS), or those with a known sensitivity to other poorly absorbed carbohydrates (FODMAPs), may be more susceptible to the side effects of this compound. Careful screening of participants for such conditions is advisable before inclusion in a clinical trial.
References
- 1. Human gastrointestinal tolerance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodstandards.gov.au [foodstandards.gov.au]
- 3. Human tolerance to a single, high dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound [inchem.org]
Technical Support Center: Mitigating Maillard Browning in D-Tagatose Containing Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Tagatose and encountering issues related to Maillard browning.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and actionable solutions.
Issue 1: Excessive Browning Observed in this compound Formulation During Thermal Processing
Question: My this compound containing solution is turning excessively brown during heating. How can I prevent this?
Answer: Excessive browning in this compound solutions during thermal processing is a common issue due to its high reactivity in the Maillard reaction. This compound shows a faster browning reaction compared to fructose, xylose, glucose, and sucrose.[1][2][3][4] The rate of browning is highly dependent on temperature and pH.[1][2][3][4] Here are several factors to consider and steps to mitigate this issue:
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Processing Temperature | This compound browning accelerates significantly at temperatures above 80°C.[2][3][4][5] Whenever possible, maintain processing temperatures below this threshold. For processes like pasteurization, minimal this compound degradation and browning are observed.[2][6] |
| High pH (Neutral to Alkaline) | The Maillard reaction is faster at neutral or alkaline pH.[1][2][5][6] this compound is more stable in the pH range of 3-7.[5][7] Adjusting the pH of your formulation to be slightly acidic (pH 3-5) can significantly slow down the browning process.[2][3][4] |
| Presence of Certain Buffer Salts | Phosphate buffers have been shown to catalyze this compound degradation and browning, especially at pH 7, more so than citrate buffers.[6] If a buffer is necessary, consider using a citrate buffer and maintaining a lower buffer concentration.[2][6] |
| Presence of Reactive Amino Acids | The type of amino acid present can influence the rate of browning. Basic and non-polar amino acids tend to produce more intense browning with D-psicose, a similar sugar, which suggests a similar trend for this compound.[8] If your formulation contains amino acids, consider if less reactive alternatives can be used. Lysine and glycine are known to be highly reactive in Maillard browning.[9][10] |
| Presence of Organic Acids | Organic acids such as ascorbic acid, citric acid, and lactic acid can activate and accelerate this compound browning.[1][2][3] If these are present in your formulation, evaluate if their concentration can be reduced. |
Issue 2: Inconsistent Browning Results Between Batches
Question: I am observing significant batch-to-batch variation in the color of my this compound product. What could be causing this inconsistency?
Answer: Inconsistent browning suggests variability in your process or formulation. The Maillard reaction is sensitive to several factors, and minor changes can lead to different outcomes.
Troubleshooting Flowchart:
Caption: Troubleshooting inconsistent browning.
Frequently Asked Questions (FAQs)
Q1: What is the Maillard reaction and why is this compound so susceptible to it?
A1: The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[11][12] This complex series of reactions leads to the formation of a wide variety of compounds, including those that contribute to color (melanoidins) and flavor.[12] this compound is a ketohexose, a type of reducing sugar, and it has been shown to be more reactive in the Maillard reaction than other common reducing sugars like glucose, galactose, and fructose.[5][13] This higher reactivity leads to a faster rate of browning and the development of volatile compounds.[5][13]
Q2: Are there any chemical inhibitors I can add to my formulation to prevent browning?
A2: Yes, certain chemical additives can inhibit the Maillard reaction. Sulfites are commonly used for this purpose. Specifically, sodium bisulfite and potassium metabisulfite have been shown to effectively inhibit this compound browning.[1][3] However, sodium sulfite was found to have no inhibitory effect.[1][3] Another approach is the use of thiol-containing compounds like cysteine, which can trap reactive dicarbonyl intermediates that are crucial for color development in the Maillard reaction.[11][14] It's important to note that the use of such inhibitors may be subject to regulatory restrictions depending on the final product application.
Q3: How does the type of amino acid in my formulation affect the browning of this compound?
A3: The structure of the amino acid plays a significant role in the rate and extent of the Maillard reaction. Generally, amino acids with more accessible amino groups, such as lysine (which has a side-chain amino group), are more reactive.[9][15] Studies on other sugars have shown that basic and non-polar amino acids tend to produce more color than acidic amino acids.[8] For instance, lysine and glycine are known to be part of the group of amino acids that produce the most intense Maillard browning.[9][10]
Q4: Can I use this compound in products that require high-temperature processing?
A4: While this compound is susceptible to browning at high temperatures, its use in high-temperature processed products is possible with careful formulation and process control. For example, during pasteurization, this compound losses are typically less than 1%.[2] To minimize browning, it is crucial to control the pH to be in the acidic range (pH 3-5), limit the processing time at high temperatures, and consider the use of inhibitors where appropriate.[2][3][4]
Q5: How can I quantify the extent of Maillard browning in my this compound samples?
A5: Several analytical methods can be used to quantify Maillard browning:
-
Spectrophotometry: A common and straightforward method is to measure the absorbance of the solution at 420 nm, which correlates with the intensity of the brown color.[13][16]
-
Colorimetry: Using a colorimeter, you can measure the color in a three-dimensional color space, such as the CIE Lab* system. The L* value represents lightness (lower L* indicates darker), a* represents redness, and b* represents yellowness. The total color difference (ΔE*) can also be calculated to represent the overall change in color.[13][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the loss of this compound or the formation of specific Maillard reaction products.[6]
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Maillard Browning
Objective: To quantify the extent of Maillard browning in a this compound solution by measuring the absorbance at 420 nm.
Materials:
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
This compound solution (test sample)
-
Control solution (without this compound or amino acid, subjected to the same processing)
-
Deionized water (for blank)
Procedure:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Calibrate the instrument by using deionized water as a blank.
-
If the sample is turbid, centrifuge or filter it to obtain a clear supernatant.
-
Measure the absorbance of the control solution and record the value.
-
Measure the absorbance of the this compound test sample and record the value.
-
The browning intensity is typically reported as the absorbance value at 420 nm after subtracting the absorbance of the control solution.
Protocol 2: Colorimetric Measurement of Browning using CIE Lab*
Objective: To quantify the color change due to Maillard browning using a colorimeter.
Materials:
-
Colorimeter
-
Calibration standards (white and black)
-
Sample holder/cuvette appropriate for the instrument
-
This compound solution (test sample)
-
Control solution
Procedure:
-
Calibrate the colorimeter according to the manufacturer's instructions using the white and black calibration standards.
-
Set the instrument to measure in the CIE Lab* color space.
-
Measure the L, a, and b* values of the control solution.
-
Measure the L, a, and b* values of the this compound test sample.
-
The extent of browning can be assessed by the decrease in the L* value and the increase in a* and b* values.
-
The total color difference (ΔE) can be calculated using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL, Δa, and Δb are the differences in the respective values between the sample and the control.
Signaling Pathways and Workflows
Maillard Reaction Pathway with this compound
Caption: Simplified Maillard reaction pathway for this compound.
Experimental Workflow for Investigating Browning Mitigation
Caption: Workflow for mitigating Maillard browning.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermal stability of tagatose in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2024.sci-hub.cat [2024.sci-hub.cat]
- 11. Factors Affecting Maillard Browning: A Case Study | Bruker [bruker.com]
- 12. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nonenzyme browning and its effect on protein nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"overcoming substrate inhibition in enzymatic D-Tagatose production"
Welcome to the technical support center for enzymatic D-Tagatose production. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to substrate inhibition during the enzymatic synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of enzymatic this compound production?
A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the enzyme's reaction rate decreases at excessively high substrate concentrations. In this compound production, this typically occurs when using L-arabinose isomerase (L-AI), where high concentrations of the substrate, D-galactose, can bind to the enzyme in a non-productive manner, hindering the conversion to this compound. This is a significant challenge as high substrate loading is often desired for commercially viable production.
Q2: What are the primary strategies to overcome substrate inhibition in this process?
A2: The main strategies employed to mitigate substrate inhibition and improve this compound yield include:
-
Fed-Batch Strategy: Gradually feeding the substrate into the reactor to maintain an optimal concentration that maximizes the reaction rate without causing inhibition.
-
Enzyme Immobilization: Confining the enzyme to a solid support. This can create a microenvironment with a lower local substrate concentration around the enzyme, thus reducing inhibition.[1][2] Immobilized enzymes also offer enhanced stability and reusability.[3]
-
Protein Engineering: Modifying the enzyme's structure through techniques like site-directed mutagenesis to alter its kinetic properties, potentially increasing its affinity for the substrate or reducing its susceptibility to inhibition.[4][5]
Q3: How does enzyme immobilization specifically help reduce substrate inhibition?
A3: Enzyme immobilization creates a diffusion barrier for the substrate to reach the enzyme's active site.[2] By attaching the enzyme to an inert, insoluble material (like alginate or agarose), the substrate concentration in the immediate vicinity of the enzyme is kept lower than in the bulk solution.[1] This limitation on the local concentration helps prevent the saturation of the active site that leads to inhibition, allowing the reaction to proceed more efficiently at higher overall substrate concentrations in the reactor.[1]
Q4: Can you explain the role of protein engineering in improving L-arabinose isomerase?
A4: Protein engineering, particularly site-directed mutagenesis, is used to rationally design and create variants of L-arabinose isomerase with improved properties.[5] By identifying and altering specific amino acid residues in the enzyme's substrate-binding pocket, researchers can enhance its catalytic efficiency (kcat/Km) and affinity for D-galactose.[5] For example, the double mutant M185A/F279I of L-AI from Lactobacillus fermentum showed an 8.2-fold increase in catalytic efficiency compared to the wild type.[5] Such modifications can lead to higher conversion rates and yields of this compound.[4]
Q5: What is a fed-batch strategy and why is it effective for this compound synthesis?
A5: A fed-batch strategy is a bioprocess cultivation method that involves the controlled addition of substrates to the bioreactor during the reaction.[6][7] This approach is highly effective for this compound production because it allows for the maintenance of a low and stable D-galactose concentration, which avoids substrate inhibition.[8] By preventing the accumulation of high levels of substrate, the enzyme can operate at its maximum velocity, leading to a significantly higher final product concentration. One study achieved a this compound yield of 68.1 g/L from 100 g/L D-fructose using a fed-batch strategy, a significant increase compared to a standard batch reaction.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low this compound yield despite high initial D-galactose concentration. | Substrate inhibition of L-arabinose isomerase. | 1. Implement a Fed-Batch System: Instead of adding all the substrate at the beginning, feed the D-galactose solution continuously or intermittently to maintain a lower, optimal concentration.[8] 2. Immobilize the Enzyme: Use immobilized L-AI to create a diffusion barrier, lowering the effective substrate concentration at the enzyme's active site.[2][9] |
| Enzyme activity rapidly declines during the reaction. | Enzyme instability under operational conditions (e.g., temperature, pH). | 1. Immobilize the Enzyme: Immobilization protects the enzyme from harsh environmental conditions, improving its operational stability.[1][3] 2. Optimize Reaction Conditions: Ensure the pH and temperature are at the optimal levels for the specific L-AI being used. Most L-AIs function best between 60-70°C and at a neutral or slightly alkaline pH.[9] 3. Post-Immobilization Treatment: For multimeric enzymes, use treatments with agents like glutaraldehyde and ethylenediamine to stabilize the quaternary structure and enhance operational stability.[10] |
| Browning of the reaction mixture (Maillard reaction). | Excessively high reaction temperatures, especially with high sugar concentrations. | Reduce the reaction temperature. While many L-AIs are thermophilic, operating temperatures are typically kept between 60-70°C for industrial production to prevent the formation of undesirable by-products.[9][11] |
| Low conversion rate even at moderate substrate levels. | Suboptimal enzyme kinetics or low affinity for D-galactose. | 1. Protein Engineering: Use a rationally designed L-AI mutant with higher catalytic efficiency for D-galactose.[4][5] 2. Cofactor Addition: Ensure the presence of essential metal ion cofactors, such as Mn²⁺ or Co²⁺, which are crucial for the activity and stability of many L-AIs.[9] |
Visualized Workflows and Pathways
Quantitative Data Summary
Table 1: Comparison of Kinetic Parameters for Wild-Type and Engineered L-Arabinose Isomerases.
| Enzyme Variant | Substrate | Km (mM) | Vmax (U/mg) | Catalytic Efficiency (kcat/Km) | Source |
| N-His-L-AI (E. faecium) | D-Galactose | 252 | 0.092 | - | [12][13] |
| C-His-L-AI (E. faecium) | D-Galactose | 426 (K0.5) | 0.066 | - | [13] |
| L-AI (B. amyloliquefaciens) | D-Galactose | 251.6 | - | 2.34 mM-1 min-1 | [14] |
| M185A/F279I (L. fermentum) | D-Galactose | 530.8 | - | 8.2x higher than WT | [5] |
Table 2: this compound Production Yield under Different Bioprocess Strategies.
| Enzyme/Cell Type | Strategy | Substrate & Initial Conc. | This compound Yield | Conversion Rate | Source |
| Whole-cell (E. coli) | Fed-Batch | D-Fructose (100 g/L) | 68.1 g/L | 68% | [8] |
| Immobilized L-AI (E. coli) | Batch | D-Galactose | 99.9 g/L | 20% | [15] |
| Immobilized L-AI (Gali152) | Batch | D-Galactose (100 g/L) | 58 g/L | - | [9] |
| Free L-AI (Gali152) | Batch | D-Galactose (100 g/L) | 37 g/L | - | [9] |
| Immobilized Whole-cell (Mutant L-AI) | Batch | D-Galactose (250 g/L) | 129.43 g/L | ~52% | [16] |
| Free Whole-cell (Mutant L-AI) | Batch | D-Galactose (250 g/L) | 140.66 g/L | ~56% | [16] |
| Engineered L-AI (F118M/F279I) | Whole-cell | D-Galactose (250 g/L) | 123.25 g/L | ~49% | [4] |
Experimental Protocols
Protocol 1: Enzyme Immobilization in Sodium Alginate Beads
This protocol describes a common method for immobilizing enzymes or whole cells.
-
Materials:
-
L-arabinose isomerase solution or cell suspension.
-
2-4% (w/v) Sodium alginate solution.
-
0.2 M Calcium chloride (CaCl₂) solution, chilled.
-
Buffer solution (e.g., Tris-HCl, pH 7.0).
-
-
Methodology:
-
Prepare a homogenous slurry by mixing the enzyme solution or cell suspension with the sodium alginate solution. A common ratio is 1:4 (enzyme/cells to alginate solution).
-
Extrude the mixture dropwise into the chilled CaCl₂ solution using a syringe or peristaltic pump. Maintain a constant stirring of the CaCl₂ solution.
-
Spherical beads will form instantly upon contact with the calcium chloride.
-
Allow the beads to harden in the solution for 30-60 minutes at 4°C to ensure complete cross-linking.
-
Collect the immobilized enzyme beads by filtration or decantation.
-
Wash the beads thoroughly with buffer solution to remove excess calcium ions and unentrapped enzyme/cells.
-
The beads are now ready for use in the reaction. Store at 4°C when not in use. Immobilized cells have been shown to retain 76% activity after five cycles.[16]
-
Protocol 2: Fed-Batch Reaction for this compound Production
This protocol outlines a fed-batch strategy to overcome substrate inhibition.
-
Materials:
-
Bioreactor with pH, temperature, and feeding control.
-
L-arabinose isomerase (free or immobilized).
-
Concentrated D-galactose feed solution.
-
Reaction buffer with necessary cofactors (e.g., 5 mM Mn²⁺).[16]
-
-
Methodology:
-
Batch Phase: Start the reaction in the bioreactor with a low, non-inhibitory concentration of D-galactose (e.g., 30-50 g/L).
-
Set the reaction parameters to optimal conditions (e.g., pH 6.5, 60°C).[16]
-
Monitoring: Continuously or periodically monitor the D-galactose concentration in the bioreactor using HPLC or a suitable biosensor.
-
Feeding Phase: Once the substrate concentration begins to deplete, start the continuous or intermittent feeding of the concentrated D-galactose solution.
-
Feed Rate Control: Adjust the feed rate to maintain the D-galactose concentration within the optimal, non-inhibitory range. The goal is to match the substrate consumption rate by the enzyme.
-
Continue the fed-batch process until the desired this compound concentration is achieved or the enzyme activity significantly decreases. One study successfully used a fed-batch strategy to increase this compound concentration from 46.2 g/L to 68.1 g/L.[8]
-
Protocol 3: Site-Directed Mutagenesis of L-arabinose Isomerase (Conceptual Outline)
This protocol provides a general workflow for creating enzyme variants.
-
Objective: To introduce specific point mutations into the araA gene encoding L-arabinose isomerase to improve its catalytic properties.
-
Methodology:
-
Template Preparation: Isolate the plasmid DNA containing the wild-type araA gene from a suitable host (e.g., E. coli).
-
Primer Design: Design mutagenic primers containing the desired nucleotide change. These primers should be complementary to opposite strands of the plasmid.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the parental (non-mutated) DNA template using an enzyme like DpnI, which specifically targets methylated DNA (parental DNA from most E. coli strains is methylated, while PCR-synthesized DNA is not).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Screening and Sequencing: Select transformed colonies and screen for the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant L-AI protein in a suitable expression host and purify it using standard chromatography techniques (e.g., affinity chromatography for His-tagged proteins).[12]
-
Characterization: Analyze the kinetic parameters (Km, Vmax) of the purified mutant enzyme and compare them to the wild-type to confirm the effect of the mutation.[4]
-
References
- 1. Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Rational design of L-arabinose isomerase from Lactobacillus fermentum and its application in this compound production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a fed-batch cultivation strategy for the enhanced production and secretion of cutinase by a recombinant Saccharomyces cerevisiae SU50 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Stabilization of immobilized l-arabinose isomerase for the production of this compound from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Engineering the l-Arabinose Isomerase from Enterococcus Faecium for this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
- 14. mdpi.com [mdpi.com]
- 15. High production of this compound, a potential sugar substitute, using immobilized L-arabinose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of D-Tagatose Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of D-Tagatose fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound production?
A1: this compound is primarily produced through the isomerization of D-galactose. The main biological methods include:
-
Enzymatic Isomerization: Utilizing L-arabinose isomerase (L-AI) to convert D-galactose to this compound. This can be done with free or immobilized enzymes.[1][2]
-
Whole-Cell Catalysis: Using microorganisms that naturally or through genetic engineering express L-AI to perform the conversion. This method avoids costly enzyme purification.[3][4]
-
Dual-Enzyme Systems: When using lactose as a substrate, β-galactosidase is used to first hydrolyze lactose into D-glucose and D-galactose. Subsequently, L-AI converts the D-galactose to this compound.[3]
Q2: Which microorganisms are commonly used for this compound production?
A2: A variety of microorganisms have been utilized for this compound production, including:
-
Enterobacter agglomerans[5]
-
Lactobacillus species (e.g., Lactobacillus plantarum, Lactobacillus brevis)[3][6]
-
Bacillus subtilis (recombinant)[8]
Q3: What are the key fermentation parameters to optimize for this compound production?
A3: The critical parameters that significantly influence the yield and efficiency of this compound fermentation are:
-
pH: Most L-arabinose isomerases exhibit maximum activity in neutral to alkaline conditions.[3]
-
Temperature: Optimal temperatures are often in the range of 50-70°C, with heat-resistant enzymes being preferred for industrial production.[3]
-
Substrate Concentration: The concentration of D-galactose or lactose is a crucial factor affecting the final product yield.[3][5]
-
Media Composition: The presence of specific carbon and nitrogen sources, as well as inorganic compounds, can significantly impact cell growth and enzyme activity.[5]
-
Metal Ions: Some L-arabinose isomerases require divalent metal ions like Mn²⁺ or Co²⁺ for optimal activity.[9]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low this compound Yield | Suboptimal pH or temperature. | Verify and adjust the pH and temperature of the fermentation medium to the optimal range for the specific microorganism or enzyme being used. Most L-AIs prefer neutral to alkaline pH and temperatures between 50-70°C.[3] |
| Inefficient conversion of D-galactose. | Consider using immobilized enzymes or whole-cell catalysts to improve stability and reusability.[3][9] The addition of borate can sometimes enhance the this compound yield.[9] | |
| Low enzyme activity. | Ensure the presence of necessary cofactors, such as Mn²⁺, in the fermentation medium.[9] Check for potential inhibitors in the media. | |
| Incomplete Substrate Consumption | Substrate inhibition at high concentrations. | Optimize the initial substrate concentration. A fed-batch strategy may be employed to maintain a suitable substrate level.[4] |
| Poor mass transfer. | Increase agitation speed to ensure proper mixing and nutrient distribution.[5] | |
| By-product Formation | Undesirable side reactions due to extreme pH or temperature. | Maintain tight control over pH and temperature throughout the fermentation process.[3] |
| Contamination with other microorganisms. | Ensure aseptic techniques are followed during media preparation and inoculation. | |
| Difficulty in Downstream Processing | Presence of unreacted substrate and by-products. | Optimize the fermentation to maximize conversion. Employ purification techniques like chromatography to separate this compound. |
| Cell debris (in whole-cell catalysis). | Use centrifugation or filtration to remove microbial cells before purification steps.[6] |
Data Presentation
Table 1: Optimal Fermentation Parameters for this compound Production by Various Microorganisms
| Microorganism | Substrate | Optimal pH | Optimal Temperature (°C) | Key Media Components | This compound Yield |
| Enterobacter agglomerans ATCC 27987 | D-galactose (20 g/L) | 6.0 | 30 | Yeast extract (5.0 g/l), (NH₄)₂SO₄ (2.0 g/l), KH₂PO₄ (5.0 g/l), K₂HPO₄ (5.0 g/l), MgSO₄·7H₂O (5 mg/l) | 0.41 g/l in 24h[5] |
| Lactobacillus brevis sp. | D-galactose (9 g/L) | 7.0 | 55 | Not specified | 3.916 g/L in 48h[3] |
| Recombinant E. coli expressing L-AI | D-galactose (140 g/L) | Not specified | Not specified | Not specified | 54 g/L (39% conversion)[3] |
| Recombinant Pichia pastoris with L-AI | D-galactose | 5.0-9.0 | 52 | Not specified | 30% conversion after 36h at 50°C[1] |
| Lactobacillus plantarum WU14 (whole-cell) | D-galactose | 7.17 | 60 | Not specified | 58 g/L in 24h (with borate)[6] |
| Recombinant Bacillus subtilis | Lactose (500 g/L) | Not specified | Not specified | Not specified | Max yield at 500 g/L substrate |
Experimental Protocols
Protocol 1: General Whole-Cell Fermentation for this compound Production
-
Media Preparation: Prepare the optimal fermentation medium for the selected microorganism (refer to Table 1 for examples). Sterilize the medium by autoclaving.
-
Inoculum Preparation: Culture the selected microbial strain in a suitable growth medium overnight.
-
Fermentation: Inoculate the sterile fermentation medium with the overnight culture. Maintain the optimal pH, temperature, and agitation speed for the duration of the fermentation (typically 24-48 hours).[3][5]
-
Sampling and Analysis: Periodically take samples to monitor cell growth (OD600) and this compound concentration using High-Performance Liquid Chromatography (HPLC).
-
Harvesting: After the fermentation is complete, centrifuge the culture to separate the cells from the supernatant containing this compound.
-
Purification: The supernatant can be further purified using techniques such as activated carbon treatment for decolorization and ion-exchange chromatography for desalination and purification of this compound.[6]
Protocol 2: Immobilization of L-arabinose Isomerase on Alginate Beads
-
Cell Preparation: Harvest microbial cells expressing L-arabinose isomerase by centrifugation.
-
Immobilization: Mix the cell paste with a sodium alginate solution. Extrude the mixture dropwise into a calcium chloride solution to form beads.
-
Curing: Allow the beads to harden in the calcium chloride solution.
-
Washing: Wash the immobilized cell beads with a suitable buffer to remove excess calcium chloride and un-immobilized cells.
-
Bioconversion: Add the immobilized beads to a D-galactose solution under optimal pH and temperature conditions to initiate the conversion to this compound.[9]
Visualizations
Caption: General workflow for this compound production using fermentation.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. A method for the production of this compound using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Culture Conditions for this compound Production from D-Galactose by Enterobacter agglomerans. [mbl.or.kr]
- 6. Optimization of fermentation conditions for production of l‐arabinose isomerase of Lactobacillus plantarum WU14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method for the production of this compound using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of this compound by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"reducing by-product formation in chemical synthesis of D-Tagatose"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chemical synthesis of D-Tagatose.
Frequently Asked Questions (FAQs)
Q1: What are the common by-products observed during the chemical synthesis of this compound?
A1: The primary method for chemical synthesis of this compound involves the isomerization of D-galactose under alkaline conditions. This process can lead to the formation of several by-products, including D-talose and aldol condensation products. High temperatures can also cause browning of the product due to Maillard reactions.[1][2]
Q2: What are the main factors contributing to by-product formation in the chemical synthesis of this compound?
A2: By-product formation is primarily influenced by the harsh reaction conditions required for the chemical isomerization of D-galactose. Key factors include:
-
Strongly alkaline conditions (high pH): While necessary for the isomerization, high pH promotes side reactions.[1][3]
-
High temperatures: Elevated temperatures can lead to degradation of sugars and the formation of colored by-products through Maillard reactions.[1][2]
-
Use of metal hydroxides: Catalysts like calcium hydroxide can promote unwanted side reactions.[1][4]
-
Reaction time: Prolonged reaction times can increase the formation of degradation products.
Q3: Are there alternative synthesis routes to chemical isomerization that produce fewer by-products?
A3: Yes, biological methods are the preferred alternative for producing this compound with higher purity and fewer by-products. These methods offer mild reaction conditions and high specificity.[1][2] The main biological routes include:
-
Enzymatic synthesis: Primarily using L-arabinose isomerase (L-AI) to convert D-galactose to this compound.[1][2] This is considered one of the most economical and feasible biological methods.[2]
-
Whole-cell biocatalysis: Utilizing microorganisms that express the necessary enzymes for the conversion.[1][5]
-
Multi-enzyme cascade reactions: These can improve conversion efficiency and reduce costs by regenerating cofactors like ATP.[3][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound and high levels of D-talose. | The isomerization equilibrium is not optimal, or side reactions are favored. | 1. Optimize Reaction Temperature: While higher temperatures can favor the conversion to this compound, excessively high temperatures (above 80°C) can lead to by-product formation.[2] A range of 60-70°C is often used for industrial production.[1]2. Adjust pH: The process relies on alkaline conditions, but extremely high pH can increase side reactions.[2] Fine-tuning the pH to the optimal range for this compound formation while minimizing by-product generation is crucial.3. Consider Borate Addition: The addition of borate can form complexes with this compound, shifting the equilibrium towards its formation and increasing the yield.[6] |
| Browning of the reaction mixture and final product. | Maillard reactions are occurring due to high temperatures. | 1. Lower the Reaction Temperature: Operate at the lowest effective temperature to minimize browning. Temperatures above 80°C are known to cause this issue.[2]2. Control Reaction Time: Minimize the duration the reaction mixture is held at high temperatures.3. Optimize pH: High pH can also contribute to the Maillard reaction. |
| Formation of insoluble precipitates other than the desired metal-tagatose complex. | Aldol condensation or other degradation reactions are occurring. | 1. Modify Catalyst System: The choice and concentration of the metal hydroxide (e.g., calcium hydroxide) can influence by-product formation.[4][7]2. Improve Substrate Purity: Ensure the starting D-galactose is of high purity to avoid introducing impurities that can participate in side reactions.3. Implement Downstream Purification: Utilize techniques like chromatography to remove these by-products from the final product. |
| Difficulty in separating this compound from unreacted D-galactose and by-products. | Similar physicochemical properties of the sugars make separation challenging.[2] | 1. Chromatographic Purification: Ion-exchange chromatography is a common method for purifying this compound.[8]2. Boronate Affinity Chromatography: This technique can selectively bind to this compound, allowing for efficient separation from D-galactose.[8]3. Crystallization: Fractional crystallization can be used to isolate pure this compound from the syrup. |
Quantitative Data Summary
Table 1: Comparison of Chemical vs. Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis | Enzymatic Synthesis (L-arabinose isomerase) |
| Starting Material | D-galactose | D-galactose |
| Typical Catalyst | Calcium hydroxide[1][9] | L-arabinose isomerase[1] |
| Reaction Conditions | Alkaline pH (e.g., pH 12), relatively low temperature to form the complex[9] | Mild pH (often neutral or slightly alkaline), moderate temperatures (e.g., 50-70°C)[1][9] |
| Conversion Rate | Can be high, but often limited to ~30% without special techniques[1] | Varies with enzyme source and conditions, can reach over 50%[10] |
| By-products | D-talose, aldol condensation products, Maillard reaction products[2] | Minimal by-product formation[2] |
| Downstream Processing | Complex purification required to remove by-products and salts[1][4] | Simpler purification[2] |
Experimental Protocols
Protocol 1: General Procedure for Chemical Synthesis of this compound
This protocol is a generalized representation based on common chemical synthesis methods.
-
Preparation of Reaction Mixture: Dissolve D-galactose in water. Add a metal hydroxide, such as calcium hydroxide, to create an alkaline environment. An inorganic salt like calcium chloride may be added as a co-catalyst.[11]
-
Isomerization: Maintain the reaction mixture at a controlled, relatively low temperature to facilitate the isomerization of D-galactose to this compound and the formation of an insoluble metal hydroxide-D-Tagatose complex.[7][9]
-
Neutralization and Precipitation: Neutralize the mixture with an acid, such as sulfuric or carbonic acid. This liberates this compound from the complex and precipitates the metal salt (e.g., calcium sulfate).[9]
-
Filtration: Remove the insoluble metal salt by filtration.
-
Purification: The resulting crude this compound syrup is demineralized using ion-exchange resins and further purified by chromatographic methods to remove unreacted D-galactose and by-products.
-
Crystallization: Pure this compound is obtained by crystallization from the concentrated, purified syrup.
Protocol 2: General Procedure for Enzymatic Synthesis of this compound using L-arabinose Isomerase
This protocol outlines a typical enzymatic conversion process.
-
Enzyme Preparation: Obtain or prepare a solution of L-arabinose isomerase. The enzyme can be free in solution or immobilized on a solid support for easier recovery and reuse.[1]
-
Reaction Setup: Dissolve D-galactose in a suitable buffer solution (e.g., Tris-HCl) to the desired concentration. The optimal pH and temperature will depend on the specific enzyme used, but are generally in the range of pH 7-8 and 50-70°C.[1][9]
-
Enzymatic Conversion: Add the L-arabinose isomerase to the D-galactose solution and incubate at the optimal temperature with gentle agitation. The reaction is allowed to proceed until equilibrium is reached, which can take several hours.[9]
-
Enzyme Inactivation/Removal: If using a free enzyme, inactivate it by heat treatment. If using an immobilized enzyme, simply remove it from the reaction mixture by filtration.
-
Purification: The product mixture, containing this compound and unreacted D-galactose, is then purified using chromatographic techniques as described in the chemical synthesis protocol.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Factors influencing by-product formation in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Construction of Efficient Multienzyme Cascade Reactions for this compound Biosynthesis from D-Fructose | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US5078796A - Process for manufacturing tagatose - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A method for the production of this compound using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Enhancing Enzyme Thermostability for D-Tagatose Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the thermostability of enzymes for D-Tagatose production, with a primary focus on L-arabinose isomerase (L-AI).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges related to enzyme stability in this compound production?
A1: The enzymatic production of this compound, primarily through the isomerization of D-galactose by L-arabinose isomerase (L-AI), faces several stability-related challenges. These include low enzyme activity and poor stability under industrial processing conditions, which often involve elevated temperatures.[1] The conversion of galactose to this compound is often limited by unfavorable kinetics and a low equilibrium constant.[2] Increasing the reaction temperature can shift the equilibrium towards this compound formation, but this is often constrained by the enzyme's thermal instability.[2]
Q2: What are the main strategies to improve the thermostability of L-arabinose isomerase?
A2: The principal strategies for enhancing the thermostability of L-AI and other enzymes used in this compound production include:
-
Rational Design and Site-Directed Mutagenesis: This involves identifying key amino acid residues that influence stability and introducing specific mutations to enhance thermal resistance.[3][4]
-
Directed Evolution: This technique mimics natural evolution in the laboratory to generate enzyme variants with improved properties, including thermostability.[5][6]
-
Enzyme Immobilization: Attaching the enzyme to a solid support can significantly increase its operational and thermal stability.[7][8][9][10]
Q3: How does rational design contribute to improved enzyme thermostability?
A3: Rational design utilizes computational tools like molecular dynamics simulations to identify flexible regions within an enzyme's structure.[3][4] By pinpointing these areas of high mobility, researchers can introduce specific amino acid substitutions (mutations) to create a more rigid and thermostable protein structure. For instance, introducing mutations that form new ionic interactions or improve compactness can lead to enhanced conformational stability at higher temperatures.[3][4]
Q4: What is directed evolution and how is it applied to enhance enzyme thermostability?
A4: Directed evolution is a powerful method for engineering enzymes with desired properties without requiring detailed knowledge of their structure-function relationships.[11][12] The process involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening these variants for improved thermostability.[5][6][13] Mutants that exhibit higher activity after heat treatment are selected, and the process can be repeated for multiple cycles to accumulate beneficial mutations, leading to significant increases in thermal stability.[5][6]
Q5: What are the advantages of immobilizing enzymes for this compound production?
A5: Immobilizing enzymes offers several advantages for industrial applications like this compound production. It enhances the enzyme's stability against changes in temperature and pH.[1][9][10] Immobilization allows for easier separation of the enzyme from the reaction mixture, enabling its reuse over multiple cycles and simplifying downstream processing.[9][10] This technology can also protect the enzyme from degradation under harsh reaction conditions, making the overall process more robust and cost-effective.[9]
Troubleshooting Guides
Problem 1: Low this compound yield despite using a thermostable enzyme variant.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Verify and optimize reaction parameters such as pH, temperature, and buffer composition for the specific enzyme variant. The optimal conditions for a mutant or immobilized enzyme may differ from the wild-type.[14] |
| Presence of Inhibitors | Ensure the substrate and buffer are free from any potential enzyme inhibitors. |
| Equilibrium Limitation | The conversion of D-galactose to this compound is an equilibrium-limited reaction.[2] Consider strategies to shift the equilibrium, such as product removal, though methods like using boric acid can introduce toxicity and purification challenges.[1] |
| Cofactor Limitation | Some L-arabinose isomerases require divalent metal ions like Mn²+ or Co²+ for optimal activity and stability.[15][16] Ensure the appropriate cofactor is present at the optimal concentration.[17] |
Problem 2: Rapid loss of enzyme activity during the reaction at elevated temperatures.
| Possible Cause | Troubleshooting Step |
| Insufficient Thermostability | The enzyme may not be sufficiently stable for the desired operational temperature and duration. Consider further protein engineering (rational design or directed evolution) to enhance thermostability. |
| Enzyme Aggregation | High temperatures can lead to protein unfolding and aggregation. Enzyme immobilization can help prevent aggregation and improve operational stability.[10] |
| Proteolytic Degradation | If using a whole-cell system or crude enzyme preparation, proteases may be present. Purifying the enzyme or using protease-deficient expression hosts can mitigate this issue. |
| pH Shift at High Temperature | The pH of the buffer can change with temperature. Measure and adjust the pH at the operational temperature to ensure it remains within the optimal range for the enzyme. |
Problem 3: Difficulty in recovering and reusing the enzyme.
| Possible Cause | Troubleshooting Step |
| Enzyme is in Free Solution | Free enzymes are difficult to separate from the reaction mixture. Immobilize the enzyme on a suitable support material (e.g., alginate beads, epoxy resins).[7][14] |
| Leaching of Immobilized Enzyme | If using a non-covalent immobilization method like adsorption, the enzyme may leach from the support.[18] Consider covalent binding methods for a more stable attachment.[8][10] |
| Mechanical Instability of Support | The support material may not be robust enough for the reactor conditions. Select a mechanically stable support material appropriate for the intended reactor type (e.g., packed-bed reactor). |
Quantitative Data on Thermostability Improvement
The following tables summarize quantitative data from various studies on improving the thermostability of enzymes relevant to this compound production.
Table 1: Thermostability Enhancement of L-Arabinose Isomerase via Rational Design
| Enzyme Source | Mutation(s) | Key Improvement | Reference |
| Bifidobacterium adolescentis L-AI | G78C, K46R, N187R, K112R, N190R | Superior thermal stability at 72°C | [3][4] |
| Tyrosinase | G124W/G137W | Optimal temperature increased by 5.0°C (to 60°C) | [19] |
Table 2: Thermostability Enhancement via Directed Evolution
| Enzyme | Key Improvement | Reference |
| Prolyl endopeptidase | Half-life at 60°C increased 60-fold (to 42 min) | [5][6] |
| Bacillus subtilis p-nitrobenzyl esterase | Melting temperature (Tm) increased by 14°C | [13][20] |
Table 3: Impact of Immobilization on Enzyme Stability
| Enzyme | Immobilization Support/Method | Key Improvement | Reference |
| Thermotoga maritima L-AI | Copper-chelate epoxy support with glutaraldehyde/ethylenediamine treatment | More than twofold increase in operational stability | [7] |
| L-arabinose isomerase (Gali152) | Alginate | More stable than the free enzyme at the same pH and temperature | [14] |
Table 4: Thermostability of Wild-Type and Mutant Dextranase
| Enzyme Variant | Half-life at 60°C (fold increase vs. WT) | Half-life at 65°C (fold increase vs. WT) | Reference |
| Wild-Type | - | - | [21] |
| Mutant S357P | 5.4 | 2.1 | [21] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Improved Thermostability
This protocol provides a general workflow for creating specific mutations in an enzyme-encoding gene.
-
Target Identification: Use molecular dynamics simulations and structural analysis to identify amino acid residues that are key to protein flexibility. Alternatively, compare the amino acid sequences of mesophilic and thermophilic homologues to identify potential stabilizing mutations.[3][4]
-
Primer Design: Design primers containing the desired mutation for use in polymerase chain reaction (PCR).
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the wild-type gene, and the mutagenic primers.[22] Thermostable DNA polymerases are often used in these protocols.[22]
-
Template Removal: Digest the parental, methylated template DNA with a restriction enzyme like DpnI.
-
Transformation: Transform the mutated plasmid into a suitable E. coli expression host.
-
Sequence Verification: Sequence the plasmid from transformed colonies to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: Express the mutant protein and purify it using standard chromatographic techniques.[21]
-
Thermostability Analysis: Determine the thermostability of the mutant enzyme by measuring its residual activity after incubation at various temperatures for different time intervals and calculate its half-life.[21] Compare these results to the wild-type enzyme.
Protocol 2: Directed Evolution via Error-Prone PCR
This protocol outlines the steps for generating and screening a library of enzyme variants with enhanced thermostability.
-
Library Generation:
-
Perform error-prone PCR of the wild-type enzyme gene to introduce random mutations.[13] The mutation rate can be controlled by adjusting the concentrations of dNTPs and MgCl₂.
-
Clone the library of mutated genes into an expression vector.
-
Transform the vector library into an E. coli expression host.
-
-
Screening for Thermostability:
-
Plate the transformed cells on a suitable medium to obtain individual colonies.
-
Pick individual colonies into 96-well plates containing liquid growth medium and induce protein expression.
-
Lyse the cells to release the enzymes.
-
Perform an initial activity assay on all variants at a permissive temperature.
-
Incubate the plates at an elevated temperature for a specific period to inactivate less stable variants.
-
Perform a second activity assay to measure the residual activity.
-
-
Hit Identification and Characterization:
-
Identify the variants that retain the highest activity after the heat treatment.
-
Isolate the plasmids from these "hits" and sequence the genes to identify the beneficial mutations.
-
Purify the most promising mutant enzymes and characterize their thermostability in detail (e.g., determine their melting temperature, Tm, and half-life).
-
-
Iterative Cycles: The gene from the most improved variant can be used as the template for the next round of error-prone PCR and screening to achieve further enhancements in thermostability.[5][6]
Protocol 3: Enzyme Immobilization on Alginate Beads
This protocol describes a common method for entrapping an enzyme within a porous gel matrix.
-
Enzyme Solution Preparation: Prepare a solution of the purified enzyme in a suitable buffer.
-
Alginate Mixture: Mix the enzyme solution with a sodium alginate solution (typically 2-4% w/v).
-
Bead Formation: Extrude the enzyme-alginate mixture dropwise into a gently stirring calcium chloride solution (typically 0.1-0.2 M). The droplets will form insoluble calcium alginate beads, entrapping the enzyme.
-
Curing: Allow the beads to harden in the calcium chloride solution for a specified time (e.g., 30-60 minutes).
-
Washing: Wash the beads thoroughly with buffer to remove any unbound enzyme and excess calcium chloride.
-
Activity and Stability Assessment: Measure the activity of the immobilized enzyme and assess its stability at different temperatures and pH values compared to the free enzyme.[14]
Visualizations
Caption: Workflow for Site-Directed Mutagenesis.
Caption: Workflow for Directed Evolution.
Caption: Benefits of Enzyme Immobilization.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of this compound by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Thermostability of an Improved l-Arabinose Isomerase Mutant for this compound Synthesis by Molecular Dynamics Simulations-Guided Rational Redesign of Flexible Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed evolution to improve the thermostability of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of immobilized l-arabinose isomerase for the production of this compound from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review: Engineering of thermostable enzymes for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Directed evolution of a thermostable esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A feasible enzymatic process for this compound production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of a thermostable L-arabinose (D-galactose) isomerase from the hyperthermophilic eubacterium Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. nobelprize.org [nobelprize.org]
- 21. Improving the thermostability of GH49 dextranase AoDex by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Site-directed mutagenesis using thermostable enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
"cost-reduction strategies for D-Tagatose manufacturing"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in D-Tagatose manufacturing experiments. The focus is on addressing common issues and providing cost-reduction strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary cost drivers in this compound manufacturing?
A1: The primary cost drivers in this compound production are the cost of the starting substrate, the expense of the catalyst (chemical or enzymatic), and the complexity and cost of downstream purification processes.[1] Traditionally, the high cost of the substrate D-galactose has been a significant barrier, leading to a high retail price for this compound.[2] Separation and purification of this compound from the reaction mixture also contribute significantly to the overall manufacturing cost.[1][2]
Q2: What are the main strategies to reduce substrate costs?
A2: A key strategy is to utilize inexpensive and abundant feedstocks instead of pure D-galactose.[1] The most common approach is to use lactose, a major component of whey, which is a plentiful and inexpensive by-product of the dairy industry.[3][4] Lactose can be hydrolyzed into D-glucose and D-galactose. Other potential low-cost substrates that have been explored include sucrose, maltodextrin, and starch.[2][5]
Q3: What are the advantages of enzymatic production over chemical synthesis of this compound?
A3: Enzymatic methods for this compound production offer several advantages over chemical synthesis. These include milder reaction conditions, higher specificity which leads to fewer by-products, and a more environmentally friendly process with less pollution.[2][6] This specificity simplifies downstream purification, potentially reducing overall costs.[2] In contrast, chemical synthesis often involves alkaline conditions, high energy consumption, and the production of chemical pollutants and by-products, making the process more complex and costly.[2]
Q4: My D-galactose to this compound conversion rate is low. What are the potential causes and solutions?
A4: Low conversion rates in the isomerization of D-galactose to this compound can be due to several factors, including suboptimal reaction conditions (pH, temperature), enzyme inhibition, or thermodynamic equilibrium limitations.
-
Suboptimal Reaction Conditions: Ensure the pH and temperature are optimized for the specific L-arabinose isomerase (L-AI) being used. Thermostable L-AIs from thermophilic bacteria often exhibit higher conversion rates at elevated temperatures.[7]
-
Enzyme Inhibition: The presence of certain metal ions or by-products can inhibit enzyme activity. Consider purifying the substrate or using a more robust enzyme.
-
Thermodynamic Equilibrium: The isomerization reaction catalyzed by L-AI is reversible, which can limit the conversion to approximately 50%.[6] To overcome this, strategies such as in-situ product removal or using multi-enzyme cascade reactions that pull the equilibrium towards this compound can be employed.[5]
Q5: How can I reduce the cost associated with enzyme usage?
A5: Two primary strategies to reduce enzyme-related costs are whole-cell catalysis and enzyme immobilization.
-
Whole-Cell Catalysis: Using whole microbial cells that express the desired enzyme(s) eliminates the need for costly and time-consuming enzyme purification.[2] The cell membrane also protects the enzyme, potentially increasing its stability.[2]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support allows for its easy recovery and reuse over multiple reaction cycles, significantly reducing the amount of enzyme required per batch.[1][6]
Q6: What are the challenges in purifying this compound and how can they be addressed to reduce costs?
A6: A major challenge in this compound purification is separating it from the unreacted substrate (e.g., D-galactose) and other sugars like D-glucose, which have similar physical properties.[8] Chromatographic methods, such as simulated moving bed (SMB) chromatography, are effective for achieving high purity but can be expensive.[8][9]
To reduce purification costs:
-
Selective Fermentation: D-glucose can be selectively removed from the mixture by fermentation using specific yeast strains like Saccharomyces cerevisiae, which consume glucose but not tagatose.[4][10]
-
Crystallization: After initial purification steps, this compound can be recovered and further purified through crystallization.
-
Process Integration: Integrating the separation of galactose from glucose before the isomerization step can reduce the burden on downstream purification of tagatose.[9]
Troubleshooting Guides
Issue 1: Low Yield in Lactose Hydrolysis
| Potential Cause | Troubleshooting Step |
| Suboptimal pH or Temperature | Verify that the pH and temperature of the reaction are within the optimal range for the β-galactosidase being used. |
| Enzyme Inactivation | Ensure that no inhibitory compounds are present in the whey permeate. Consider a pre-treatment step if necessary. |
| Insufficient Enzyme Concentration | Increase the concentration of the immobilized or free β-galactosidase. |
Issue 2: By-product Formation During Isomerization
| Potential Cause | Troubleshooting Step |
| Non-specific Chemical Catalysis | If using a chemical catalyst like calcium hydroxide, side reactions can occur. Optimize the reaction time and temperature to favor tagatose formation.[9] |
| Contaminating Enzymes in Whole-Cell System | In whole-cell catalysis, native enzymes in the host organism may convert the substrate or product into undesired by-products. Consider using a host strain with deleted pathways for by-product formation. |
| High Temperature Degradation | At very high temperatures, sugars can degrade. If using a thermophilic enzyme, ensure the temperature is not excessively high to the point of causing degradation. |
Issue 3: Difficulty in Separating this compound from D-Galactose
| Potential Cause | Troubleshooting Step |
| Similar Retention Times in Chromatography | Optimize the mobile phase composition and flow rate of the chromatographic system. Consider using a different stationary phase. Simulated Moving Bed (SMB) chromatography is a more efficient technique for such separations.[8] |
| Co-crystallization | If using crystallization for purification, ensure the solution is sufficiently pure before inducing crystallization to prevent co-crystallization of galactose. |
Quantitative Data Summary
Table 1: Comparison of this compound Production Methods
| Method | Substrate | Catalyst | Conversion Rate / Yield | Reference |
| Chemical Synthesis | D-Galactose | Calcium Hydroxide | >60% yield | [9] |
| Single-Enzyme (L-AI) | D-Galactose | L-arabinose isomerase from Thermoanaerobacter mathranii | 42% yield | [7] |
| Single-Enzyme (L-AI) | D-Galactose | L-arabinose isomerase from Thermotoga neapolitana | 68% conversion | [2] |
| Dual-Enzyme | Lactose | β-galactosidase and L-arabinose isomerase | 23.5% conversion | [2] |
| Whole-Cell Catalysis | D-Galactose | Lactobacillus brevis | 43.5% conversion | [2] |
| Multi-Enzyme Cascade | Sucrose | 5-enzyme cascade with ATP regeneration | 82.3% conversion (from 10 mM sucrose) | [5] |
| Multi-Enzyme Cascade | D-Fructose | 3-enzyme cascade | 75% conversion | [6] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Lactose using Immobilized β-Galactosidase
-
Substrate Preparation: Prepare a solution of lactose (e.g., from whey permeate) at a concentration of 100 g/L. Adjust the pH to the optimal range for the chosen β-galactosidase (typically pH 4-6).[4]
-
Enzyme Immobilization: Immobilize β-galactosidase on a suitable carrier (e.g., chitosan beads) following a standard protocol.
-
Reaction Setup: Add the immobilized β-galactosidase to the lactose solution in a stirred-tank reactor. Maintain the optimal temperature for the enzyme.
-
Reaction Monitoring: Periodically take samples and analyze the concentrations of lactose, glucose, and galactose using High-Performance Liquid Chromatography (HPLC).
-
Termination and Recovery: Once the desired level of hydrolysis is achieved, separate the immobilized enzyme from the sugar solution by filtration for reuse. The resulting solution contains a mixture of D-glucose and D-galactose.
Protocol 2: Whole-Cell Biotransformation of D-Galactose to this compound
-
Strain Cultivation: Cultivate a recombinant E. coli strain overexpressing a thermostable L-arabinose isomerase in a suitable growth medium (e.g., LB broth) with an appropriate antibiotic for plasmid maintenance. Induce enzyme expression with an inducer like IPTG.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0). Resuspend the cells in the same buffer to a desired cell density.
-
Biotransformation: Add the cell suspension to a solution of D-galactose (e.g., 50 g/L). Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C for a thermophilic enzyme) with gentle agitation.
-
Reaction Monitoring: Monitor the concentrations of D-galactose and this compound over time using HPLC.
-
Product Recovery: After the reaction reaches equilibrium, separate the cells from the supernatant by centrifugation. The supernatant containing this compound can then be subjected to downstream purification.
Visualizations
Caption: A typical experimental workflow for producing this compound from lactose.
Caption: Key strategies for reducing costs in this compound manufacturing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. A method for the production of this compound using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Novel In Vitro Multienzyme Cascade for Efficient Synthesis of this compound from Sucrose | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic conversion of D-galactose to this compound: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orochem.com [orochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Eco-friendly production, separation and purification of this compound and D-allulose from whey powder via one-pot whole-cells biotransformation, yeast fermentation and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"enhancing the efficiency of D-Tagatose purification chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of D-Tagatose purification chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during this compound purification?
A1: Common impurities in this compound purification originate from the raw materials and the isomerization process. These can include unreacted starting materials like D-galactose and D-glucose, byproducts such as D-talose and aldol condensation products, and residues from processing aids like ions from resins and enzymes.[1]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: Cation exchange chromatography is a widely used and effective method for the fractionation and purification of this compound.[1] Additionally, simulated moving bed (SMB) chromatography is employed for large-scale industrial purification.[2]
Q3: What analytical methods are recommended for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are robust analytical techniques for monitoring the concentration and purity of this compound. CE, in particular, can offer high resolution for separating this compound from its process-related impurities.[3][4]
Q4: How can I improve the yield of this compound from the isomerization of D-galactose?
A4: The conversion yield of D-galactose to this compound can be significantly influenced by reaction conditions. For instance, in a boronate affinity-assisted isomerization, increasing the temperature from 60°C to 70°C and optimizing the boron to sugar molar ratio to 1.5 can improve the conversion yield to approximately 61%.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound purification chromatography.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Yield | Incomplete isomerization of D-galactose. | Optimize isomerization conditions (e.g., temperature, pH, catalyst concentration). For enzymatic conversions, ensure the enzyme is active and used at the optimal concentration.[5][6] |
| Loss of this compound during purification steps. | Review and optimize each purification step. For ion exchange chromatography, ensure the pH and ionic strength of the buffers are optimal for this compound binding and elution. | |
| Low Purity of Final Product | Inefficient separation of this compound from impurities. | Adjust the chromatographic conditions. This may include changing the mobile phase composition, gradient slope, or flow rate. For cation exchange, optimizing the counter-ion concentration can improve separation.[1] |
| Co-elution of impurities with this compound. | Consider using a different stationary phase or a multi-step purification strategy. For example, an initial ion-exchange step could be followed by a polishing step using a different chromatographic mode. | |
| High Backpressure in the Chromatography Column | Clogged column frit or tubing. | Filter all samples and buffers before use. If a clog is suspected, reverse-flush the column with an appropriate solvent according to the manufacturer's instructions.[7] |
| Precipitation of the sample on the column. | Ensure the sample is fully dissolved in the mobile phase before loading. Adjusting the sample concentration or the mobile phase composition may be necessary to prevent precipitation.[7] | |
| Microbial growth in the column. | To prevent microbial growth, store the column in an appropriate storage solution (e.g., 20% ethanol) when not in use.[7] | |
| Peak Tailing in Chromatogram | Column overloading. | Reduce the amount of sample loaded onto the column. |
| Non-optimal mobile phase pH. | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state, which can lead to sharper peaks. | |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase to block active sites on the stationary phase that may be causing secondary interactions. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound production and purification.
| Parameter | Value | Conditions/Method | Reference |
| Conversion Yield (D-galactose to this compound) | ~39% | Boron:sugar ratio = 0.5, 60°C | [5] |
| Conversion Yield (D-galactose to this compound) | ~56% | Boron:sugar ratio = 1, 60°C | [5] |
| Conversion Yield (D-galactose to this compound) | ~61% | Boron:sugar ratio = 1.5, 70°C | [5] |
| Final Purity (after crystallization) | >99% | Chemical isomerization followed by demineralization, chromatography, and crystallization. | [8] |
| This compound Titer (from D-fructose) | 68.1 g/L | Fed-batch whole-cell catalysis. | [9] |
| This compound Purity (after desorption) | ~83% | Extraction-assisted isomerization and sequential desorption. | [5] |
Experimental Protocols
Protocol 1: General this compound Production and Purification
This protocol outlines the general steps for producing and purifying this compound from lactose.
-
Enzymatic Hydrolysis of Lactose:
-
Prepare a solution of food-grade lactose.
-
Pass the lactose solution through a column containing immobilized lactase to hydrolyze the lactose into D-glucose and D-galactose.[8]
-
-
Chromatographic Separation of D-Galactose:
-
Separate D-galactose from D-glucose using cation exchange chromatography.[1]
-
-
Isomerization of D-Galactose to this compound:
-
Demineralization:
-
Remove salts from the reaction mixture using cation and anion exchange resins.[1]
-
-
Chromatographic Purification of this compound:
-
Concentrate the demineralized solution.
-
Purify this compound using chromatographic fractionation, typically with a cation exchanger.[1]
-
-
Crystallization:
-
Concentrate the purified this compound solution to induce crystallization.
-
Collect the this compound crystals. The final product should have a purity of over 99%.[8]
-
Visualizations
Caption: Figure 1: this compound Production and Purification Workflow
Caption: Figure 2: Chromatography Troubleshooting Decision Tree
References
- 1. fao.org [fao.org]
- 2. science.food.gov.uk [science.food.gov.uk]
- 3. 2024.sci-hub.red [2024.sci-hub.red]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient production and simultaneous purification of this compound through one-pot extraction-assisted isomerization of d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 8. foodstandards.gov.au [foodstandards.gov.au]
- 9. mdpi.com [mdpi.com]
"limitations of current analytical methods for D-Tagatose"
Welcome to the technical support center for the analytical determination of D-Tagatose. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Question: Why am I observing poor resolution between this compound and other sugars like D-galactose or D-glucose in my HPLC analysis?
-
Answer: Poor resolution is a common challenge in sugar analysis by HPLC.[1][2] Several factors could be contributing to this issue:
-
Column Choice: The stationary phase of your column is critical. Amino-propylysilane columns are often used for sugar analysis.[3] Consider using a column specifically designed for carbohydrate analysis.
-
Mobile Phase Composition: The mobile phase, typically a mixture of acetonitrile and water, needs to be optimized. A ratio of 80:20 (acetonitrile:water) is a common starting point.[3] Fine-tuning this ratio can significantly improve separation.
-
Flow Rate: A lower flow rate can sometimes enhance resolution, although it will increase the analysis time.
-
Temperature: Column temperature can influence retention times and peak shapes. Ensure a stable and optimized column temperature.
-
-
-
Question: My this compound peak is showing low sensitivity with a Refractive Index Detector (RID). How can I improve it?
-
Answer: Refractive Index Detectors are inherently less sensitive than other detectors like UV or mass spectrometry.[3] The existing HPLC method has limitations with respect to sensitivity and resolution in quantification and monitoring of this compound.[3] To enhance sensitivity:
-
Increase Concentration: If your sample allows, increasing the concentration of this compound will result in a stronger signal.
-
Alternative Detectors: If higher sensitivity is crucial, consider using alternative detection methods such as Evaporative Light Scattering Detector (ELSD) or coupling your HPLC to a mass spectrometer (LC-MS). Capillary Electrophoresis (CE) has also been shown to offer better sensitivity than HPLC for this compound analysis.[3]
-
-
-
Question: I am seeing interference from salts and enzymes in my sample from a bioconversion process. How can I clean up my sample before HPLC analysis?
-
Answer: Samples from enzymatic conversions often contain salts and proteins that can interfere with HPLC analysis.[1][2] Proper sample pretreatment is mandatory in such cases and may include:[2]
-
Desalting: Use techniques like solid-phase extraction (SPE) with appropriate cartridges to remove salts.
-
Protein Precipitation: Precipitate enzymes and other proteins using organic solvents like acetonitrile or ethanol, followed by centrifugation.[2]
-
-
Gas Chromatography (GC)
-
Question: Why is derivatization necessary for this compound analysis by GC?
-
Question: I am getting multiple peaks for this compound after derivatization. What is causing this?
-
Answer: Monosaccharides can exist in different isomeric forms (anomers), and derivatization can sometimes lead to the formation of multiple derivatives for a single sugar, resulting in multiple chromatographic peaks.[5] This can complicate quantification. To address this:
-
Optimization of Derivatization: Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.
-
Reduction Step: An initial reduction of the sugar to its corresponding alditol before derivatization can eliminate the formation of anomeric peaks.
-
-
-
Question: My derivatization reaction is incomplete or failing. What are the common causes?
-
Answer: Incomplete derivatization can be due to several factors:
-
Presence of Water: Silylation reagents are sensitive to moisture. Ensure your sample and solvents are anhydrous.[6]
-
Reagent Quality: Use fresh, high-quality derivatizing reagents.
-
Reaction Conditions: The reaction may require specific temperatures and incubation times to proceed to completion. Consult established protocols for the specific derivatization agent you are using.
-
Sample Matrix Effects: Components in your sample matrix might interfere with the derivatization reaction. Sample cleanup may be necessary.
-
-
Enzymatic Assays
-
Question: My enzymatic assay for this compound is not working or giving inconsistent results. What should I check?
-
Answer: Troubleshooting enzymatic assays involves a systematic check of all components and conditions:[7]
-
Reagent Preparation: Ensure all buffers and reagents are prepared correctly and at the proper pH. The assay buffer should be at room temperature for optimal performance.[7]
-
Enzyme Activity: Verify the activity of your enzyme. Enzymes can lose activity if not stored correctly.
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures in the protocol.[7]
-
Interfering Substances: Your sample may contain substances that inhibit the enzyme. Common inhibitors include EDTA, high concentrations of certain salts, or residual organic solvents.[7]
-
Standard Curve: Ensure your standard curve is prepared accurately and covers the expected concentration range of your samples.
-
-
Spectrophotometric Methods
-
Question: I am using a spectrophotometric method to quantify this compound, but I suspect interference from other sugars. How can I minimize this?
-
Answer: Spectrophotometric methods for ketoses can be susceptible to interference from aldoses.[3] To mitigate this:
-
Reaction Conditions: Optimize the reaction conditions, such as acid concentration and reaction time, to maximize the signal from this compound while minimizing the contribution from other sugars.[3]
-
Wavelength Selection: Ensure you are measuring the absorbance at the optimal wavelength for the this compound-derived chromophore.
-
Correction Factors: In some cases, if the concentration of the interfering sugar is known, a correction factor can be applied.
-
-
Data Presentation: Comparison of Analytical Methods
| Analytical Method | Principle | Common Detector | Advantages | Limitations |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) | Robust, well-established. | Low sensitivity with RI detector, poor resolution of sugar isomers, potential for interference from matrix components.[1][2][3] |
| GC | Separation of volatile compounds in a gaseous mobile phase. | Flame Ionization (FID), Mass Spectrometry (MS) | High resolution and sensitivity. | Requires derivatization which can be complex and introduce errors, potential for multiple peaks from anomers.[4][5] |
| Enzymatic Assay | Specific enzyme-catalyzed reaction leading to a measurable product. | Spectrophotometer, Fluorometer | High specificity. | Susceptible to inhibition by matrix components, requires careful control of reaction conditions.[7] |
| Spectrophotometry | Measurement of light absorbance of a colored derivative. | Spectrophotometer | Simple, rapid, and cost-effective.[3] | Lower specificity, potential for interference from other sugars.[3] |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | UV Detector | Faster analysis, low sample and reagent consumption, better sensitivity and resolution than HPLC for this compound.[3] | Requires specialized equipment and expertise. |
Experimental Protocol: HPLC-RID Analysis of this compound
This protocol provides a general methodology for the quantification of this compound using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Equipment
-
HPLC system equipped with a degasser, pump, autosampler, column oven, and refractive index detector.
-
Amino-propyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[3]
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (80:20 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detector Temperature: 35 °C
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes (adjust as needed based on system and separation)
4. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
5. Sample Preparation
-
For liquid samples, dilute with the mobile phase to fall within the calibration range.
-
For solid samples, accurately weigh a known amount, dissolve in the mobile phase, and dilute as necessary.
-
For complex matrices (e.g., food products, fermentation broth), perform sample cleanup procedures such as protein precipitation and/or solid-phase extraction to remove interfering substances.[2][8]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
7. Data Processing
-
Identify the this compound peak in the sample chromatograms based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the standard curve.
Visualizations
Caption: Workflow for this compound quantification using HPLC-RID.
Caption: Logical troubleshooting flow for analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.red [2024.sci-hub.red]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
Validation & Comparative
A Comparative Analysis of D-Tagatose and Sucrose on Postprandial Glycemic Response
An objective guide for researchers and drug development professionals on the differential effects of D-Tagatose and sucrose on postprandial glucose levels, supported by experimental data and mechanistic insights.
This compound, a naturally occurring monosaccharide and a C-4 epimer of fructose, is emerging as a promising low-calorie sweetener with potential benefits for glycemic control.[1] With approximately 90% the sweetness of sucrose, it presents a viable alternative for sugar reformulation in various food products.[1][2][3][4][5][6] This guide provides a detailed comparison of the postprandial glycemic effects of this compound versus sucrose, summarizing key experimental findings, methodologies, and the underlying physiological mechanisms.
Quantitative Comparison of Glycemic and Insulinemic Responses
Clinical studies have consistently demonstrated the favorable impact of this compound on postprandial glucose and insulin levels compared to sucrose and other high-glycemic carbohydrates. The glycemic index (GI) of this compound is remarkably low, at approximately 3, in stark contrast to the GI of sucrose, which is around 65.[7][8] This difference is primarily attributed to its limited absorption and unique metabolic pathway.[9][10]
The following table summarizes the quantitative outcomes from various clinical trials investigating the effects of this compound on postprandial glucose and insulin.
| Study Population | Intervention | Comparator | Key Findings | Reference |
| Hyperglycemic Individuals (n=33) | 5g this compound in a beverage | Sucralose-erythritol beverage (placebo) | Significant reduction in serum glucose at 120 min (p=0.019) and glucose Area Under the Curve (AUC) (p=0.017) with this compound. | [4][11][12] |
| Normal Healthy Individuals (n=52) | 10g this compound in a beverage | Sucralose-erythritol beverage (placebo) | Significant reduction in serum insulin at 30 min (p=0.004) and 60 min (p=0.011), and insulin AUC (p=0.009) with this compound. | [4][11][12] |
| Healthy and Type 2 Diabetes Patients (n=8 each) | 75g this compound alone or 30 min before 75g glucose | 75g glucose | This compound alone did not alter blood glucose or insulin. Pre-treatment with this compound attenuated the glycemic curve in diabetic subjects. | [4][10][13] |
| Type 2 Diabetes Patients | 15g this compound, three times a day for 2 months | Placebo (1.5g) | Significant reduction in HbA1c compared to placebo. | [2][4][11][13] |
Experimental Protocols
The methodologies employed in studies comparing this compound and sucrose effects on postprandial glucose typically involve randomized, double-blind, crossover designs. A representative experimental workflow is outlined below.
A Typical Experimental Workflow for Comparing Sweeteners
A common study design involves recruiting both healthy and hyperglycemic subjects.[12] After an overnight fast, baseline blood samples are collected. Participants are then randomly assigned to consume a beverage containing either this compound or a placebo (e.g., sucralose-erythritol) in a crossover fashion with a washout period in between.[12] Post-ingestion blood samples are collected at regular intervals (e.g., 30, 60, and 120 minutes) to measure glucose, insulin, and C-peptide levels.[4][12]
Signaling Pathways and Mechanisms of Action
The contrasting effects of sucrose and this compound on postprandial glucose are rooted in their distinct metabolic fates.
Sucrose Metabolism: Sucrose, a disaccharide, is rapidly hydrolyzed by the enzyme sucrase in the small intestine into its constituent monosaccharides, glucose and fructose.[14][15] These are then readily absorbed into the bloodstream, leading to a sharp increase in blood glucose levels.[14][16]
This compound Metabolism and Action: In contrast, only about 20% of ingested this compound is absorbed in the small intestine.[11][13] The majority passes to the large intestine where it is fermented by gut bacteria.[9] The limited absorption and slow metabolism of this compound result in a minimal impact on blood glucose and insulin levels.[9]
Furthermore, this compound exerts its glucose-lowering effects through several proposed mechanisms:
-
Inhibition of Intestinal Disaccharidases: this compound can inhibit the activity of enzymes like sucrase and maltase in the small intestine, thereby slowing the digestion and absorption of sucrose and other carbohydrates.[7][11]
-
Hepatic Glycogen Metabolism: In the liver, a metabolite of this compound, tagatose-1-phosphate, promotes the activity of glucokinase, which increases glucose phosphorylation and subsequent storage as glycogen.[11][13] It also inhibits glycogen phosphorylase, preventing the breakdown of stored glycogen into glucose.[7][11][13]
-
Stimulation of GLP-1 Secretion: The fermentation of this compound in the colon produces short-chain fatty acids, which may stimulate the secretion of glucagon-like peptide-1 (GLP-1).[11][17] GLP-1 is known to enhance insulin secretion and improve glycemic control.[17]
References
- 1. Tagatose Study [reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. bonumose.com [bonumose.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. This compound: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beneficial effect of tagatose consumption on postprandial hyperglycemia in Koreans: a double-blind crossover designed study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Digestion & absorption | World Sugar Research Organisation [wsro.org]
- 15. Processes of Digestion and Absorption. | BIO103: Human Biology [courses.lumenlearning.com]
- 16. How and where does sucrose undergo digestion in the body? Name th... | Study Prep in Pearson+ [pearson.com]
- 17. Effects of Tagatose on Glycemic Response and Gastrointestinal Microbiota in Healthy Adults | MedPath [trial.medpath.com]
"comparative study of D-Tagatose and xylitol on dental caries"
A Comparative Analysis of D-Tagatose and Xylitol on Dental Caries Prevention
The landscape of non-cariogenic sweeteners is continuously evolving, with this compound and xylitol emerging as prominent agents in the prevention of dental caries. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their use. The information is tailored for researchers, scientists, and drug development professionals in the field of oral health.
Mechanism of Action: A Tale of Two Sugars
Both this compound and xylitol exert their anti-caries effects by targeting the primary etiological agent of dental caries, Streptococcus mutans (S. mutans). However, their modes of action differ significantly.
This compound: This rare sugar is not readily metabolized by oral bacteria.[1] Its primary mechanism involves the inhibition of glucosyltransferases (GTFs), enzymes crucial for the synthesis of water-insoluble glucans from sucrose.[1][2] These glucans are essential for the formation of dental plaque, a biofilm that allows bacteria to adhere to tooth surfaces. By inhibiting GTF activity, this compound effectively reduces biofilm formation.[1] Furthermore, this compound has been shown to prolong the lag phase of S. mutans growth and interfere with glycolysis, the metabolic pathway that produces cariogenic acids.[1][3]
Xylitol: This sugar alcohol is actively transported into S. mutans cells.[4][5] Once inside, it is converted to xylitol-5-phosphate, a toxic metabolite that cannot be further processed by the bacterium.[4] This leads to an accumulation of the toxic product, inhibiting bacterial growth and acid production.[4][5][6] Xylitol also reduces the adhesion of S. mutans to tooth surfaces and stimulates saliva flow, which helps to neutralize plaque acids and promote remineralization.[4][6][7]
Comparative Efficacy: Insights from Experimental Data
Numerous studies have compared the effectiveness of this compound and xylitol in inhibiting key cariogenic processes. The following tables summarize key quantitative findings from these studies.
Table 1: Effect on Streptococcus mutans Growth and Biofilm Formation
| Sweetener | Concentration | Experimental Model | Key Findings | Reference |
| This compound | 1% and 4% | In vitro culture with sucrose | Significantly inhibited S. mutans biofilm formation compared to sucrose alone. The inhibitory effect was more evident than that of xylitol. | [1] |
| Xylitol | Not specified | In vitro culture with sucrose | Significantly reduced S. mutans biofilm formation compared to sucrose alone. | [1] |
| This compound | 5% | In vitro culture of oral bacteria from saliva | Suppression of total bacterium count was significantly stronger than that of xylitol. | [8] |
| Xylitol | 5% | In vitro culture of oral bacteria from saliva | Significant reduction in total bacterium count compared to control. | [8] |
| This compound + Xylitol | 0.75g each in chewing gum | 4-week clinical trial | Significantly reduced salivary S. mutans counts compared to baseline. | [8][9] |
| This compound | 1.5g in chewing gum | 4-week clinical trial | No significant reduction in salivary S. mutans counts. | [8][9] |
| Xylitol | 1.5g in chewing gum | 4-week clinical trial | No significant reduction in salivary S. mutans counts. | [8][9] |
Table 2: Effect on Plaque pH and Enamel Remineralization
| Sweetener | Delivery Vehicle | Study Design | Key Findings on Plaque pH | Key Findings on Enamel | Reference |
| This compound | Mouth rinse (6.4% and 10%) | Randomized controlled trial | 6.4% this compound significantly decreased S. mutans compared to sucrose. | Not directly measured. | [10] |
| Xylitol | Chewing gum (70%) | Cross-over study | Least pronounced pH drop in plaque after a sorbitol rinse compared to 70% sorbitol gum. | No significant difference in mineral loss between different xylitol/sorbitol gum formulations. | [11] |
| Xylitol | Chewing gum | Systematic Review | Long-term consumption has decreased the amount of mutant Streptococcus in saliva. | Helps to reverse the caries process and replace tooth minerals. | [12] |
| Xylitol | Various | Systematic Review and Meta-analysis | Reduction in MS count was not statistically significant when compared with all other caries preventive strategies. | Significant reduction in DMFS/dmfs index. | [13] |
Experimental Protocols: A Closer Look at the Methodologies
The findings presented above are based on a variety of in vitro and in vivo experimental designs. Understanding these protocols is crucial for interpreting the data accurately.
In Vitro Assessment of S. mutans Growth and Biofilm Formation
-
Bacterial Strains and Culture Conditions: Studies typically utilize reference strains of S. mutans, such as GS-5.[1] Bacteria are cultured in nutrient-rich media like Brain Heart Infusion (BHI) broth or a chemically defined medium.
-
Growth Inhibition Assays: The effect of sweeteners on bacterial growth is often assessed by measuring the optical density (OD) of bacterial cultures over time. A prolonged lag phase or a lower final OD indicates growth inhibition.[1][3]
-
Biofilm Formation Assays: Biofilm formation is commonly quantified using a crystal violet staining method. Bacteria are grown in microtiter plates, and the adherent biofilm is stained with crystal violet. The amount of stain retained is proportional to the biofilm mass.[1]
-
Gene Expression Analysis: To understand the molecular mechanisms, researchers may analyze the expression of key genes involved in sucrose metabolism and biofilm formation, such as glucosyltransferase (gtf) genes, using techniques like quantitative real-time PCR (qPCR).[1]
Clinical Trials with Chewing Gum
-
Study Design: Double-blind, randomized controlled trials are the gold standard for clinical research.[8][9] Participants are randomly assigned to different groups, each receiving a chewing gum with a specific sweetener composition (e.g., this compound, xylitol, or a combination).
-
Sample Collection: Saliva samples are collected at baseline and at regular intervals throughout the study period.[8][9]
-
Microbiological Analysis: The number of S. mutans and total oral bacteria in saliva is determined by plating serial dilutions of the saliva onto selective (e.g., Mitis Salivarius Bacitracin agar - MSB) and non-selective (e.g., BHI agar) media, respectively. The number of colony-forming units (CFUs) is then counted.[8][9]
Visualizing the Mechanisms: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and a typical experimental workflow.
Caption: Mechanism of this compound in inhibiting biofilm formation.
Caption: Mechanism of xylitol's inhibitory action on S. mutans.
Caption: A typical experimental workflow for in vitro comparison.
Conclusion: A Synergistic Future?
Both this compound and xylitol demonstrate significant potential in the fight against dental caries. This compound appears to have a more pronounced effect on biofilm formation, a critical step in the development of caries.[1] In contrast, xylitol's bactericidal action through the formation of a toxic metabolite is a well-established mechanism.[4][5]
Interestingly, some evidence suggests that a combination of this compound and xylitol may be more effective than either sweetener alone, particularly in reducing salivary S. mutans levels in a clinical setting.[8][9] This synergistic effect warrants further investigation and could pave the way for the development of more effective anti-caries products. Future research should also focus on long-term clinical trials to definitively establish the comparative efficacy of these sweeteners in preventing dental caries in diverse populations.
References
- 1. This compound inhibits the growth and biofilm formation of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Potential of Prebiotic this compound for Prevention of Oral Disease [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. buylarine.com [buylarine.com]
- 6. Xylitol and Its Role in Oral Health — David Wagner DDS [drdavidwagner.com]
- 7. avoeverlastingessentials.com [avoeverlastingessentials.com]
- 8. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
- 9. This compound Effectively Reduces the Number of Streptococcus mutans and Oral Bacteria in Healthy Adult Subjects: A Chewing Gum Pilot Study and Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. examine.com [examine.com]
- 11. Effect of xylitol and sorbitol in chewing-gums on mutans streptococci, plaque pH and mineral loss of enamel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jamdsr.com [jamdsr.com]
- 13. Xylitol in preventing dental caries: A systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
"D-Tagatose vs erythritol: a comparative analysis of metabolic effects"
A comprehensive guide for researchers and drug development professionals on the distinct metabolic impacts of two popular sugar substitutes, supported by experimental data and detailed methodologies.
In the ever-expanding landscape of sugar substitutes, D-Tagatose and erythritol have emerged as prominent alternatives, each with unique metabolic profiles. This guide provides an in-depth comparative analysis of their effects on key metabolic parameters, including glycemic response, insulinemia, caloric value, and the gut microbiome. The information presented herein is curated from a range of clinical and preclinical studies to support evidence-based decision-making in research and development.
Quantitative Data Summary
The following table summarizes the key quantitative data on the metabolic effects of this compound and erythritol, offering a side-by-side comparison for quick reference.
| Metabolic Parameter | This compound | Erythritol | Source(s) |
| Glycemic Index (GI) | 3 | 0 | [1][2][3] |
| Insulinemic Index | Low (specific index not consistently reported) | 2 | [4] |
| Caloric Value (kcal/g) | 1.5 - 2.4 | 0 - 0.2 | [1][5][6][7] |
| Absorption | ~20% in the small intestine | ~90% in the small intestine | [8][9][10] |
| Excretion | Unabsorbed portion fermented in the large intestine | Excreted largely unchanged in urine | [10][11] |
| Effect on Gut Microbiota | Prebiotic effect; increases butyrate and lactobacilli | Minimal to no significant effect on composition | [12][13][14][15] |
Metabolic Pathways and Physiological Fate
The distinct metabolic fates of this compound and erythritol underpin their differential physiological effects.
This compound Metabolism
This compound is a functional monosaccharide and a C-4 epimer of D-fructose.[16] Only about 20% of ingested this compound is absorbed in the small intestine and metabolized in the liver, primarily through a pathway similar to fructose metabolism.[9] The absorbed this compound is phosphorylated to this compound-1-phosphate, which is then cleaved into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, intermediates of glycolysis.[17] Notably, this compound-1-phosphate can also promote glycogen synthesis and inhibit glycogenolysis, contributing to its low glycemic impact.[2][9] The unabsorbed 80% travels to the large intestine, where it is fermented by the gut microbiota, exerting a prebiotic effect.[12][13]
Erythritol Absorption and Excretion
Erythritol is a four-carbon sugar alcohol.[7] Unlike this compound, the majority of ingested erythritol (approximately 90%) is rapidly absorbed in the small intestine and enters the bloodstream.[10] However, it is minimally metabolized by the human body and is excreted largely unchanged in the urine.[10][11] This lack of metabolism is the primary reason for its near-zero caloric value and negligible impact on blood glucose and insulin levels.[3][4] A small, unabsorbed portion passes to the large intestine, but it is largely resistant to fermentation by the gut microbiota.[14][18]
Impact on Gut Microbiota
The differential absorption rates of this compound and erythritol lead to distinct effects on the gut microbiome.
-
This compound: The significant portion of unabsorbed this compound serves as a substrate for fermentation by colonic bacteria, leading to a prebiotic effect. Studies have shown that this compound consumption can increase the abundance of beneficial bacteria, such as Lactobacillus, and enhance the production of short-chain fatty acids (SCFAs), particularly butyrate.[13][15] This modulation of the gut microbiota can have positive implications for gut health.[12]
-
Erythritol: Due to its high absorption in the small intestine, only a small amount of erythritol reaches the large intestine.[10] Consequently, its impact on the gut microbiota is considered minimal, with most studies reporting no significant changes in the composition of the gut bacteria.[14][19]
Experimental Protocols
The metabolic effects of this compound and erythritol are typically evaluated in human clinical trials using a randomized, double-blind, placebo-controlled crossover design. A representative experimental workflow is outlined below.
Key Methodologies
-
Participant Selection: Healthy volunteers, individuals with type 2 diabetes, or those with impaired glucose tolerance are recruited. Exclusion criteria often include pregnancy, gastrointestinal diseases, and the use of medications that could affect glucose metabolism.
-
Intervention: Participants are given a standardized dose of the sweetener (e.g., 25-75g of this compound or erythritol) or a placebo (e.g., glucose or a non-caloric sweetener like sucralose) dissolved in water or incorporated into a test meal.[2][9][20]
-
Blood Sampling: Blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 60, 90, 120, and 180 minutes) after consumption of the test substance.[9][21]
-
Biochemical Analysis: Plasma or serum is analyzed for glucose, insulin, and C-peptide concentrations. Other markers such as lipids and uric acid may also be measured.[9]
-
Gut Microbiota Analysis: Fecal samples are collected before and after the intervention period to assess changes in the gut microbiota composition using techniques like 16S rRNA sequencing.[12][22]
-
Gastrointestinal Tolerance: Participants are often asked to complete questionnaires to report any gastrointestinal symptoms such as bloating, gas, or diarrhea.[9]
Conclusion
This compound and erythritol, while both effective sugar substitutes, exhibit markedly different metabolic profiles. This compound is partially metabolized, has a very low glycemic index, and acts as a prebiotic, potentially offering benefits for gut health. In contrast, erythritol is largely unabsorbed and unmetabolized, resulting in a zero glycemic index and minimal impact on the gut microbiome. The choice between these two sweeteners in product development and clinical applications should be guided by a thorough understanding of these distinct metabolic effects and the desired physiological outcomes. Further long-term studies are warranted to fully elucidate the chronic metabolic consequences of regular consumption of both this compound and erythritol.
References
- 1. bonumose.com [bonumose.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nutrisense.io [nutrisense.io]
- 4. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tagatose Calories, Glycemic Index, Health Benefits, Side Effects [nutrientsreview.com]
- 6. snapcalorie.com [snapcalorie.com]
- 7. Erythritol as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nomosu.com [nomosu.com]
- 11. Erythritol Ameliorates Small Intestinal Inflammation Induced by High-Fat Diets and Improves Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Constipation-Relieving Property of this compound by Modulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]
- 14. Sweeteners 101: How Sugar Alternatives Affect Your Gut [tinyhealth.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Impact of artificial sweeteners and rare sugars on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances and Prospects of this compound Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]
- 18. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component [mdpi.com]
- 19. Metabolic Effect of Dietary Erythritol Intake on Escherichia coli [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. The Constipation-Relieving Property of this compound by Modulating the Composition of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tagatose: A Viable Prebiotic for Gut Health Modulation in Humans
A comprehensive comparison of the prebiotic effects of D-Tagatose in human clinical trials, offering insights for researchers and drug development professionals.
This compound, a rare sugar with a low caloric value, is gaining significant attention for its potential as a prebiotic agent. Human clinical trials have demonstrated its ability to modulate the gut microbiota, increase the production of beneficial short-chain fatty acids (SCFAs), and confer potential health benefits. This guide provides an objective comparison of this compound with other prebiotic alternatives, supported by experimental data from human studies, to inform future research and development in the field of gut health.
Comparative Efficacy of this compound as a Prebiotic
Human clinical studies have consistently shown that this compound consumption leads to favorable changes in the gut microbiome and its metabolic output. A key study investigating the prebiotic effects of this compound provides a clear comparison with a well-established prebiotic, fructo-oligosaccharides (FOS), and a sucrose control.
Key Findings from Human Clinical Trials:
-
Stimulation of Beneficial Bacteria: Ingestion of this compound has been shown to significantly increase the abundance of beneficial gut bacteria. For instance, daily consumption of 12.5 grams of this compound for two weeks resulted in a notable increase in fecal Lactobacillus counts in healthy male subjects.[1] This effect is comparable to that observed with other established prebiotics.
-
Enhanced Short-Chain Fatty Acid (SCFA) Production: Fermentation of this compound in the colon leads to the production of SCFAs, particularly butyrate, which is a primary energy source for colonocytes and has anti-inflammatory properties. In-vitro fermentations with human fecal matter have shown that this compound leads to a higher proportion of butyrate compared to other prebiotics.[2] Human trials have confirmed that daily intake of both 7.5g and 12.5g of this compound increases butyrate production.[1]
-
Gastrointestinal Tolerance: While effective as a prebiotic, the gastrointestinal tolerance of this compound is dose-dependent. Higher doses (around 30g in a single intake) have been associated with symptoms like nausea and flatulence.[3] However, daily doses of 7.5g and 12.5g are generally well-tolerated with only minor gastrointestinal complaints reported.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative human clinical trial comparing the prebiotic effects of this compound, Fructo-oligosaccharides (FOS), and Sucrose.
| Parameter | This compound (12.5 g/day ) | Fructo-oligosaccharides (7.8 g/day ) | Sucrose (15.1 g/day ) |
| Change in Fecal Lactobacillus (log CFU/g) | Increased numbers in men | Not specified in the abstract | No significant change |
| Butyrate Production (in vitro fermentation) | Increased | Increased | No significant change |
| Gastrointestinal Complaints | Few reported | Not specified in the abstract | Few reported |
This data is based on a randomized, placebo-controlled, double-blind, five-way cross-over study in healthy subjects.[1]
Experimental Protocols
The validation of the prebiotic effect of this compound in humans has been conducted through rigorous clinical trial designs. Below is a summary of a typical experimental protocol.
Study Design: Randomized, Placebo-Controlled, Double-Blind, Crossover Trial
A robust method to assess the effects of this compound is a randomized, placebo-controlled, double-blind, crossover study.
-
Participants: Healthy adult volunteers are typically recruited. Exclusion criteria often include recent antibiotic use, history of major gastrointestinal surgery, or existing digestive disorders.[4]
-
Intervention: Participants consume a controlled diet supplemented with this compound, a positive control (e.g., FOS or inulin), or a placebo (e.g., sucrose) for a defined period, often ranging from two to four weeks.
-
Dosage: Dosages of this compound in human trials have ranged from 7.5g to 30g per day.[1][3] The positive control and placebo are matched for sweetness and caloric content where possible.
-
Washout Period: In a crossover design, a washout period separates the different intervention phases to minimize carry-over effects.
-
Data Collection: Fecal samples are collected at baseline and after each intervention period to analyze the gut microbiota composition (e.g., through 16S rRNA sequencing) and SCFA concentrations (e.g., via gas chromatography). Blood samples may also be collected to assess metabolic markers. Gastrointestinal tolerance is typically monitored through questionnaires.[1]
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams have been created using Graphviz.
Caption: Proposed signaling pathway of this compound's prebiotic effect.
Caption: Generalized workflow for a human clinical trial on prebiotics.
References
- 1. prebioticassociation.org [prebioticassociation.org]
- 2. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Prebiotic this compound for Prevention of Oral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative gastrointestinal tolerance of sucrose, lactitol, or this compound in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tagatose: A Comparative Guide to its Glycemic Index and Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glycemic index (GI) of D-Tagatose with other common sweeteners. It is intended to be a resource for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies.
Introduction to this compound
This compound is a naturally occurring monosaccharide, a hexose isomer of fructose, found in small quantities in fruits, and dairy products.[1][2] It is approximately 90-92% as sweet as sucrose but with only about 38% of the calories.[1][3] Recognized as safe by the Food and Drug Administration (FDA) and the World Health Organization, this compound is gaining attention for its potential health benefits, particularly its minimal impact on blood glucose levels.[1][3]
Glycemic Index Comparison
The glycemic index is a relative ranking of carbohydrates in foods according to how they affect blood glucose levels. Carbohydrates with a low GI value (55 or less) are more slowly digested, absorbed, and metabolized and cause a lower and slower rise in blood glucose and, therefore, insulin levels.
This compound exhibits a remarkably low glycemic index compared to a wide array of other sweeteners. The following table summarizes the GI values of this compound and other common sweetening agents.
| Sweetener Category | Sweetener | Glycemic Index (GI) |
| Rare Sugar | This compound | 3 [1][2] |
| Natural Sugars | Glucose (Reference) | 100[3][4][5] |
| Sucrose (Table Sugar) | 65 - 68[3][4][5] | |
| Fructose | 15 - 25[3][4][6] | |
| Honey | 58 - 62[5][6][7] | |
| Maple Syrup | 54[5][6][7][8] | |
| Agave Nectar | 10 - 30[5][7][8] | |
| Coconut Sugar | 35[6][8] | |
| Artificial Sweeteners | Aspartame | 0[7] |
| Sucralose (Splenda) | 0[7] | |
| Saccharin | 0 | |
| Acesulfame K | 0 | |
| Stevia | 0[4][5][7][8] | |
| Monk Fruit | 0[8] | |
| Sugar Alcohols (Polyols) | Maltitol | 35 |
| Xylitol | 7 - 13[1][5][7] | |
| Sorbitol | 4 - 9[7] | |
| Erythritol | 0 - 1[7] | |
| Isomalt | 2 |
Experimental Protocol for Glycemic Index Determination (In Vivo)
The "gold standard" for determining the glycemic index of a food or ingredient is the in vivo method, which involves human subjects. The following is a detailed, standardized protocol adapted from established methodologies.
1. Subject Selection:
-
A minimum of 10 healthy individuals are recruited.
-
Subjects should have normal glucose tolerance, confirmed by a screening test.
-
Exclusion criteria typically include being overweight, sedentary, or having any metabolic disorders.
2. Pre-Test Conditions:
-
Subjects undergo an overnight fast of 10-12 hours prior to the test.
-
They are instructed to avoid vigorous exercise and alcohol for 24 hours before the test.
3. Test Food and Reference Food Administration:
-
On separate occasions, each subject consumes a portion of the test food (e.g., this compound) and a reference food (glucose or white bread) containing an equivalent amount of available carbohydrates (typically 25-50 grams).
-
The reference food is assigned a GI of 100 by definition.
-
The foods are consumed over a standardized period, usually 10-15 minutes.
4. Blood Sampling:
-
A fasting blood sample is taken before consumption of the test or reference food (at time 0).
-
Subsequent blood samples are taken at regular intervals over a two-hour period (e.g., at 15, 30, 45, 60, 90, and 120 minutes).
-
Blood is typically collected via finger-prick.
5. Blood Glucose Analysis:
-
Blood samples are analyzed to determine the glucose concentration at each time point.
6. Data Analysis and GI Calculation:
-
A blood sugar response curve (blood glucose concentration vs. time) is plotted for each subject for both the test food and the reference food.
-
The incremental area under the curve (iAUC) is calculated for each curve, ignoring the area below the fasting baseline.
-
The GI of the test food is calculated for each subject by dividing their iAUC for the test food by their iAUC for the reference food and multiplying by 100.
-
The final GI of the test food is the average of the GI values from all subjects.
Signaling Pathways and Mechanism of Action
The low glycemic impact of this compound is attributed to its unique metabolic pathway and its interaction with key enzymes involved in carbohydrate digestion and glucose homeostasis.
1. Inhibition of Intestinal Disaccharidases:
-
This compound has been shown to inhibit the activity of intestinal enzymes such as sucrase and maltase.[1]
-
This inhibition reduces the breakdown of disaccharides (like sucrose and maltose) into monosaccharides (like glucose), thereby slowing down glucose absorption from the small intestine into the bloodstream.
2. Hepatic Glucose Metabolism:
-
Only about 20% of ingested this compound is absorbed in the small intestine and metabolized, primarily in the liver.[1]
-
The metabolite of this compound, tagatose-1-phosphate, plays a crucial role in regulating hepatic glucose metabolism.
-
Activation of Glucokinase: Tagatose-1-phosphate promotes the activity of glucokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate. This is the first step in both glycolysis and glycogenesis (glycogen synthesis).[1]
-
Inhibition of Glycogen Phosphorylase: Tagatose-1-phosphate also inhibits glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose (glycogenolysis).[1]
-
The dual effect of activating glucose storage as glycogen and inhibiting the release of stored glucose from the liver contributes to lower overall blood glucose levels.
Conclusion
The available data consistently demonstrate that this compound has a very low glycemic index, positioning it as a favorable alternative to traditional sugars and many other sweeteners for applications where glycemic control is a primary concern. Its unique metabolic pathway, involving the inhibition of carbohydrate-digesting enzymes and the modulation of hepatic glucose metabolism, provides a strong scientific basis for its observed antihyperglycemic effects. For researchers and professionals in drug development, this compound represents a promising functional ingredient with potential applications in managing conditions such as diabetes and obesity. Further clinical investigations into its long-term metabolic effects are warranted.
References
- 1. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US9109247B2 - In vitro method for the determination of glycemic index of food products - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. In Vivo Methods for Measuring the Glycemic Index | Encyclopedia MDPI [encyclopedia.pub]
- 7. This compound | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro and in vivo Glycemic Index of common staples made from varieties of White Yam (Dioscorea rotundata) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of D-Tagatose and Allulose for Researchers and Drug Development Professionals
An objective analysis of two prominent rare sugars, D-Tagatose and D-Allulose, reveals distinct metabolic, physiological, and physicochemical profiles crucial for their application in therapeutic and food science contexts. This guide synthesizes current experimental data to provide a direct comparison of their performance, from glycemic control to gut microbiome interactions.
This compound and D-Allulose (also known as D-Psicose) are rare monosaccharides that have garnered significant attention as low-calorie sugar substitutes. Both are isomers of fructose and offer unique properties that distinguish them from traditional sweeteners and each other. Their differential metabolic fates and physiological effects warrant a detailed comparison for researchers exploring novel therapeutic agents for metabolic disorders and for professionals in drug and food formulation.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative parameters for this compound and D-Allulose based on available experimental data.
Table 1: Physicochemical and Sensory Properties
| Property | This compound | D-Allulose | Sucrose (for reference) |
| Caloric Value (kcal/g) | 1.5[1][2] | ~0.4[3][4] | 4.0 |
| Relative Sweetness | 90-92% of sucrose[1][5][6] | ~70% of sucrose[7][8] | 100% |
| Glycemic Index (GI) | 3[9] | Near-zero (Implied) | 65 |
| Molecular Weight ( g/mol ) | 180.16[1] | 180.16[2][10] | 342.30 |
| Melting Point (°C) | 133–137[1] | 96[1][10] | 186 |
| Solubility in Water ( g/100 mL at 20°C) | 160[1] | High (291 g/100g water)[8] | 200 |
| Maillard Reaction | Occurs (Reducing Sugar)[1] | Occurs (Reducing Sugar)[1][7] | Occurs at high temp |
Table 2: Metabolic and Physiological Effects
| Effect | This compound | D-Allulose |
| Primary Absorption Site | Small Intestine (partially, ~20-25%)[5][11][12] | Small Intestine (highly, ~70%)[8] |
| Metabolic Fate | ~20-25% absorbed and metabolized in the liver; ~75-80% fermented by gut microbiota in the large intestine.[5][12] | Primarily absorbed and excreted unmetabolized in urine; a small portion is fermented in the large intestine.[8][10] |
| Glycemic Response | Significantly lowers postprandial blood glucose and insulin response.[5][7] | Suppresses postprandial blood glucose and insulin response.[2][8] |
| Effect on Lipid Metabolism | May increase HDL cholesterol. Some rat studies show increased hepatic lipogenic enzyme activity.[4] | May reduce abdominal fat. Rat studies indicate it lowers hepatic lipogenic enzyme activity.[10] |
| Gut Microbiota Interaction | Serves as a prebiotic substrate, promoting production of Short-Chain Fatty Acids (SCFAs) like propionate and butyrate.[12] | Fermented by gut microbiota, potentially increasing butyrate production.[10] |
Key Mechanisms of Action
This compound and D-Allulose exert their effects on glucose metabolism through distinct molecular pathways.
This compound primarily functions by inhibiting enzymes in the small intestine. It has been shown to be an effective inhibitor of intestinal disaccharidases, such as sucrase.[5][13] This enzymatic inhibition slows the breakdown of dietary carbohydrates like sucrose into absorbable monosaccharides, thereby blunting the postprandial glucose peak.
D-Allulose appears to act via a different mechanism, primarily involving competition for sugar transporters. Studies suggest that D-Allulose is a substrate for Glucose Transporter Type 5 (GLUT5), the primary transporter for fructose.[14][15][16] By competing with fructose and potentially glucose for transport across the intestinal epithelium, D-Allulose can reduce the rate and amount of dietary sugar absorption.[14][17]
References
- 1. iipseries.org [iipseries.org]
- 2. Allulose for the attenuation of postprandial blood glucose levels in healthy humans: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugars, Sugar Alcohols, & Artificial Sweeteners: What are the differences and how do each impact caloric content? - Eurofins USA [eurofinsus.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tagatose Study [reading.ac.uk]
- 10. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound has low small intestinal digestibility but high large intestinal fermentability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. The Effect of Allulose on the Attenuation of Glucose Release from Rice in a Static In Vitro Digestion Model - PMC [pmc.ncbi.nlm.nih.gov]
D-Tagatose for Weight Management: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of D-Tagatose in weight management against a placebo, supported by experimental data from human clinical trials. This compound, a naturally occurring ketohexose and an isomer of fructose, has been investigated for its potential as a low-calorie sweetener and its metabolic effects, including weight reduction.[1][2][3] This document synthesizes key findings, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community.
Quantitative Data Summary
The efficacy of this compound in weight management has been evaluated in several clinical trials, with some studies indicating a positive effect on weight loss while others show no significant difference compared to placebo. The following tables summarize the quantitative outcomes from key studies.
Table 1: Efficacy of this compound on Body Weight
| Study (Year) | Dosage | Duration | Mean Body Weight Change (this compound Group) | Mean Body Weight Change (Placebo Group) | p-value |
| Donner et al. (2010)[4][5] | 15g, 3 times daily | 12 months | -5.1 kg | Not explicitly a placebo-controlled weight loss trial, but reports significant weight decline from baseline. | 0.001 |
| Ensor et al. (2014) (as cited in[6]) | 45g/day | 12 months | -5.1 kg | Not specified in the provided context. | Not specified |
| Phase 3 Clinical Trial (as reported in[7]) | Not specified | 10 months | No significant change | No significant change | Not significant |
Table 2: Efficacy of this compound on Body Mass Index (BMI)
| Study (Year) | Dosage | Duration | Mean BMI Change (this compound Group) | Mean BMI Change (Placebo Group) | p-value |
| Phase 3 Clinical Trial (as reported in[7]) | Not specified | 10 months | No observed effect | No observed effect | Not significant |
| Ensor et al. (2014) (as cited in[6]) | 5.0g and 7.5g, 3 times daily | 6 months | Dose-dependent decrease | Not specified | Not specified |
Experimental Protocols
The methodologies of the key clinical trials investigating the effect of this compound on weight management are detailed below.
Donner et al. (2010): Pilot Study
-
Objective: To explore the metabolic effects of daily this compound supplementation in subjects with type 2 diabetes, hypothesizing it would lead to weight loss.[4][5]
-
Study Design: A pilot study with a 2-month run-in period followed by a 12-month treatment period.[4][5]
-
Intervention: 15g of oral this compound taken 3 times daily with food.[4][5]
-
Primary Outcome Measures: Changes in body weight, glycated hemoglobin, and lipid profile.[4][5]
Phase 3 Clinical Trial (NCT00451477)
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound for glycemic control in people with Type 2 diabetes, with changes in BMI as a secondary objective.[7][8]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter clinical trial.[8] The study included an 8-week run-in period where participants received diabetes education and stabilized their diet and exercise routines.[8]
-
Participants: Individuals with Type 2 diabetes not taking other medications for the condition.[8] Inclusion criteria included an HbA1c level between 6.6% and 9.0% and a BMI of less than or equal to 45 kg/m ².[7]
-
Intervention: The drug group received 15g of this compound dissolved in water three times a day. The placebo group received 1.5g of sucralose (Splenda) in water three times a day.[1][8]
-
Primary and Secondary Outcome Measures: The primary endpoint was the change in HbA1c levels. Secondary endpoints included changes in fasting blood glucose, insulin, lipid profiles, and BMI.[7]
Visualizations
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial investigating the efficacy of this compound.
Caption: A generalized workflow of a randomized controlled clinical trial for this compound.
Proposed Signaling Pathway for this compound's Metabolic Effects
This compound is believed to influence weight and metabolism through several mechanisms. The diagram below outlines a proposed signaling pathway.
Caption: Proposed mechanisms of this compound's metabolic actions.
Discussion of Findings
The evidence for the efficacy of this compound in weight management is mixed. A pilot study by Donner et al. demonstrated a significant reduction in body weight in subjects with type 2 diabetes after one year of supplementation.[4][5] Similarly, a study by Ensor et al. also reported weight loss in a dose-dependent manner.[6]
However, a larger Phase 3 clinical trial did not find a statistically significant effect of this compound on body weight or BMI compared to placebo.[7] It is important to note that the primary objective of this Phase 3 trial was glycemic control, and the participants were already on a diet and exercise regimen.[7][8]
The proposed mechanisms for this compound's potential effects on weight management include the inhibition of intestinal disaccharidases, which would reduce glucose absorption, and the stimulation of GLP-1 secretion, which can slow gastric emptying and reduce food intake.[1] Additionally, this compound may inhibit hepatic glycogenolysis.[1]
The most common side effects reported are mild and transient gastrointestinal issues.[1][4][5]
Conclusion
Based on the available clinical trial data, the role of this compound in weight management remains inconclusive. While some smaller studies suggest a potential for weight loss, a larger Phase 3 trial did not confirm these findings. The discrepancies in outcomes could be due to differences in study design, participant populations, and primary endpoints. Further large-scale, long-term studies specifically designed to assess weight management as a primary outcome are necessary to definitively establish the efficacy of this compound for this indication. Researchers and drug development professionals should consider these mixed results when evaluating this compound as a potential therapeutic agent for weight management.
References
- 1. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tagatose, a new antidiabetic and obesity control drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Dietary supplementation with this compound in subjects with type 2 diabetes leads to weight loss and raises high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov:443]
A Comparative Analysis of D-Tagatose Synthesis: Chemical vs. Enzymatic Routes
A comprehensive guide for researchers and drug development professionals on the prevailing methodologies for D-Tagatose production, offering a detailed comparison of chemical and enzymatic synthesis pathways. This report includes quantitative data, in-depth experimental protocols, and workflow visualizations to support informed decision-making in laboratory and industrial settings.
This compound, a rare monosaccharide, is gaining significant traction in the pharmaceutical and food industries as a low-calorie sweetener with prebiotic properties.[1] Its production, however, presents a critical choice between traditional chemical synthesis and burgeoning enzymatic methods. This guide provides a comparative analysis of these two primary routes to this compound, detailing their respective advantages and disadvantages, supported by experimental data and protocols.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Primary Method | Alkaline isomerization of D-galactose | Biocatalytic conversion using enzymes or whole cells |
| Catalyst | Metal hydroxides (e.g., Calcium hydroxide)[2][3] | Enzymes (e.g., L-arabinose isomerase)[2][4] |
| Substrate | D-galactose (often from lactose hydrolysis)[2][5] | D-galactose, lactose, D-fructose, sucrose, maltodextrin[2][6][7] |
| Reaction Conditions | Harsh (alkaline pH, high temperature)[6][8] | Mild (near-neutral pH, moderate temperature)[9] |
| Yield | Generally lower, with yields around 26-27% reported under certain conditions.[2] | Highly variable, with some methods achieving over 80% conversion.[6][10] |
| Byproducts | Formation of various byproducts due to non-specific reactions.[8] | High specificity, leading to fewer byproducts.[9] |
| Environmental Impact | Generates chemical waste and requires significant energy input.[2][11] | More environmentally friendly with biodegradable catalysts.[12] |
| Cost | Potentially lower raw material costs but higher purification expenses.[8] | Higher catalyst cost but potentially lower downstream processing costs.[12] |
Visualizing the Synthesis Pathways
To better understand the distinct workflows, the following diagrams illustrate the core steps in both chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis pathways for this compound.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for different this compound synthesis methods based on published data.
Table 1: Chemical Synthesis Data
| Catalyst | Substrate | Temperature (°C) | pH | Yield (%) | Reference |
| Ca(OH)₂ | D-Galactose | Ambient | Alkaline | ~26 | [3] |
| Hydrotalcite | D-Galactose | 90 | - | <27 | [2] |
| Arginine | D-Galactose | - | - | <16.8 | [2] |
| Supercritical Fluid | D-Galactose | 200 | - | <24 | [2][3] |
Table 2: Enzymatic Synthesis Data (Single Enzyme & Whole-Cell)
| Biocatalyst | Substrate (g/L) | Product (g/L) | Conversion (%) | Time (h) | Reference |
| L-AI (Thermoanaerobacterium brockii) | D-Galactose (300) | 126 | 42 | - | [2] |
| L-AI (Thermotoga neapolitana 5068) | D-Galactose (1.8) | 1.22 | 68 | - | [2] |
| Recombinant E. coli (L-AI) | D-Galactose (140) | 54 | 39 | - | [2] |
| Immobilized L-AI (Gali152) | D-Galactose (100) | 58 | 58 | 90 | [2] |
| Recombinant E. coli (L-AI) | D-Lactose (100) | 23.5 | 23.5 | - | [2] |
| L-AI (Bifidobacterium adolescentis) | D-Galactose | - | 56.7 | 8 |
Table 3: Enzymatic Synthesis Data (Multi-enzyme Cascade)
| Enzyme System | Substrate | Product (g/L) | Conversion (%) | Time (h) | Reference |
| Hexokinase, Fructose-1,6-biphosphate aldolase, Phytase | D-Fructose (180) | 144 | 77 | 16 | [13][14] |
| Sucrose phosphorylase, Fructokinase, F6PE, T6PP, PPK | Sucrose (10 mM) | - | 82.3 | - | [6][10] |
| 5 heat-resistant enzymes | Maltodextrin (10) | 2.08 | 20.8 | 24 | [2][15] |
| 5 heat-resistant enzymes | Maltodextrin (20) | 3.2 | 16 | 24 | [2][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in both chemical and enzymatic this compound synthesis.
Chemical Synthesis: Alkaline Isomerization of D-Galactose
Objective: To synthesize this compound from D-Galactose using calcium hydroxide as a catalyst.
Materials:
-
D-Galactose
-
Calcium Hydroxide (Ca(OH)₂)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Teflon-lined reactor
-
pH meter
-
Heating and stirring apparatus
-
Filtration system
-
Ion-exchange chromatography columns (cation and anion)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Prepare a solution of D-Galactose in deionized water (e.g., 5% w/w).[10]
-
Catalyst Addition: Add Calcium Hydroxide to the D-Galactose solution to achieve an alkaline pH (e.g., pH 12).
-
Isomerization: Heat the reaction mixture to a specified temperature (e.g., 120°C) in a sealed reactor and stir for a defined period.[10] This promotes the formation of a this compound-calcium complex.[2]
-
Neutralization: After the reaction, cool the mixture and neutralize it by slowly adding sulfuric acid until a neutral pH is reached. This will precipitate calcium sulfate and release this compound into the solution.
-
Filtration: Remove the precipitated calcium sulfate by filtration.
-
Purification:
-
Pass the filtrate through a cation-exchange resin to remove any remaining calcium ions.
-
Subsequently, pass the solution through an anion-exchange resin to remove anions.
-
-
Concentration and Crystallization: Concentrate the purified this compound solution using a rotary evaporator. Induce crystallization to obtain pure this compound crystals.
Enzymatic Synthesis: L-arabinose Isomerase (L-AI) Mediated Conversion
Objective: To produce this compound from D-Galactose using L-arabinose isomerase.
Materials:
-
D-Galactose
-
L-arabinose isomerase (free or immobilized)
-
Buffer solution (e.g., phosphate buffer, pH 7.5-8.0)
-
Metal ion cofactor (e.g., MnCl₂, if required by the enzyme)
-
Reaction vessel with temperature and pH control
-
HPLC system for analysis
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of D-Galactose in the appropriate buffer (e.g., 100 g/L in 50 mM phosphate buffer, pH 8.0).
-
Reaction Initiation: Add the L-arabinose isomerase (e.g., a specific activity of 1.8 U/mg for D-galactose) to the substrate solution. If the enzyme requires a cofactor, add it to the reaction mixture (e.g., 1 mM Mn²⁺).
-
Incubation: Maintain the reaction mixture at the optimal temperature for the specific L-AI used (e.g., 40-65°C) with constant stirring for a set duration (e.g., 30 minutes to 90 hours).
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Analysis: Centrifuge the reaction mixture to remove any precipitated protein. Analyze the supernatant for this compound concentration using an HPLC system equipped with a suitable column (e.g., a column with L19 packing material) and a refractive index detector.[1]
Enzymatic Synthesis: Whole-Cell Biocatalysis
Objective: To synthesize this compound from a suitable substrate using engineered microorganisms expressing the necessary enzymes.
Materials:
-
Engineered microbial strain (e.g., E. coli expressing L-AI or a multi-enzyme system)
-
Growth medium for the microbial strain
-
Inducer for gene expression (e.g., IPTG)
-
Substrate (e.g., D-galactose, lactose, or maltodextrin)
-
Buffer solution (e.g., PBS, pH 7.5)
-
Bioreactor or shaker flask
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Cell Culture and Induction: Grow the engineered microbial strain in a suitable growth medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8). Induce the expression of the target enzyme(s) by adding an inducer and continue cultivation for a specified period.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with buffer. The cells can be used directly as a whole-cell catalyst.
-
Biotransformation: Resuspend the cell pellet in a reaction buffer containing the substrate (e.g., 10-20 g/L maltodextrin).[15]
-
Incubation: Incubate the reaction mixture in a bioreactor or shaker flask under optimal conditions (e.g., 60°C, pH 7.5) for a defined time (e.g., 24 hours).[15]
-
Product Recovery and Analysis: Terminate the reaction (e.g., by boiling). Separate the cells from the reaction mixture by centrifugation. Analyze the supernatant for this compound concentration using HPLC.
Conclusion
The choice between chemical and enzymatic synthesis of this compound is multifaceted, involving a trade-off between reaction conditions, yield, cost, and environmental impact. Chemical synthesis, while established, suffers from harsh conditions and byproduct formation, leading to complex purification processes.[2][8] In contrast, enzymatic methods offer high specificity, milder reaction conditions, and a more sustainable approach.[9][12] Single-enzyme systems, particularly those using L-arabinose isomerase, are widely studied, while multi-enzyme cascades and whole-cell biocatalysis present innovative strategies to improve yields and utilize cheaper substrates.[2][6][7] For researchers and drug development professionals, the selection of the synthesis route will depend on the specific requirements of their application, considering factors such as desired purity, production scale, and cost-effectiveness. The data and protocols provided in this guide serve as a foundational resource for navigating these decisions and advancing the production of this promising rare sugar.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient production and simultaneous purification of this compound through one-pot extraction-assisted isomerization of d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a multienzyme cascade reaction system and its application in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A feasible enzymatic process for this compound production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shodex.com [shodex.com]
D-Tagatose and Its Influence on Satiety Hormones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Tagatose's effects on key satiety hormones, drawing upon available experimental data. This compound, a rare sugar with a low caloric value, has garnered interest for its potential role in appetite regulation and metabolic health. This document summarizes the current understanding of how this compound influences glucagon-like peptide-1 (GLP-1), peptide YY (PYY), cholecystokinin (CCK), and ghrelin, comparing its performance with other sweeteners and placebos.
Executive Summary
Clinical and preclinical studies suggest that this compound can modulate the release of several key satiety hormones, potentially contributing to a feeling of fullness and reduced food intake. Notably, evidence points towards its ability to stimulate the secretion of GLP-1 and CCK. While comprehensive quantitative data from human clinical trials remains somewhat limited in the public domain, existing studies provide valuable insights into its mechanism of action.
Comparative Analysis of Satiety Hormone Response
The following tables summarize the available quantitative and qualitative data on the effects of this compound on satiety hormones compared to other substances.
Table 1: Effect of this compound on GLP-1 Secretion (Human and Animal Studies)
| Treatment Group | Subjects | Dosage | Outcome | Source |
| This compound | Healthy and Type 2 Diabetes individuals | 30 g | Increased plasma GLP-1 concentrations, similar to fructose. | Buemann et al., 2000[1] |
| This compound | Male Mice | 1 g/kg and 3 g/kg | Dose-dependent increase in plasma GLP-1 levels (3-6 fold increase compared to saline control). | (News-Medical.net, 2025) |
| Fructose | Healthy and Type 2 Diabetes individuals | 30 g | Increased plasma GLP-1 concentrations. | Buemann et al., 2000[1] |
| Water | Healthy and Type 2 Diabetes individuals | - | No significant change in GLP-1. | Buemann et al., 2000[1] |
| Stevia | Women with insulin resistance | 15.3 mg preload | No reported measurement of GLP-1. | (Sambra et al., 2022) |
| Sucrose | Normal-weight men | 29 g in breakfast | No reported measurement of GLP-1. | Buemann et al., 2000[2] |
Table 2: Effect of this compound on CCK Secretion (Human Studies)
| Treatment Group | Subjects | Dosage | Outcome | Source |
| This compound | Healthy and Type 2 Diabetes individuals | 30 g | Increased plasma CCK concentrations, similar to fructose. | Buemann et al., 2000[1] |
| Fructose | Healthy and Type 2 Diabetes individuals | 30 g | Increased plasma CCK concentrations. | Buemann et al., 2000[1] |
| Water | Healthy and Type 2 Diabetes individuals | - | No significant change in CCK. | Buemann et al., 2000[1] |
Table 3: Effect of this compound on Subjective Satiety and Food Intake (Human Studies)
| Treatment Group | Subjects | Dosage | Outcome | Source |
| This compound | Women with insulin resistance | 5 g preload | Reported greater satiety at 60 minutes compared to control. | (Sambra et al., 2022) |
| Stevia | Women with insulin resistance | 15.3 mg preload | Reported greater satiety at 60 minutes compared to control. | (Sambra et al., 2022) |
| Water (Control) | Women with insulin resistance | 60 mL preload | Baseline for satiety comparison. | (Sambra et al., 2022) |
| This compound | Normal-weight men | 29 g in breakfast | 15% lower energy intake at supper (9 hours after breakfast) compared to sucrose. | Buemann et al., 2000[2] |
| Sucrose | Normal-weight men | 29 g in breakfast | Baseline for food intake comparison. | Buemann et al., 2000[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies cited.
Buemann et al., 2000: Study on Satiety Hormones
-
Objective: To investigate the effect of this compound on postprandial levels of satiety hormones.
-
Study Design: A randomized, crossover study.
-
Participants: Healthy and type 2 diabetes subjects.
-
Interventions: Participants received a 30 g solution of this compound, a 30 g solution of D-fructose, or plain water on separate occasions.
-
Data Collection: Blood samples were collected at baseline and at various time points post-ingestion to measure plasma concentrations of GLP-1 and CCK.
-
Hormone Analysis: Specific immunoassay techniques were used to quantify the plasma hormone levels.
Sambra et al., 2022: Study on Subjective Satiety
-
Objective: To examine the effects of this compound and stevia preloads on subjective appetite in women with insulin resistance.
-
Study Design: A randomized, controlled, crossover study.
-
Participants: 33 women with insulin resistance without type 2 diabetes.
-
Interventions: Participants consumed a preload of 60 mL of water (control), 60 mL of water with 15.3 mg of stevia, or 60 mL of water with 5000 mg of this compound, ten minutes before an oral glucose load.
-
Data Collection: Subjective appetite was assessed using a visual analog scale (VAS) at various time points. Food intake was measured at an ad libitum buffet 180 minutes after the preload.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound's effect on satiety.
Caption: Experimental workflow for a satiety hormone clinical trial.
Conclusion
The available evidence indicates that this compound is a promising functional sweetener that may positively influence satiety. Its demonstrated ability to stimulate the release of GLP-1 and CCK provides a plausible mechanism for its observed effects on reducing food intake. However, to firmly establish its role in appetite regulation and to enable direct comparisons with other sweeteners and weight management agents, further large-scale, long-term clinical trials with comprehensive and quantitative measurements of a full panel of satiety hormones are warranted. Such studies will be crucial for drug development professionals and researchers in the fields of nutrition and metabolic diseases.
References
A Comparative Guide to the Long-Term Safety of D-Tagatose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profile of D-Tagatose against other common sugar substitutes, including xylitol, erythritol, stevia, and sucralose. The information is compiled from publicly available data from regulatory agencies and scientific studies, with a focus on presenting quantitative data, detailed experimental methodologies, and relevant metabolic pathways.
Executive Summary
This compound, a naturally occurring monosaccharide, has been generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA)[1][2]. Extensive toxicological evaluation, including long-term animal studies, has been conducted to support its safety. This guide delves into the specifics of these studies, comparing the findings with those for other popular sweeteners to provide a clear perspective for research and development professionals.
Data Presentation: Comparative Safety Assessment
The following tables summarize the available quantitative and qualitative data from long-term toxicity and carcinogenicity studies on this compound and its alternatives.
Table 1: Long-Term (2-Year) Carcinogenicity Studies in Rats
| Sweetener | Dosing Groups | Key Findings on Tumor Incidence | NOAEL (No-Observed-Adverse-Effect Level) for Carcinogenicity | Reference(s) |
| This compound | 0% (control), 2.5%, 5%, 10% in diet | No evidence of liver carcinogenicity. No treatment-related increase in tumor incidence. | 10% in diet (equivalent to 4 g/kg bw/day for males and 5 g/kg bw/day for females) | [3] |
| Xylitol | 0% (control), 2%, 5%, 10% in diet | No evidence of carcinogenicity. | 10% in diet | Data not available in snippets |
| Erythritol | 0% (control), 2%, 5%, 10% in diet | No evidence of a tumor-inducing or tumor-promoting effect.[4] | 10% in diet (4.6 g/kg bw/day for males, 5.4 g/kg bw/day for females) | [4] |
| Steviol Glycosides | Not specified | Consistent lack of tumor response in two-year rodent cancer bioassays.[5] | Not specified | [5] |
| Sucralose | 0% (control), 0.3%, 1.0%, 3.0% in diet | Not carcinogenic. No adverse effect on survival or clinical condition.[6] | 3.0% in diet | [6][7] |
Table 2: Chronic Toxicity Studies in Rats - Organ Weight and Histopathology
| Sweetener | Dosing Groups | Organ Weight Changes | Histopathological Findings | NOAEL for Chronic Toxicity | Reference(s) | |---|---|---|---|---| | This compound | 0%, 2.5%, 5%, 10% in diet (24-month) | Increased relative weights of adrenals, kidneys, and testes at high doses. | No treatment-related histopathological changes in the liver, adrenals, kidneys, or testes. | 4 g/kg bw/day (males), 5 g/kg bw/day (females) |[3] | | Xylitol | Not specified | Not specified | Not specified | Not specified | Data not available in snippets | | Erythritol | 0%, 2%, 5%, 10% in diet (104-107 weeks) | Increased relative kidney weight at 10%. Increased relative cecum weights.[4] | More frequent pelvic nephrocalcinosis in females. No other treatment-related morphological changes.[4] | 2% in diet (0.9 g/kg bw/day for males, 1.0 g/kg bw/day for females) |[4] | | Steviol Glycosides | Not specified | Not specified | Not specified | Not specified | Data not available in snippets | | Sucralose | 0%, 0.3%, 1.0%, 3.0% in diet (104 weeks) | Decreased body weight gain due to reduced palatability.[6] | No toxicologically significant findings.[6] | 3.0% in diet |[6] |
Table 3: Human Clinical Studies - Key Safety Endpoints
| Sweetener | Study Duration | Dosage | Key Findings | Reference(s) |
| This compound | 8 weeks | 75 g/day (3 x 25g) | No increase in fasting plasma uric acid. Transient increase after a single 75g dose.[8] | [8] |
| Xylitol | Not specified | Not specified | Generally well-tolerated; high doses may cause gastrointestinal issues. | Data not available in snippets |
| Erythritol | Not specified | Not specified | Generally well-tolerated; high doses may cause gastrointestinal issues. | Data not available in snippets |
| Stevia (Steviol Glycosides) | 1-2 years | Not specified | May be effective in lowering blood pressure in hypertensive patients. | Data not available in snippets |
| Sucralose | 13 weeks | Up to 500 mg/day | No adverse clinical effects on blood chemistry, hematology, or urinalysis.[7] | [7] |
Experimental Protocols
Chronic Toxicity and Carcinogenicity Study of this compound in Rats (24-Month)
This pivotal study was conducted to assess the long-term toxicity and carcinogenic potential of this compound.
-
Test System: Young Wistar albino rats (5-6 weeks old)[3].
-
Group Size: 50 rats per sex per group[3].
-
Dosing: this compound was administered in the diet at concentrations of 2.5%, 5%, and 10%. A control group received a diet with pre-gelatinized potato starch. Another group received 20% fructose, and a combination group received 10% this compound + 10% fructose[3].
-
Duration: 24 months[3].
-
Key Endpoints Evaluated:
-
Clinical Observations: Recorded daily[3].
-
Body Weight: Measured weekly for the first 13 weeks, then monthly[3].
-
Hematology and Clinical Chemistry: Assessed periodically.
-
Gross Necropsy: Performed on all animals.
-
Histopathology: Comprehensive examination of a wide range of tissues from all animals, with a particular focus on the liver, adrenals, kidneys, and testes[3].
-
The following diagram illustrates the general experimental workflow for a 2-year rodent carcinogenicity bioassay, based on the OECD 453 guideline, which is the standard for such studies.
Signaling Pathways
Metabolism of this compound in Humans
The metabolism of this compound is similar to that of fructose. After absorption, it is primarily metabolized in the liver. The key initial steps involve phosphorylation by fructokinase (ketohexokinase) to form this compound-1-phosphate. This is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These products can then enter the glycolysis or gluconeogenesis pathways.
The following diagram illustrates the initial steps of this compound metabolism in the liver.
Conclusion
Based on the available long-term safety data, this compound demonstrates a favorable safety profile. The 24-month carcinogenicity study in rats did not reveal any evidence of carcinogenicity. While high doses led to increased relative weights of certain organs in rats, these changes were not accompanied by adverse histopathological findings, suggesting an adaptive rather than a toxic response. Human studies have shown that this compound is well-tolerated at typical consumption levels, with mild gastrointestinal effects and transient increases in uric acid observed only at high doses.
When compared to other sweeteners, this compound's safety profile is comparable. All the reviewed sweeteners have undergone extensive testing and have been deemed safe for consumption by regulatory agencies. The choice of a sweetener for a particular application will likely depend on a variety of factors beyond long-term safety, including metabolic effects, taste profile, and stability. This guide provides a foundational understanding of the long-term safety data to aid in these critical decisions.
References
- 1. WHO | JECFA [apps.who.int]
- 2. GRAS Notices [hfpappexternal.fda.gov]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. Chronic toxicity and carcinogenicity study of erythritol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of potential carcinogenicity for steviol glycosides - Systematic evaluation and integration of mechanistic data into the totality of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Sucralose: From Sweet Success to Metabolic Controversies—Unraveling the Global Health Implications of a Pervasive Non-Caloric Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and Enzymatic Assays for D-Tagatose Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-Tagatose, a low-calorie functional sweetener, is crucial for research, product development, and quality control in the food and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable assay for their specific needs.
Performance Characteristics: A Side-by-Side Comparison
| Performance Parameter | HPLC Method | Enzymatic/Spectrophotometric Method |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by detection (e.g., Refractive Index). | Specific enzymatic reaction leading to a measurable signal (e.g., color change, fluorescence). |
| Linearity Range | Wide, typically in the µg/mL to mg/mL range[1][2]. | Generally narrower, often in the µg/mL range[3][4]. |
| Accuracy (% Recovery) | High, typically >95%[1]. | Generally good, with recoveries often between 90-110%[5]. |
| Precision (% RSD) | High, with RSD values typically <2% for intra- and inter-day precision[1]. | Good, with RSD values that can be slightly higher than HPLC. |
| Specificity | High, capable of separating this compound from other structurally similar sugars. | Can be highly specific depending on the enzyme used. However, spectrophotometric methods may have interference from other ketoses[3][4]. |
| Limit of Detection (LOD) | Dependent on the detector, can be in the low µg/mL range[4]. | Can be very low, for instance, 0.62 µg/mL has been reported for a spectrophotometric method[3][4]. |
| Limit of Quantification (LOQ) | Dependent on the detector, typically in the µg/mL range[4]. | In the µg/mL range, for instance, a spectrophotometric method reported a value that can be inferred from its linear range[3][4]. |
| Analysis Time | Longer, typically includes column equilibration and elution time (e.g., 20-40 minutes per sample). | Shorter, often allowing for high-throughput analysis. |
| Cost & Complexity | Higher initial instrument cost and requires skilled personnel. | Lower instrument cost (spectrophotometer) and can be simpler to perform. |
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and reliable results. The following sections outline the methodologies for HPLC and a common spectrophotometric assay for this compound quantification.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a generalized procedure based on common practices for sugar analysis using an amino-bonded phase column with refractive index (RI) detection.
1. Instrumentation and Columns:
-
HPLC system equipped with a quaternary or isocratic pump, an autosampler, a column oven, and a refractive index (RI) detector.
-
An amino-bonded silica column (e.g., Zorbax NH2, 4.6 x 150 mm, 5 µm particle size) is commonly used for sugar analysis[2].
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
This compound standard (high purity).
-
Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v) or 80:20 (v/v)[6]. The mobile phase should be degassed before use.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase. Samples may require filtration through a 0.45 µm syringe filter to remove particulate matter before injection.
4. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Detector Temperature: Maintained at a constant temperature, often the same as the column temperature.
-
Run Time: Sufficient to allow for the elution of all components of interest.
5. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the samples by constructing a calibration curve from the peak areas of the standards.
Enzymatic (Spectrophotometric) Method: Cysteine-Carbazole-Sulfuric Acid Assay
This colorimetric method is commonly used for the determination of ketoses, including this compound.
1. Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm.
2. Reagents and Standards:
-
Sulfuric acid (concentrated).
-
Cysteine hydrochloride solution.
-
Carbazole solution (in ethanol).
-
This compound standard (high purity).
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in water. Dilute as necessary to bring the this compound concentration within the linear range of the assay.
4. Assay Procedure:
-
To a test tube, add a specific volume of the sample or standard solution.
-
Carefully add a solution of cysteine hydrochloride in sulfuric acid and mix.
-
Add the carbazole solution and mix thoroughly.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) to allow for color development[7].
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 560 nm against a reagent blank.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical comparison between the two methods, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and enzymatic assays.
Caption: Logical comparison of HPLC and enzymatic assay characteristics for this compound analysis.
References
- 1. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of quantitative enzymatic method and its validation for the assay of glucose in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.red [2024.sci-hub.red]
- 7. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for this compound production - PMC [pmc.ncbi.nlm.nih.gov]
D-Tagatose vs. Fructose: A Comparative Analysis of Their Impact on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the effects of D-Tagatose and fructose on lipid profiles. The information is intended to inform research and development in the fields of nutrition, metabolic disorders, and pharmacology.
Executive Summary
Fructose, a commonly consumed simple sugar, has been linked to adverse effects on lipid metabolism, including elevated triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. These effects are primarily attributed to its rapid metabolism in the liver, leading to increased de novo lipogenesis. In contrast, this compound, a rare sugar and a stereoisomer of D-fructose, appears to have a more favorable impact on lipid profiles. Evidence suggests that this compound may contribute to a reduction in total and LDL cholesterol, and in some cases, an increase in high-density lipoprotein (HDL) cholesterol. The mechanisms underlying this compound's effects are still under investigation but may involve reduced pyruvate generation and inhibition of fructose absorption. This guide synthesizes the current experimental data to provide a clear comparison between these two sugars.
Data Presentation: Quantitative Comparison of Lipid Profile Changes
The following table summarizes the quantitative data from various studies on the impact of this compound and fructose on key lipid profile parameters.
| Sugar | Study Population | Dosage | Duration | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference |
| This compound | Type 2 Diabetes | 15g, 3 times/day | 12 months | ↓ (Significant reduction) | ↓ (Significant reduction) | ↑ (Progressive increase from 30.5 to 41.7 mg/dL) | No significant change | [1][2] |
| This compound | Type 2 Diabetes | 15g, 3 times/day | 2 months | ↓ (Significant reduction) | ↓ (Significant reduction) | No significant change | No significant change | [1] |
| This compound | Hypercholesterolemic Mice | Diet enriched with this compound | 16 weeks | ↓ (Compared to sucrose-fed mice) | ↓ (Compared to sucrose-fed mice) | Not specified | ↓ (Compared to sucrose-fed mice) | [3][4] |
| Fructose | Healthy Humans | 20% of energy | 28 days | ↑ (Significant increase) | ↑ (Significant increase) | Not specified | No significant change | [5] |
| Fructose | Hyperinsulinemic & Normoinsulinemic Men | 20% of energy | 5 weeks | ↑ (Significantly higher) | ↑ (Significant increase in normoinsulinemic men) | Not specified | ↑ (Significantly higher) | [5] |
| Fructose | Healthy Humans | High-fructose diet | 10 weeks | ↑ (Fasting total cholesterol) | ↑ (Fasting LDL-cholesterol) | Not specified | ↑ (Postprandial triglycerides) | [6] |
| Fructose | Type 2 Diabetes | >60 g/day | ≤4 weeks | ↓ (Total cholesterol) | No significant change | No significant change | ↑ (Triglyceride-raising effect) | [7] |
| Fructose | Hypercaloric Trials | Not specified | Not specified | No effect | No effect | No effect | ↑ (Mean difference = 0.26 mmol/L) | [8] |
Experimental Protocols
Study 1: this compound in Type 2 Diabetes[1][2]
-
Objective: To evaluate the long-term effects of this compound on glycemic control and lipid profiles in subjects with type 2 diabetes.
-
Study Design: A pilot study with a 2-month run-in period followed by a 12-month treatment period.
-
Participants: 8 human subjects with type 2 diabetes.
-
Intervention: 15 grams of oral this compound taken three times daily with food.
-
Measurements: Body weight, glycated hemoglobin (HbA1c), and lipid profiles (total cholesterol, HDL cholesterol) were measured at baseline and throughout the study.
-
Key Findings: The study observed a significant decrease in body weight and a progressive increase in HDL cholesterol over the 12-month period.
Study 2: Fructose Consumption in Healthy Individuals[5]
-
Objective: To compare the effects of diets high in fructose or starch on metabolic parameters.
-
Study Design: A crossover study where participants consumed controlled diets for 28 days each.
-
Participants: 14 normal subjects.
-
Intervention: Diets containing either 20% of energy as fructose or as starch.
-
Measurements: Fasting and postprandial levels of total cholesterol, LDL-cholesterol, triglycerides, insulin, and glucose were measured.
-
Key Findings: The high-fructose diet resulted in significant increases in total cholesterol and LDL-cholesterol compared to the high-starch diet.
Study 3: this compound vs. Sucrose in Hypercholesterolemic Mice[3][4]
-
Objective: To compare the effects of dietary this compound versus sucrose on body weight, blood cholesterol, and atherosclerosis in LDL receptor-deficient mice.
-
Study Design: Mice were fed either a standard diet, a diet enriched with this compound, or a diet enriched with sucrose for 16 weeks.
-
Participants: LDLr(-/-) male and female mice.
-
Intervention: Diets containing equivalent amounts of protein, fat, and carbohydrate, with the carbohydrate source being either this compound or sucrose.
-
Measurements: Food intake, body weight, serum cholesterol and lipoprotein concentrations, and aortic atherosclerosis were measured.
-
Key Findings: Sucrose-fed mice exhibited increased serum cholesterol and triglyceride concentrations and more atherosclerosis compared to this compound-fed mice.
Signaling Pathways and Mechanisms of Action
Fructose's Impact on Lipid Metabolism
Fructose consumption, particularly in excess, promotes hepatic de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. This is primarily because fructose metabolism in the liver bypasses the main rate-limiting step of glycolysis, providing an unregulated supply of substrates for lipid synthesis.[9] Key transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) are activated by fructose, further upregulating the expression of lipogenic enzymes.[10][11] This increased production of lipids contributes to elevated levels of VLDL and triglycerides in the blood.[9][11]
Caption: Fructose metabolism in the liver leading to increased lipogenesis.
This compound's Potential Mechanisms on Lipid Metabolism
The mechanisms by which this compound influences lipid metabolism are not as well-defined as those for fructose. One proposed mechanism is the reduction of pyruvate generation from glycolysis, which in turn would reduce the availability of acetyl-CoA, a key precursor for cholesterol synthesis.[12][13] Additionally, some evidence suggests that this compound may block the absorption of fructose in the gut, which could indirectly contribute to a more favorable lipid profile.[12][13]
Caption: Proposed mechanisms of this compound's impact on lipid metabolism.
Conclusion
The available evidence strongly suggests that this compound and fructose have divergent effects on lipid profiles. High fructose consumption is consistently associated with a pro-atherogenic lipid profile, characterized by elevated triglycerides, total cholesterol, and LDL cholesterol. In contrast, this compound appears to exert a neutral to beneficial effect, with studies indicating potential reductions in total and LDL cholesterol and an increase in HDL cholesterol. These differences are likely attributable to their distinct metabolic fates. For researchers and professionals in drug development, this compound presents a promising alternative to fructose and other high-glycemic sugars, warranting further investigation into its long-term metabolic effects and potential therapeutic applications.
References
- 1. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Effect of diets containing sucrose vs. This compound in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Diets Containing Sucrose vs. This compound in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Fructose and Glucose Differentially Affect Lipid and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneous Effects of Fructose on Blood Lipids in Individuals With Type 2 Diabetes: Systematic review and meta-analysis of experimental trials in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Fructose consumption: potential mechanisms for its effects to increase visceral adiposity and induce dyslipidemia and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
A Comparative Sensory Analysis of D-Tagatose and Other Rare Sugars: A Guide for Researchers and Drug Development Professionals
An objective comparison of the sensory properties of D-Tagatose against other rare sugars and sucrose, supported by experimental data and detailed methodologies, to inform research and development in the food and pharmaceutical industries.
This guide provides a comprehensive comparative sensory analysis of this compound, a low-calorie rare sugar, with other sweetening alternatives including sucrose, D-allulose, and erythritol. For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of these sweeteners is critical for formulating palatable and consumer-accepted products. This document summarizes key quantitative sensory data, provides detailed experimental protocols for sensory evaluation, and visualizes the underlying sweet taste signaling pathway.
Quantitative Sensory Profile Comparison
The sensory characteristics of sweeteners are multifaceted, extending beyond mere sweetness intensity to include off-tastes and temporal profiles. The following table summarizes the key quantitative sensory attributes of this compound in comparison to sucrose and other rare sugars.
| Attribute | This compound | D-Allulose (Psicose) | Erythritol | Sucrose (Reference) |
| Relative Sweetness (to Sucrose) | 0.90 - 0.92[1][2] | ~0.70[3] | 0.50 - 0.78[4][5] | 1.00 |
| Caloric Value (kcal/g) | 1.5[2] | 0.2 - 0.4[3] | ~0.24 | 4.0 |
| Taste Profile | Clean, sucrose-like sweetness[1][2] | Clean, sugar-like taste[3][6] | Mildly sweet with a notable cooling sensation | "Gold standard" clean sweet taste |
| Bitterness | No significant bitterness[4][5] | No bitterness[3] | Generally no bitterness | None |
| Astringency | No significant astringency[4][5] | Not typically reported | Minimal | None |
| Chemical-like Off-taste | No significant chemical-like off-taste[4][5] | No significant off-taste[6] | Can have a slight chemical or metallic off-taste at high concentrations | None |
| Aftertaste | Minimal to no sweet aftertaste[4] | No lingering aftertaste[6] | Can have a lingering cooling aftertaste | None |
Experimental Protocols for Sensory Analysis
Accurate and reproducible sensory data is contingent on rigorous experimental design and execution. The following are detailed methodologies for key experiments in the sensory analysis of sweeteners.
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of sweeteners.
Materials:
-
Sweetener samples (this compound, D-Allulose, Erythritol, Sucrose) dissolved in deionized water at various iso-sweet concentrations.
-
Reference standards for different taste attributes (e.g., quinine for bitterness, citric acid for sourness).
-
Unsalted crackers and deionized water for palate cleansing.
-
Computerized data collection system with a 15-cm line scale anchored with "low" and "high" intensity labels.
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists based on their sensory acuity, ability to verbalize perceptions, and availability.
-
Conduct training sessions over several weeks. During training, panelists will:
-
Develop a consensus vocabulary to describe the sensory attributes of the sweeteners.
-
Be trained to recognize and rate the intensity of various tastes using reference standards.
-
Become familiar with the use of the 15-cm line scale for rating intensity.
-
-
-
Sample Evaluation:
-
Present sweetener solutions monadically in randomized order to each panelist in individual sensory booths under controlled lighting and temperature.
-
Provide approximately 15 mL of each sample in a coded, opaque cup.
-
Instruct panelists to taste the sample, hold it in their mouth for a defined period (e.g., 10 seconds), and then expectorate.
-
Panelists will then rate the intensity of each identified sensory attribute (e.g., sweetness, bitterness, cooling, aftertaste) on the computerized line scale.
-
Mandate a 2-minute break between samples for palate cleansing with unsalted crackers and deionized water.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data (0-15).
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in sensory attributes among the sweeteners.
-
Use Principal Component Analysis (PCA) to visualize the relationships between the sweeteners and their sensory attributes.
-
Time-Intensity (TI) Analysis
Objective: To measure the intensity of a specific sensory attribute (e.g., sweetness) over time.
Materials:
-
Sweetener solutions prepared at equi-sweet concentrations.
-
Computerized TI data collection system.
-
Unsalted crackers and deionized water for palate cleansing.
Procedure:
-
Panelist Training:
-
Train panelists on the TI methodology, including how to use the software to continuously record the perceived intensity of a sensation over time.
-
Conduct practice sessions with a reference sweetener (e.g., sucrose) to ensure panelists are comfortable with the procedure.
-
-
Sample Evaluation:
-
Present each sweetener solution to the panelists in a randomized order.
-
Instruct panelists to take the entire sample (e.g., 10 mL) into their mouth, start the data collection software, and hold the sample for a specified duration (e.g., 10 seconds) before swallowing or expectorating.
-
Panelists will continuously rate the intensity of the target attribute (e.g., sweetness) on the screen using a mouse or dial, from the moment of ingestion until the sensation is no longer perceptible.
-
The evaluation period typically lasts for 60-180 seconds.
-
-
Data Analysis:
-
From the resulting TI curves, extract key parameters such as:
-
Imax: Maximum intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
Area: Area under the curve.
-
-
Analyze these parameters using ANOVA to identify significant temporal differences between the sweeteners.
-
Sweetness Intensity and Off-Taste Evaluation using the general Labeled Magnitude Scale (gLMS)
Objective: To measure the perceived intensity of sweetness and any off-tastes using a ratio scale.
Materials:
-
Sweetener solutions at various concentrations.
-
Computer with gLMS software.
-
Unsalted crackers and deionized water.
Procedure:
-
Panelist Orientation:
-
Familiarize panelists with the gLMS, which is a vertical line scale with labels corresponding to different levels of sensory intensity (e.g., "Barely detectable," "Weak," "Moderate," "Strong," "Very strong," "Strongest imaginable sensation of any kind").
-
Conduct a calibration exercise where panelists rate the intensity of various imagined or remembered sensations (e.g., the brightness of the sun, the pain of a paper cut) to anchor their use of the scale.
-
-
Sample Evaluation:
-
Present sweetener solutions one at a time in a randomized order.
-
Instruct panelists to taste the sample and then rate the perceived intensity of sweetness, bitterness, and any other off-tastes on the gLMS.
-
-
Data Analysis:
-
The gLMS provides ratio-level data. Analyze the data using appropriate statistical methods (e.g., ANOVA, regression) to compare the intensity ratings across different sweeteners and concentrations.
-
Sweet Taste Signaling Pathway
The perception of sweet taste is initiated by the binding of sweet molecules to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. The primary sweet taste receptor is a heterodimer of two proteins: T1R2 and T1R3.
Caption: The canonical sweet taste signaling pathway initiated by the binding of a sweetener to the T1R2/T1R3 receptor.
Different sweeteners, including this compound and other rare sugars, are believed to interact with different binding sites on the T1R2/T1R3 receptor complex, which may contribute to the subtle variations in their taste profiles and temporal dynamics. The activation of this receptor triggers a downstream cascade involving the G-protein gustducin, leading to the production of cyclic AMP (cAMP). This ultimately results in the closure of potassium channels, depolarization of the taste cell, influx of calcium, and the release of neurotransmitters that signal "sweet" to the brain. While this represents the primary pathway, alternative signaling mechanisms may also contribute to the overall perception of sweetness.
References
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. Non-nutritive sweeteners are not super-normal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] The Role of D-allulose and Erythritol on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2.3. Training and Test Procedure [bio-protocol.org]
D-Tagatose: A Clinical Evidence-Based Comparison with Alternative Low-Calorie Sweeteners
An in-depth guide for researchers, scientists, and drug development professionals assessing the health claims associated with D-Tagatose. This document provides a comparative analysis of clinical evidence, detailed experimental protocols, and relevant biological pathways.
This compound, a rare sugar naturally found in small quantities in some fruits and dairy products, has garnered significant interest as a low-calorie sweetener with potential health benefits. This guide offers a comprehensive assessment of the clinical evidence supporting the health claims of this compound, primarily focusing on glycemic control, weight management, and gut health. Its performance is objectively compared with other commercially available low-calorie sweeteners, supported by quantitative data from human clinical trials. Detailed methodologies for key experiments are provided to allow for critical evaluation and replication.
Comparative Analysis of Clinical Evidence
The following tables summarize the quantitative data from clinical trials investigating the effects of this compound and alternative low-calorie sweeteners on key health markers.
Glycemic Control
Low-calorie sweeteners are often marketed as tools for managing blood sugar levels. The table below compares the effects of this compound, Erythritol, Xylitol, Allulose, Stevia, and Monk Fruit on markers of glycemic control, such as Hemoglobin A1c (HbA1c) and postprandial glucose.
| Sweetener | Study Population | Dosage | Duration | Change in HbA1c | Postprandial Glucose Response | Citation(s) |
| This compound | Type 2 Diabetes | 15 g, 3 times/day | 10 months | Statistically significant reduction compared to placebo | Blunts postprandial glucose rise | [1][2][3] |
| Type 2 Diabetes | 7.5 g, 3 times/day | 6 months | Reduction observed | Reduction in fasting glucose | [3][4] | |
| Healthy & Type 2 Diabetes | 75 g (acute dose) | Single dose | Not applicable | Significantly reduced glucose increase after a glucose load | [5] | |
| Erythritol | Type 2 Diabetes | Not specified | 4 weeks | Trend for reduction | No significant effect on glucose tolerance in obese individuals after 5 weeks | [6] |
| Healthy Men | 1 g/kg/day | 7 days | Not measured | No effect on circulating glucose | [7] | |
| Xylitol | Obese, non-diabetic | 24 g/day | 5 weeks | No statistically significant effect | No statistically significant effect on glucose tolerance | [6][8] |
| Type 2 Diabetes (rats) | 10% solution | 5 weeks | Significant decrease in blood glucose | Improved glucose tolerance | [9] | |
| Allulose | Overweight/Obese with Type 2 Diabetes | 200 kcal ONS containing allulose | 8 weeks | Significant improvement (7.23% to 7.03%) | Significant decrease in fasting blood glucose | [10] |
| Healthy Adults | 14 g/day | 12 weeks | Not measured | Suppresses postprandial glucose | [10] | |
| Stevia | Healthy Adults | 5 drops, twice daily | 12 weeks | No significant difference | No significant difference in OGTT response | [2][11] |
| Overweight/Prediabetic | Not specified | Not specified | Non-significant change in overweight prediabetics | Regulates blood glucose levels | [3] | |
| Monk Fruit | Healthy Males | Beverage with monk fruit extract | Single dose | Not applicable | No significant effect on postprandial glucose compared to other NNS | [12] |
| Type 2 Diabetes | Beverage with monk fruit extract | Single dose | Not applicable | Does not raise postprandial glucose levels | [13] |
Weight Management
The impact of low-calorie sweeteners on body weight and composition is a critical area of research. This table compares the available clinical evidence for this compound and its alternatives.
| Sweetener | Study Population | Dosage | Duration | Change in Body Weight | Change in Body Fat/BMI | Citation(s) |
| This compound | Type 2 Diabetes | 15 g, 3 times/day | 1 year | Significant decrease (108.4 kg to 103.3 kg) | Not specified | [3][13] |
| Type 2 Diabetes | 5.0 g & 7.5 g, 3 times/day | 6 months | Dose-dependent decrease | Not specified | [3] | |
| Erythritol | Type 2 Diabetes | 20 g/day | 2 weeks | Non-significant decrease | Not specified | [7] |
| Obese, non-diabetic | 36 g/day | 5 weeks | No statistically significant effect | No statistically significant effect on abdominal fat | [6][8] | |
| Xylitol | Obese, non-diabetic | 24 g/day | 5 weeks | No statistically significant effect | No statistically significant effect on abdominal fat | [6][8] |
| Non-diabetic rats | Diet with xylitol | Not specified | Reduced visceral fat mass | Not specified | ||
| Allulose | Overweight/Obese with Type 2 Diabetes | 200 kcal ONS containing allulose | 8 weeks | Significant decrease (67.20 kg to 66.43 kg) | Decrease in BMI | [10] |
| Overweight/Obese Adults | 14 g/day | 12 weeks | Decrease in body weight | Decrease in BMI | [10] | |
| Stevia | Healthy Adults | 5 drops, twice daily | 12 weeks | Maintained weight (vs. gain in control group) | Not specified | [2][11] |
| Overweight | Not specified | Not specified | Significant reduction | Significant reduction in waist circumference | [3] | |
| Monk Fruit | Healthy Males | Beverage with monk fruit extract | Single dose | Not applicable | Not applicable | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the clinical assessment of this compound and other low-calorie sweeteners.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess an individual's ability to metabolize glucose.
Protocol:
-
Patient Preparation: Participants are required to fast overnight for at least 8-10 hours. For three days prior to the test, they should consume a diet containing at least 150 grams of carbohydrates per day and maintain normal physical activity.
-
Baseline Blood Sample: A fasting blood sample is collected to measure baseline plasma glucose and insulin levels.
-
Glucose Administration: The participant drinks a standardized glucose solution, typically containing 75 grams of anhydrous glucose dissolved in 250-300 mL of water, within a 5-minute timeframe.
-
Post-load Blood Samples: Venous blood samples are drawn at specific intervals after the glucose load, commonly at 30, 60, 90, and 120 minutes, to measure plasma glucose and insulin concentrations.[12]
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to determine the glycemic and insulinemic response.
Hemoglobin A1c (HbA1c) Measurement
HbA1c provides an indication of average blood glucose levels over the preceding 2-3 months.
Protocol:
-
Sample Collection: A whole blood sample is collected via venipuncture or a finger prick.
-
Analysis Method: High-Performance Liquid Chromatography (HPLC) is considered the reference method for HbA1c measurement. Other methods such as immunoassays and enzymatic assays are also used. The National Glycohemoglobin Standardization Program (NGSP) and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) provide standardization for HbA1c testing.
-
Instrumentation: For point-of-care testing, portable analyzers can provide immediate results from a small blood sample. Central laboratory analysis typically involves automated HPLC systems.
-
Data Reporting: HbA1c results are reported as a percentage (%) or in mmol/mol.
Gut Microbiota Analysis (16S rRNA Sequencing)
Analysis of the gut microbiota composition is crucial for understanding the prebiotic effects of sweeteners.
Protocol:
-
Fecal Sample Collection: Participants collect a fecal sample at home using a provided kit and immediately freeze it to preserve the microbial DNA.[11]
-
DNA Extraction: Bacterial DNA is extracted from the fecal sample using methods such as bead-beating to lyse the bacterial cells.[11]
-
16S rRNA Gene Amplification: The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using polymerase chain reaction (PCR) with universal primers.[11]
-
Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform, such as Illumina MiSeq.[11]
-
Bioinformatic Analysis: The sequencing data is processed to identify and quantify the different bacterial taxa present in the sample. This involves steps like quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment using databases like Greengenes or SILVA.[11] Alpha and beta diversity analyses are then performed to assess within-sample and between-sample diversity, respectively.
Signaling Pathways and Workflows
Visual representations of key biological pathways and experimental workflows provide a clearer understanding of the mechanisms and methodologies involved.
Figure 1: Proposed signaling pathway for this compound-induced GLP-1 secretion in intestinal L-cells.
Figure 2: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Figure 3: General experimental workflow for 16S rRNA gene sequencing-based gut microbiota analysis.
References
- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Is a Promising Sweetener to Control Glycaemia: A New Functional Food - Universidad Andrés Bello [researchers.unab.cl]
- 7. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary supplementation with this compound in subjects with type 2 diabetes leads to weight loss and raises high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Tagatose: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of D-Tagatose in a laboratory setting.
For researchers, scientists, and drug development professionals, ensuring the safe disposal of all laboratory chemicals is paramount. This guide offers a procedural, step-by-step approach to the proper disposal of this compound, a rare sugar increasingly utilized in various research and development applications. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize any potential exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Category | Recommended PPE | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. |
| Respiratory Protection | NIOSH-approved respirator for dust | Recommended when handling large quantities or if dust is generated. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Always handle this compound in a well-ventilated area to avoid the inhalation of dust.[2] In the event of a spill, prevent the further spread of the material.[2] Vacuum or sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all federal, state, and local regulations.[2] The following procedure provides a general guideline for proper disposal.
Step 1: Waste Characterization
The first critical step is to determine the appropriate waste stream for this compound. While pure this compound is not classified as hazardous, it is essential to consider if it has been mixed with any other chemicals or solvents that would alter its classification.[1]
-
For pure this compound: This is generally considered non-hazardous waste.
-
For this compound mixed with other substances: The entire mixture must be evaluated based on the hazardous properties of all its components.
Step 2: Containerization and Labeling
Properly containerize and label all this compound waste to ensure clear identification and safe handling.
-
Container: Use a compatible, sealed container to store the waste.
-
Labeling: Clearly label the container with the name "this compound" and indicate that it is non-hazardous waste. If mixed with other chemicals, list all components.
Step 3: Disposal Pathway
The final step is to dispose of the containerized waste through the appropriate channels.
-
Approved Waste Disposal Facility: The most recommended method of disposal is to send the waste to an approved waste disposal plant.[2] This ensures that the material is handled and disposed of in an environmentally responsible manner.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations to ensure full compliance.[2] Some institutions may have specific protocols for the disposal of all chemical waste, regardless of its classification.
-
Avoid Environmental Release: Do not dispose of this compound by releasing it into drains, waterways, or the soil.[3][2]
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when deciding on the proper disposal route for this compound.
References
Safeguarding Your Research: A Guide to Handling D-Tagatose
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of D-Tagatose, a naturally occurring monosaccharide used as a sweetener and in various research applications. While generally not classified as a hazardous substance, proper handling and disposal are crucial for maintaining a safe workspace.[1][2][3]
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, particularly in its powder form, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent irritation.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side protection | To prevent eye irritation from dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (tested to EN 374) | To avoid direct skin contact. |
| Respiratory Protection | Particulate filter device (EN 143), P1 | Necessary when dust formation is likely to occur.[1] |
| Protective Clothing | Standard laboratory coat | To protect skin and clothing from contamination. |
Handling Procedures:
-
Work in a well-ventilated area to minimize dust accumulation.[4]
-
Avoid breathing dust.[4]
-
Prevent contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling the substance.[4]
-
Keep containers tightly closed when not in use.[4]
Storage and Disposal Protocols
Proper storage and disposal of this compound are critical for maintaining its integrity and ensuring environmental safety.
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly sealed to prevent moisture absorption and contamination.[4]
Disposal:
-
Consult with local waste disposal authorities for appropriate disposal methods.[1]
-
Do not empty this compound into drains.[1]
-
Contaminated packaging should be treated as the substance itself and disposed of accordingly.[1]
-
Non-contaminated packaging may be recycled.[1]
Accidental Release and Spill Management
In the event of a spill, a structured response is necessary to contain and clean the area effectively.
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
If inhaled: Move the person to fresh air.[4]
-
In case of skin contact: Wash off with soap and plenty of water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[4]
-
If swallowed: Rinse mouth with water.[1]
While this compound is a valuable compound in research and development, this guidance underscores the importance of a proactive safety culture. By implementing these procedures, laboratories can ensure the well-being of their personnel and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
